(S)-1-Aminopentan-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H13NO |
|---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(3S)-1-aminopentan-3-ol |
InChI |
InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
InChI Key |
RPOTYPSPQZVIJY-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@@H](CCN)O |
Canonical SMILES |
CCC(CCN)O |
Origin of Product |
United States |
Foundational & Exploratory
(S)-1-Aminopentan-3-ol: A Technical Guide for Researchers and Drug Development Professionals
(S)-1-Aminopentan-3-ol is a chiral amino alcohol that holds significance as a versatile building block in organic synthesis and as a potential modulator of neurotransmitter systems.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, and methodologies for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
This compound is an organic compound featuring a five-carbon chain with an amino group at the 1-position and a hydroxyl group at the 3-position. The stereochemistry at the C3 chiral center is designated as (S), which is crucial for its specific biological activity and interactions.[1][2]
Structure
The structure of this compound is characterized by a primary amine and a secondary alcohol functional group. The chiral center at the third carbon atom gives rise to two enantiomers: (R)-1-aminopentan-3-ol and this compound.[2]
Caption: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key chemical and physical properties of 1-aminopentan-3-ol is presented in the table below. It is important to note that experimentally determined data for the specific (S)-enantiomer are limited, and some of the listed values are predicted for the racemic mixture.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO | [1] |
| Molecular Weight | 103.16 g/mol | [1] |
| IUPAC Name | (3S)-1-aminopentan-3-ol | [1] |
| CAS Number | 1446827-53-7 ((S)-isomer) | |
| Canonical SMILES | CCC(CCN)O | [1] |
| Isomeric SMILES | CC--INVALID-LINK--O | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available |
Experimental Protocols
The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals and as a chiral building block.[2] The most common strategies involve the asymmetric reduction of the corresponding ketone, 1-aminopentan-3-one.
General Protocol for Asymmetric Reduction of 1-Aminopentan-3-one
This protocol describes a generalized procedure for the enantioselective reduction of a β-amino ketone to the corresponding chiral amino alcohol.
Materials:
-
1-Aminopentan-3-one hydrochloride
-
Chiral reducing agent (e.g., a borane complex with a chiral oxazaborolidine catalyst, or a chiral metal hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Aqueous acid solution (e.g., 1 M HCl)
-
Aqueous base solution (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Preparation of the Free Amine: Dissolve 1-aminopentan-3-one hydrochloride in water and adjust the pH to >10 with 1 M NaOH. Extract the free amine into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Asymmetric Reduction: Dissolve the purified 1-aminopentan-3-one in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to the recommended temperature for the chosen chiral reducing agent (e.g., 0 °C or -78 °C).
-
Slowly add the chiral reducing agent to the stirred solution.
-
Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)).
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of an aqueous acid solution at a low temperature.
-
Allow the mixture to warm to room temperature and then basify with an aqueous base solution.
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Chiral Analysis by High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of the synthesized this compound can be determined by chiral HPLC.
Instrumentation and Conditions (General):
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A chiral column suitable for the separation of amino alcohols (e.g., a polysaccharide-based or cyclodextrin-based column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers with the chosen mobile phase.
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on retention times (a racemic standard is required for initial identification).
-
Calculate the enantiomeric excess (ee) from the peak areas of the two enantiomers.
Logical and Experimental Workflows
The following diagrams illustrate the logical progression of synthesizing and analyzing this compound.
Caption: A logical workflow for the synthesis and analysis of this compound.
This guide provides a foundational understanding of this compound for its application in research and development. Further investigation into specific reaction conditions and analytical methods is recommended for optimizing its synthesis and characterization.
References
physical and chemical properties of (S)-1-Aminopentan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Aminopentan-3-ol is a chiral amino alcohol that has garnered interest in the fields of medicinal chemistry and drug development. Its structure, featuring both an amino group and a hydroxyl group on a pentyl chain with a defined stereochemistry at the C-3 position, makes it a valuable building block for the synthesis of more complex molecules and a potential pharmacophore in its own right. This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with insights into its synthesis and potential biological activities.
Physicochemical Properties
Table 1: Physical and Chemical Properties of 1-Aminopentan-3-ol
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO | [1] |
| Molecular Weight | 103.16 g/mol | [1] |
| IUPAC Name | (3S)-1-aminopentan-3-ol | N/A |
| CAS Number | 291535-62-1 (for 1-Aminopentan-3-ol) | [1] |
| Boiling Point (Predicted) | 187.8 ± 13.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 0.9 ± 0.1 g/cm³ | N/A |
| Flash Point (Predicted) | 67.4 ± 19.8 °C | N/A |
| Solubility | No experimental data found. Likely soluble in water and polar organic solvents. | N/A |
| Canonical SMILES | CCC(CCN)O | [1] |
| Isomeric SMILES | CC--INVALID-LINK--O | N/A |
| InChI | InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1 | N/A |
| InChIKey | RPOTYPSPQZVIJY-YFKPBYRVSA-N | N/A |
Chemical Reactivity
The chemical behavior of this compound is dictated by the presence of the primary amine and secondary alcohol functional groups. These groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
-
Acylation: The primary amino group can readily react with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is fundamental in the synthesis of various derivatives for structure-activity relationship (SAR) studies.
-
Alkylation: The nitrogen atom can be alkylated to yield secondary or tertiary amines.
-
Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 1-aminopentan-3-one.
-
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions at the C-3 position.
Synthesis
The enantioselective synthesis of this compound is crucial for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect. Several strategies can be employed to achieve the desired stereochemistry.
Asymmetric Synthesis from Prochiral Ketones
One common approach involves the asymmetric reduction of a prochiral ketone, such as 1-aminopentan-3-one. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.
Experimental Protocol: Conceptual Asymmetric Reduction
-
Preparation of 1-aminopentan-3-one hydrochloride: The synthesis would typically start from commercially available materials and involve the formation of the aminoketone, which is often protected and isolated as a salt for stability.
-
Asymmetric Reduction: The protected 1-aminopentan-3-one is then subjected to asymmetric reduction. A common method involves using a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, with a stoichiometric reducing agent like borane-dimethyl sulfide complex (BMS).
-
The ketone (1 equivalent) is dissolved in an aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (e.g., -78 °C).
-
A solution of the (S)-CBS catalyst (typically 0.05-0.1 equivalents) in the same solvent is added.
-
BMS (1.0-1.2 equivalents) is added dropwise, and the reaction is stirred for several hours at the low temperature.
-
-
Workup and Purification: The reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is treated with an acid (e.g., HCl) to hydrolyze the borate complexes and protonate the amine. The product is then extracted into an aqueous layer, and the non-polar impurities are removed with an organic solvent. The aqueous layer is basified, and the free amino alcohol is extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
Chiral Purity Analysis: The enantiomeric excess (ee) of the product is determined using chiral chromatography (e.g., HPLC or GC) with a suitable chiral stationary phase.
-
Deprotection (if necessary): If the amino group was protected during the reduction, a final deprotection step is required.
Caption: Asymmetric synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
The structural similarity of this compound to endogenous signaling molecules, such as neurotransmitters, suggests its potential to interact with various biological targets. While specific studies on this molecule are limited, its chemical class, amino alcohols, is known to exhibit a range of biological activities.
Neurotransmitter System Modulation
The primary amino group and the overall structure of this compound bear resemblance to monoamine neurotransmitters like norepinephrine and dopamine. This suggests a potential for interaction with monoaminergic systems in the central nervous system.
Possible mechanisms of action could include:
-
Receptor Binding: Acting as an agonist or antagonist at neurotransmitter receptors (e.g., adrenergic, dopaminergic, or serotonergic receptors).
-
Transporter Inhibition: Inhibiting the reuptake of neurotransmitters from the synaptic cleft by blocking their respective transporters (e.g., NET, DAT, SERT).
-
Enzyme Inhibition: Inhibiting enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).
Caption: Potential interactions with a monoaminergic synapse.
Conclusion
This compound represents a chiral building block with significant potential for the development of novel therapeutics, particularly those targeting the central nervous system. Its versatile chemical functionality allows for the synthesis of a diverse range of derivatives for SAR exploration. While there is a need for more comprehensive experimental data on its physicochemical properties and specific biological targets, the foundational information presented in this guide serves as a valuable resource for researchers and scientists. Future investigations into its precise mechanism of action and the development of robust, scalable enantioselective synthetic routes will be critical in unlocking the full therapeutic potential of this promising molecule.
References
(S)-1-Aminopentan-3-ol: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of (S)-1-Aminopentan-3-ol, a chiral amino alcohol with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and a visualization of a relevant biological pathway.
Core Compound Data
This compound is a chiral molecule with the specific stereochemistry denoted by the (S) configuration at the C3 carbon. This specific spatial arrangement is crucial for its biological activity.
| Property | Value |
| CAS Number | 1446827-53-7 |
| Molecular Formula | C₅H₁₃NO |
| Molecular Weight | 103.16 g/mol |
Synthesis and Experimental Protocols
The enantioselective synthesis of this compound is critical to obtaining the desired biologically active isomer. A common and effective method is the asymmetric reduction of the corresponding ketone, 1-aminopentan-3-one. This can be achieved with high enantioselectivity using a chiral catalyst.
Experimental Protocol: Asymmetric Reduction of 1-Aminopentan-3-one
This protocol describes a general procedure for the asymmetric reduction of a β-amino ketone, which can be adapted for the synthesis of this compound.
Materials:
-
1-Aminopentan-3-one hydrochloride
-
Chiral reducing agent (e.g., a borane complex with a chiral oxazaborolidine catalyst like (R)-CBS-oxazaborolidine)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Reducing agent (e.g., Borane dimethyl sulfide complex - BMS)
-
Acidic workup solution (e.g., 1M HCl)
-
Basic workup solution (e.g., 1M NaOH)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Preparation of the Free Amine: The starting material, 1-aminopentan-3-one hydrochloride, is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent to yield the free amine. The solvent is then removed under reduced pressure.
-
Asymmetric Reduction:
-
The chiral catalyst (e.g., (R)-CBS-oxazaborolidine) is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (e.g., -20 °C to 0 °C).
-
Borane dimethyl sulfide complex (BMS) is added dropwise to the catalyst solution.
-
A solution of 1-aminopentan-3-one in anhydrous THF is then added slowly to the reaction mixture.
-
The reaction is stirred at the low temperature for a specified time, monitored by a suitable technique like Thin Layer Chromatography (TLC), until the starting material is consumed.
-
-
Quenching and Workup:
-
The reaction is carefully quenched by the slow addition of methanol, followed by 1M HCl.
-
The mixture is allowed to warm to room temperature and stirred for a period to ensure complete hydrolysis of any borane complexes.
-
The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
The aqueous layer is then made basic by the addition of 1M NaOH.
-
-
Extraction and Purification:
-
The product, this compound, is extracted from the basic aqueous layer using an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by techniques such as distillation or column chromatography to obtain the highly pure this compound.
-
Biological Activity and Potential Signaling Pathway
This compound and similar amino alcohols are of interest in drug discovery due to their potential to modulate neurotransmitter systems.[1] While specific pathways for this compound are still under investigation, its structural similarity to other neuromodulatory agents suggests a potential interaction with G-protein coupled receptors (GPCRs), such as dopamine receptors.
Dopamine receptors play a crucial role in various physiological and cognitive functions.[2] The D1-like dopamine receptors (D1 and D5) are known to couple to the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade can influence a wide range of cellular processes.
The following diagram illustrates a simplified, hypothetical signaling pathway of a D1-like dopamine receptor, which could be a potential target for compounds like this compound.
Caption: Hypothetical D1-like dopamine receptor signaling pathway.
Applications in Drug Development
The chiral nature and functional groups of this compound make it a valuable building block in the synthesis of more complex pharmaceutical agents. Its potential to interact with neurological targets suggests its utility in the development of drugs for a variety of central nervous system disorders.
Drug Synthesis Workflow
The general workflow for utilizing this compound as a chiral intermediate in drug synthesis is outlined below.
Caption: General workflow for drug synthesis using this compound.
Conclusion
This compound is a compound of significant interest for medicinal chemists and pharmacologists. Its specific stereochemistry and functional groups provide a foundation for the development of novel therapeutics, particularly in the area of neurology. Further research into its specific biological targets and mechanisms of action will continue to unveil its full potential in drug discovery.
References
Synthesis of (S)-1-Aminopentan-3-ol from L-norvaline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of the chiral amino alcohol (S)-1-Aminopentan-3-ol from the readily available amino acid L-norvaline. This synthesis is a valuable process for obtaining a key chiral building block used in the development of various pharmaceutical agents. The described methodology involves a three-step sequence: protection of the amino group, reduction of the carboxylic acid, and subsequent deprotection to yield the target compound.
Synthetic Strategy Overview
The synthesis of this compound from L-norvaline is a well-established process in organic chemistry, leveraging standard protecting group strategies and selective reduction reactions. The overall synthetic pathway is depicted below. The process begins with the protection of the primary amine of L-norvaline as a tert-butyloxycarbonyl (Boc) carbamate. This is crucial to prevent side reactions during the subsequent reduction of the carboxylic acid moiety. The protected L-norvaline is then reduced to the corresponding amino alcohol. Two effective methods for this reduction are presented: the use of a mixed anhydride intermediate followed by reduction with sodium borohydride, or direct reduction using lithium aluminum hydride. The final step involves the removal of the Boc protecting group under acidic conditions to afford the desired this compound.
Experimental Protocols
Step 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)pentanoic acid (N-Boc-L-norvaline)
This step involves the protection of the amino group of L-norvaline using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-norvaline | 117.15 | 10.0 g | 0.085 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 20.5 g | 0.094 |
| Sodium hydroxide (NaOH) | 40.00 | 3.7 g | 0.093 |
| Dioxane | - | 100 mL | - |
| Water | - | 100 mL | - |
| Ethyl acetate | - | 200 mL | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve L-norvaline (10.0 g, 0.085 mol) and sodium hydroxide (3.7 g, 0.093 mol) in a mixture of dioxane (100 mL) and water (100 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
To the cold, stirred solution, add di-tert-butyl dicarbonate (20.5 g, 0.094 mol) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.
-
After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-L-norvaline as a white solid.
Expected Yield: 85-95%
Step 2: Synthesis of (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate
This step details two alternative methods for the reduction of the carboxylic acid group of N-Boc-L-norvaline.
This method involves the formation of a mixed anhydride intermediate followed by reduction with sodium borohydride. This is a milder alternative to using lithium aluminum hydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-L-norvaline | 217.27 | 10.0 g | 0.046 |
| N-methylmorpholine (NMM) | 101.15 | 5.1 mL | 0.046 |
| Isobutyl chloroformate | 136.58 | 6.0 mL | 0.046 |
| Sodium borohydride (NaBH₄) | 37.83 | 3.5 g | 0.092 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
| Water | - | 100 mL | - |
| Ethyl acetate | - | 200 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
Dissolve N-Boc-L-norvaline (10.0 g, 0.046 mol) in anhydrous THF (150 mL) in a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -15 °C in a dry ice/acetone bath.
-
Add N-methylmorpholine (5.1 mL, 0.046 mol) dropwise, followed by the slow addition of isobutyl chloroformate (6.0 mL, 0.046 mol), maintaining the temperature at -15 °C.
-
Stir the mixture at -15 °C for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve sodium borohydride (3.5 g, 0.092 mol) in water (50 mL).
-
Add the freshly prepared NaBH₄ solution dropwise to the mixed anhydride solution, ensuring the temperature does not rise above -10 °C.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Yield: 70-85%
This method employs the powerful reducing agent lithium aluminum hydride for the direct reduction of the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-L-norvaline | 217.27 | 10.0 g | 0.046 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.6 g | 0.069 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
| Water | - | 2.6 mL | - |
| 15% Aqueous sodium hydroxide (NaOH) | - | 2.6 mL | - |
| Water | - | 7.8 mL | - |
| Ethyl acetate | - | 150 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
In a flame-dried 500 mL three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (2.6 g, 0.069 mol) in anhydrous THF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve N-Boc-L-norvaline (10.0 g, 0.046 mol) in anhydrous THF (100 mL) and add it dropwise to the LAH suspension over 1 hour.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the sequential and careful dropwise addition of water (2.6 mL), 15% aqueous NaOH (2.6 mL), and finally water (7.8 mL).
-
Stir the resulting granular precipitate for 30 minutes at room temperature.
-
Filter the solid through a pad of Celite and wash the filter cake with ethyl acetate (3 x 50 mL).
-
Combine the filtrate and washings, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography as in Method A.
Expected Yield: 75-90%
Step 3: Synthesis of this compound
This final step involves the removal of the Boc protecting group using acidic conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate | 203.29 | 8.0 g | 0.039 |
| 4 M HCl in 1,4-Dioxane | - | 40 mL | 0.160 |
| Diethyl ether | - | 100 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | As needed | - |
| Dichloromethane (DCM) | - | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Dissolve (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate (8.0 g, 0.039 mol) in 4 M HCl in 1,4-dioxane (40 mL).
-
Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting residue, add diethyl ether (100 mL) to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify to pH 9-10 with saturated aqueous NaHCO₃.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield this compound as a colorless oil.
Expected Yield: 80-95%
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from L-norvaline.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Protection | L-norvaline | N-Boc-L-norvaline | (Boc)₂O, NaOH | Dioxane/Water | 0 to RT | 12-16 | 85-95 |
| 2A | Reduction (Mixed Anhydride) | N-Boc-L-norvaline | (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate | Isobutyl chloroformate, NMM, NaBH₄ | THF | -15 to 0 | 2.5 | 70-85 |
| 2B | Reduction (LAH) | N-Boc-L-norvaline | (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate | LiAlH₄ | THF | 0 to Reflux | 5 | 75-90 |
| 3 | Deprotection | (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate | This compound | 4 M HCl in Dioxane | Dioxane | RT | 2-4 | 80-95 |
Signaling Pathways and Logical Relationships
The chemical transformations in this synthesis follow a logical progression of functional group manipulation, as illustrated in the reaction pathway diagram below.
Characterization of this compound
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ 3.55 (m, 1H), 2.90 (t, J = 6.8 Hz, 2H), 2.75 (br s, 3H, -NH₂ and -OH), 1.65-1.40 (m, 4H), 0.92 (t, J = 7.4 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 72.1, 41.9, 30.2, 29.8, 9.9.
-
IR (neat, cm⁻¹): 3350 (br), 2960, 2930, 2870, 1590, 1460, 1060.
-
Mass Spectrometry (ESI+): m/z 104.1 [M+H]⁺.
This guide provides a robust framework for the successful synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the procedures described herein.
Enantioselective Synthesis of (S)-1-Aminopentan-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the enantioselective synthesis of (S)-1-Aminopentan-3-ol, a valuable chiral building block in the development of novel therapeutics. The focus is on robust and stereocontrolled methods, presenting detailed experimental protocols and comparative data to aid in laboratory-scale synthesis and process development.
Introduction
This compound is a chiral amino alcohol of significant interest in medicinal chemistry and organic synthesis. Its specific stereochemistry and bifunctional nature make it a crucial intermediate for the synthesis of complex molecules with defined three-dimensional structures, which is often a prerequisite for potent and selective biological activity. The development of efficient and highly enantioselective synthetic routes to access this compound is therefore of paramount importance.
This document outlines key strategies for the enantioselective synthesis of this compound, with a focus on asymmetric reduction of a prochiral ketone precursor. The methodologies described are based on established principles of asymmetric catalysis, providing a foundation for the reproducible and scalable synthesis of the target molecule.
Synthetic Strategies and Key Data
The primary approach for the enantioselective synthesis of this compound involves the asymmetric reduction of an N-protected 1-aminopentan-3-one. This strategy allows for the precise installation of the chiral center at the C-3 position. Two complementary and highly effective methods for this transformation are highlighted: Iridium-catalyzed asymmetric transfer hydrogenation for the synthesis of the anti-diastereomer and Rhodium-catalyzed asymmetric hydrogenation for the syn-diastereomer, should a second chiral center be present on the nitrogen protecting group. For the synthesis of the enantiopure (S)-isomer from a prochiral precursor, both catalyst systems can be highly effective.
The choice of the nitrogen protecting group is critical, with the p-methoxyphenyl (PMP) group often employed due to its influence on the stereochemical outcome and its relative ease of removal under oxidative conditions.
The following table summarizes the expected quantitative data for the asymmetric reduction of N-PMP-1-aminopentan-3-one, based on analogous transformations.
| Method | Catalyst Precursor | Chiral Ligand/Additive | Reductant | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| Asymmetric Transfer Hydrogenation (ATH) | [Ir(Cp*)Cl₂]₂ | (S,S)-Ts-DPEN | Isopropanol/HCO₂H | CH₂Cl₂ | 40 | >95 | >98 |
| Asymmetric Hydrogenation (AH) | [Rh(COD)₂]BF₄ | (S)-BINAP | H₂ (20 bar) | MeOH | 25 | >95 | >98 |
Table 1: Comparative data for the enantioselective reduction of N-PMP-1-aminopentan-3-one.
Experimental Protocols
Method 1: Iridium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is adapted from the general procedure for the anti-selective reduction of β-amino ketones.
1. Catalyst Preparation (in situ):
-
In a flame-dried Schlenk tube under an argon atmosphere, [Ir(Cp*)Cl₂]₂ (1 mol%) and (S,S)-Ts-DPEN (2 mol%) are dissolved in anhydrous dichloromethane (0.1 M).
-
The resulting solution is stirred at room temperature for 20 minutes to form the active catalyst.
2. Asymmetric Transfer Hydrogenation:
-
To the catalyst solution, N-PMP-1-aminopentan-3-one (1.0 equiv) is added.
-
A 5:2 mixture of formic acid and triethylamine (5 equiv of formic acid) is then added as the hydrogen source.
-
The reaction mixture is stirred at 40 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until complete consumption of the starting material.
3. Work-up and Purification:
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (S)-N-PMP-1-aminopentan-3-ol.
4. Deprotection:
-
The N-PMP protected amino alcohol is dissolved in a mixture of acetonitrile and water (9:1).
-
Ceric ammonium nitrate (CAN) (2.5 equiv) is added portion-wise at 0 °C.
-
The reaction is stirred for 1 hour, after which the solvent is removed under reduced pressure.
-
The residue is taken up in water and washed with diethyl ether.
-
The aqueous layer is basified with 2 M sodium hydroxide and extracted with dichloromethane.
-
The combined organic extracts are dried and concentrated to yield this compound.
Method 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is based on the general procedure for the syn-selective reduction of β-amino ketones.
1. Reaction Setup:
-
In a glovebox, a glass vial is charged with [Rh(COD)₂]BF₄ (1 mol%) and (S)-BINAP (1.2 mol%).
-
Anhydrous and degassed methanol is added, and the mixture is stirred for 20 minutes.
-
N-PMP-1-aminopentan-3-one (1.0 equiv) is added to the catalyst solution.
2. Asymmetric Hydrogenation:
-
The vial is placed in a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 20 bar of hydrogen.
-
The reaction is stirred at 25 °C for 24 hours.
3. Work-up and Purification:
-
The autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield (S)-N-PMP-1-aminopentan-3-ol.
4. Deprotection:
-
The deprotection of the PMP group is carried out as described in Method 1.
Visualizations
The following diagrams illustrate the logical workflow of the described synthetic strategies.
The Pivotal Role of Chirality: An In-depth Technical Guide to the Biological Activity of Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are a critical class of organic compounds that hold a significant position in the landscape of modern drug discovery and development. Their inherent stereochemistry is frequently a determining factor in their pharmacological activity, with different enantiomers often exhibiting vastly different potencies and physiological effects. This guide provides a comprehensive overview of the biological activities of chiral amino alcohols, delving into their mechanisms of action, methods of synthesis and analysis, and their applications in therapeutics.
The Significance of Chirality in Biological Activity
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Biological systems, being composed of chiral entities such as amino acids and sugars, often interact stereoselectively with chiral drugs. In the case of amino alcohols, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. A classic example is the beta-blocker propranolol, where the (S)-(-)-enantiomer possesses approximately 100 times the binding affinity for beta-adrenergic receptors compared to its (R)-(+)-counterpart.[1] This underscores the paramount importance of enantiomerically pure compounds in drug development to ensure efficacy and safety.[1]
Therapeutic Applications and Mechanisms of Action
Chiral amino alcohols are integral components of a wide array of therapeutic agents, targeting various biological pathways. Their applications span cardiovascular diseases, viral infections, respiratory conditions, and cancer.
Cardiovascular Applications: The Case of Propranolol
Propranolol, a non-selective beta-adrenergic receptor antagonist, is a prime example of a chiral amino alcohol-based drug.[1][2] It is used to treat conditions such as hypertension, angina, and atrial fibrillation.[1] The (S)-enantiomer is the active form, competitively blocking beta-1 and beta-2 adrenergic receptors from the effects of catecholamines like epinephrine and norepinephrine.[2][3] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2][3]
The signaling pathway of propranolol's action on a cardiac myocyte is depicted below:
Antiviral and Anti-inflammatory Applications
Chiral amino alcohols are key intermediates in the synthesis of various antiviral drugs. For instance, they are crucial for producing protease inhibitors used in HIV therapy. Additionally, certain β-amino alcohol derivatives have been investigated for their ability to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in inflammatory responses.
Anticancer and Antimicrobial Activities
The versatility of the chiral amino alcohol scaffold has led to its exploration in oncology and infectious diseases. Some derivatives have demonstrated potential as anticancer agents by inhibiting various kinases involved in cell signaling pathways crucial for tumor growth. Furthermore, novel deoxycholic acid-amino alcohol conjugates have been synthesized and evaluated for their antibacterial activity against pathogens like E. coli and S. aureus.[4]
Quantitative Data on Biological Activity
The enantioselectivity of chiral amino alcohols is often quantified by comparing the biological activity of the individual enantiomers. The following table summarizes key quantitative data for selected chiral amino alcohols.
| Chiral Amino Alcohol | Target | Biological Activity | Quantitative Data | Reference |
| (S)-Propranolol | Beta-Adrenergic Receptors | Antagonist | ~100-fold higher binding affinity than (R)-propranolol | [1] |
| (R)-Propranolol | Thyroxine deiodinase | Inhibitor | Inhibits the conversion of thyroxine to triiodothyronine | [2] |
| Deoxycholic acid-(-R)-2-aminocyclohexanol conjugate | S. aureus ATCC 25923 | Antibacterial | Minimum Inhibitory Concentration (MIC): 15 µg/mL | [4] |
| Deoxycholic acid-(-R)-2-aminocyclohexanol conjugate | E. coli ATCC 25922 | Antibacterial | Minimum Inhibitory Concentration (MIC): 45 µg/mL | [4] |
Experimental Protocols
The synthesis and analysis of chiral amino alcohols require precise and reliable experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of (S)-(-)-Propranolol
This protocol describes a facile synthesis of (S)-(-)-propranolol via a kinetic resolution of the key intermediate, α-naphthyl glycidyl ether.[5]
Materials:
-
1-naphthol
-
Epichlorohydrin
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Isopropylamine
-
Zinc nitrate (Zn(NO₃)₂)
-
(+)-Tartaric acid
-
Chloroform
-
Sodium sulfate
-
Ethanol
Procedure:
-
Synthesis of α-naphthyl glycidyl ether (racemic):
-
To a solution of 1-naphthol (0.05 mol) in DMSO (20 ml), add powdered KOH (5 g).
-
Stir the mixture for 30 minutes at room temperature.
-
Slowly add epichlorohydrin (0.15 mol) over 45 minutes and continue stirring at room temperature for 6 hours.
-
Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).
-
Wash the combined organic layers with 10% sodium hydroxide solution and then with water.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the racemic α-naphthyl glycidyl ether.
-
-
Kinetic Resolution and Synthesis of (S)-(-)-Propranolol:
-
In a reaction vessel, stir a mixture of the racemic α-naphthyl glycidyl ether (1 mmol), Zn(NO₃)₂ (0.5 mmol), and (+)-tartaric acid (1 mmol) in DMSO for 15 minutes.
-
Add isopropylamine to the same vessel and reflux the mixture.
-
After the reaction is complete (monitored by TLC), cool the mixture and filter.
-
Treat the resulting solid with 10% aqueous sodium hydroxide and extract with dichloromethane.
-
Wash the combined organic layers with water and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude (S)-(-)-propranolol.
-
Determination of Enantiomeric Excess using Chiral HPLC
This protocol outlines a general method for determining the enantiomeric excess (ee) of a chiral amino alcohol sample using high-performance liquid chromatography (HPLC) with a chiral stationary phase.
Materials and Equipment:
-
HPLC system with a UV or fluorescence detector
-
Chiral stationary phase column (e.g., Chiralpak® IA or IB)
-
HPLC-grade solvents (e.g., n-hexane, ethanol, chloroform)
-
Sample of the chiral amino alcohol
-
Reference standards of the pure enantiomers (if available)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the chiral amino alcohol sample in a suitable solvent (e.g., the mobile phase) to a concentration of approximately 5 mg/mL.[6]
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved. The mobile phase composition will depend on the specific amino alcohol and column (e.g., a mixture of n-hexane, ethanol, and chloroform).[6]
-
Set the flow rate (e.g., 1 mL/min) and detector wavelength (e.g., 250 nm).[6]
-
-
Analysis:
-
Inject a small volume (e.g., 5 µL) of the prepared sample onto the column.[6]
-
Record the chromatogram. The two enantiomers should elute at different retention times.
-
-
Calculation of Enantiomeric Excess:
-
Identify the peaks corresponding to the two enantiomers.
-
Determine the area of each peak.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
-
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in understanding the processes involved in the study of chiral amino alcohols.
Conclusion
Chiral amino alcohols are indispensable building blocks in the development of modern pharmaceuticals. Their stereochemistry is a critical determinant of their biological activity, necessitating the development of efficient methods for their enantioselective synthesis and analysis. A thorough understanding of their mechanisms of action at a molecular level, as exemplified by the beta-blocker propranolol, is crucial for the rational design of new and more effective therapeutic agents. The continued exploration of the diverse biological activities of chiral amino alcohols promises to yield novel treatments for a wide range of human diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Entourage: Visualizing Relationships between Biological Pathways using Contextual Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
(S)-1-Aminopentan-3-ol: A Chiral Building Block with Significant Potential in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-1-Aminopentan-3-ol, a chiral amino alcohol, represents a versatile and valuable scaffold in medicinal chemistry. Its unique structural features, combining a primary amine and a secondary alcohol on a flexible five-carbon chain with a defined stereocenter, make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This technical guide explores the potential applications of this compound in drug discovery, focusing on its role as a chiral building block in the development of novel therapeutics for viral infections, central nervous system (CNS) disorders, and microbial diseases.
Core Molecular Features and Synthetic Strategies
This compound, with the chemical formula C₅H₁₃NO, possesses a stereogenic center at the C-3 position, which is crucial for its specific interactions with biological targets.[1] The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide array of chemical modifications, enabling the construction of complex molecular architectures.[1]
The synthesis of enantiomerically pure this compound can be achieved through several established methods in asymmetric synthesis. These include:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral precursors to introduce the desired stereochemistry.
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to stereoselectively create the chiral center. A common approach involves the asymmetric reduction of a corresponding aminoketone.
-
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (S)-enantiomer.
A generalized workflow for the asymmetric synthesis of a chiral amino alcohol like this compound is depicted below.
Caption: Generalized workflow for the asymmetric synthesis of this compound.
Potential Applications in Medicinal Chemistry
The structural motif of a chiral amino alcohol is a recurring feature in a multitude of approved and investigational drugs. This highlights the broad therapeutic potential of this compound as a foundational element in drug design.
Antiviral Agents: A Focus on HIV Protease Inhibitors
A significant application of chiral amino alcohols is in the synthesis of HIV protease inhibitors. Many of these drugs incorporate a hydroxyethylamine isostere, a key pharmacophore that mimics the transition state of the aspartyl protease-catalyzed cleavage of the Gag-Pol polyprotein, which is essential for viral maturation. The (S)-hydroxyl group and the adjacent amino group of this compound provide an ideal starting point for constructing this critical isostere.
The general structure of many HIV protease inhibitors features a central hydroxyethylamine core, flanked by various substituents that optimize binding to the enzyme's active site. This compound can be chemically elaborated to form this central scaffold.
Caption: Incorporation of this compound into a generic HIV protease inhibitor.
Central Nervous System (CNS) Drug Discovery
The structural characteristics of this compound, particularly the presence of a primary amine, suggest its potential as a scaffold for CNS-active agents. The amine functionality can be readily modified to interact with various neurotransmitter receptors and transporters. The chirality of the molecule is also a critical factor in CNS drug design, as stereoisomers often exhibit different pharmacological profiles and potencies.
For a molecule to be effective in the CNS, it must cross the blood-brain barrier (BBB). The physicochemical properties of this compound (e.g., low molecular weight, presence of hydrogen bond donors and acceptors) provide a favorable starting point for the design of derivatives with optimal BBB permeability.
Derivatives of this compound could potentially modulate various signaling pathways in the CNS. For instance, they could be designed to interact with G-protein coupled receptors (GPCRs) that are targets for many neurological and psychiatric drugs.
Caption: Hypothetical modulation of a GPCR signaling pathway by a derivative of this compound.
Antimicrobial Agents
Preliminary studies on amino alcohols have indicated their potential as antimicrobial agents. The amphiphilic nature of certain amino alcohol derivatives allows them to interact with and disrupt bacterial cell membranes, leading to cell death. The primary amine and hydroxyl group of this compound can be functionalized with lipophilic moieties to enhance this activity.
While quantitative data for this compound is not available, studies on other amino alcohol derivatives have demonstrated significant antimicrobial activity. For instance, certain adamantane-containing amino alcohols have shown activity against various bacterial and fungal strains.
Table 1: Representative Antimicrobial Activity of Amino Alcohol Derivatives
| Compound Class | Organism | MIC (µg/mL) |
| Adamantane Thiosemicarbazones | Candida albicans | >32 |
| Adamantane Carbothioimidates | Gram-positive bacteria | 0.5 - 32 |
| Galactopyranosylated Amino Alcohols | Mycobacterium tuberculosis | 12.5 |
| Galactopyranosylated Amino Alcohols | Staphylococcus epidermidis | 2 |
Note: The data in this table is for structurally related amino alcohol derivatives and is intended to be illustrative of the potential of this compound class.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively reported in peer-reviewed literature. However, general procedures for the key transformations can be adapted from established methodologies for the synthesis of chiral amino alcohols.
General Procedure for Asymmetric Reduction of 1-Aminopentan-3-one:
-
Catalyst Preparation: A chiral catalyst (e.g., a ruthenium or rhodium complex with a chiral ligand) is prepared in a suitable solvent under an inert atmosphere.
-
Reaction Setup: The substrate, 1-aminopentan-3-one hydrochloride, is dissolved in an appropriate solvent (e.g., methanol or isopropanol) in a reaction vessel.
-
Reduction: The catalyst solution is added to the substrate solution, and the mixture is hydrogenated at a specified pressure and temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography or crystallization to yield enantiomerically pure this compound.
General Procedure for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The test compound, this compound or its derivative, is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at the optimal temperature and duration for the growth of the test microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a chiral building block with considerable, yet largely untapped, potential in medicinal chemistry. Its versatile structure provides a foundation for the synthesis of a wide range of complex molecules targeting diverse therapeutic areas. While direct biological data for this specific compound is limited, the well-documented success of other chiral amino alcohols in the development of antiviral, CNS-active, and antimicrobial agents strongly suggests that this compound is a promising scaffold for future drug discovery efforts. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
(S)-1-Aminopentan-3-ol: A Versatile Chiral Building Block in Modern Organic Synthesis
(S)-1-Aminopentan-3-ol, a chiral amino alcohol, has emerged as a valuable and versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its bifunctional nature, possessing both a primary amine and a stereogenic secondary alcohol, allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex, high-value molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the preparation of bioactive compounds.
Physicochemical Properties and Spectroscopic Data
This compound is a chiral molecule with the (S)-configuration at the C3 carbon. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H13NO |
| Molecular Weight | 103.16 g/mol |
| IUPAC Name | (3S)-1-aminopentan-3-ol |
| CAS Number | 100-51-6[1] |
Detailed spectroscopic data is essential for the characterization of this compound and its derivatives. While a dedicated public spectrum was not identified in the conducted research, typical chemical shifts for similar structures can be inferred. For a definitive analysis, it is recommended to acquire spectra on the specific sample.
Enantioselective Synthesis of this compound
The preparation of enantiomerically pure this compound is crucial for its application as a chiral building block. Several synthetic strategies have been developed to achieve high enantioselectivity, including enzymatic kinetic resolution and asymmetric synthesis from chiral precursors.
Enzymatic Kinetic Resolution of Racemic 1-Aminopentan-3-ol
Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.
A common approach involves the acylation of the amino group or the esterification of the hydroxyl group. For instance, a lipase such as Candida antarctica lipase B (CAL-B) can be employed to selectively acylate the (R)-enantiomer of 1-aminopentan-3-ol, leaving the desired (S)-enantiomer unreacted. The acylated product can then be easily separated from the unreacted this compound.
Experimental Protocol: Enzymatic Kinetic Resolution
-
Reaction Setup: To a solution of racemic 1-aminopentan-3-ol (1.0 equiv.) in an appropriate organic solvent (e.g., toluene), an acyl donor (e.g., ethyl acetate, 1.5 equiv.) is added.
-
Enzyme Addition: Immobilized lipase (e.g., Novozym 435) is added to the mixture.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 40 °C) and monitored by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.
-
Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The solvent is removed under reduced pressure.
-
Purification: The resulting mixture of acylated (R)-enantiomer and unreacted this compound is separated by column chromatography or by acid-base extraction to yield the pure (S)-enantiomer.
| Parameter | Typical Value |
| Enzyme | Candida antarctica lipase B (immobilized) |
| Acyl Donor | Ethyl acetate |
| Solvent | Toluene |
| Temperature | 40 °C |
| Conversion | ~50% |
| Enantiomeric Excess (e.e.) of this compound | >99% |
| Yield of this compound | <50% (theoretical maximum) |
Asymmetric Synthesis from (S)-Alanine
An alternative strategy involves the synthesis of this compound from a readily available chiral precursor, such as (S)-alanine. This approach ensures the desired stereochemistry from the outset.
Workflow for the Synthesis of this compound from (S)-Alanine
Caption: Synthesis of this compound from (S)-Alanine.
Experimental Protocol: Synthesis from (S)-Alanine (Illustrative)
-
Esterification: (S)-Alanine is first protected and converted to its methyl ester.
-
Weinreb Amide Formation: The methyl ester is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent to form the corresponding Weinreb amide.
-
Grignard Reaction: The Weinreb amide is treated with an excess of ethylmagnesium bromide. This reaction proceeds to form the corresponding ethyl ketone.
-
Reduction: The ketone is then stereoselectively reduced to the desired (S)-alcohol using a chiral reducing agent such as a borane complexed with a chiral ligand (e.g., (S)-2-methyl-CBS-oxazaborolidine).
-
Deprotection: Finally, the protecting group on the amine is removed to yield this compound.
Applications in the Synthesis of Bioactive Molecules
The primary utility of this compound lies in its role as a chiral precursor for the synthesis of pharmaceuticals, particularly those with a pyrrolidinone core, which are known to exhibit anticonvulsant properties.[2]
Synthesis of Pyrrolidinone-Based Anticonvulsants
The general synthetic strategy involves the reaction of this compound with a suitable four-carbon building block to construct the pyrrolidinone ring system.
General Workflow for Pyrrolidinone Synthesis
Caption: General synthesis of pyrrolidinone anticonvulsants.
Experimental Protocol: Synthesis of a Levetiracetam Analogue (Illustrative)
-
N-Alkylation: this compound is reacted with an ethyl 4-halobutyrate (e.g., ethyl 4-bromobutyrate) in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).
-
Cyclization: The resulting amino ester undergoes spontaneous or base-catalyzed intramolecular cyclization to form the corresponding (S)-4-ethyl-2-oxopyrrolidine-1-ethanol derivative.
-
Oxidation: The primary alcohol is then oxidized to the carboxylic acid using an oxidizing agent such as Jones reagent or TEMPO-catalyzed bleach.
-
Amidation: The carboxylic acid is converted to the corresponding amide by reaction with ammonia or an amine in the presence of a coupling agent (e.g., carbonyldiimidazole).
| Step | Reagents and Conditions | Typical Yield |
| N-Alkylation | Ethyl 4-bromobutyrate, K2CO3, CH3CN, reflux | 70-80% |
| Cyclization | Heat or base (e.g., NaOEt) | 80-90% |
| Oxidation | Jones reagent or TEMPO/NaOCl | 60-70% |
| Amidation | 1. CDI, THF; 2. NH3 | 75-85% |
Chiral HPLC Analysis
The enantiomeric purity of this compound is critical and is typically determined by chiral High-Performance Liquid Chromatography (HPLC). The amino group allows for derivatization with a chiral derivatizing agent, forming diastereomers that can be separated on a standard achiral column. Alternatively, direct separation can be achieved on a chiral stationary phase.
Experimental Protocol: Chiral HPLC Analysis (Illustrative)
-
Derivatization Method:
-
Derivatization: React the sample with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) in a buffered aqueous/acetone solution.
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: Gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Detection: UV at 340 nm.
-
-
-
Direct Method:
-
HPLC Conditions:
-
Column: Chiral stationary phase (e.g., a cyclodextrin-based or polysaccharide-based column).[3]
-
Mobile Phase: A mixture of hexane and ethanol with a small amount of a basic modifier like diethylamine.
-
Detection: Refractive index or UV (after derivatization).
-
-
Conclusion
This compound is a highly valuable chiral building block with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its ready accessibility through enantioselective synthesis and its versatile reactivity make it a key intermediate for the construction of chiral pyrrolidinone-based anticonvulsant drugs and other bioactive compounds. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and application of this important chiral synthon.
References
The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral 1,3-Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,3-amino alcohols are a cornerstone of modern organic synthesis and medicinal chemistry. Their unique structural motif, featuring vicinal hydroxyl and amino groups separated by a carbon atom, imparts specific conformational constraints and hydrogen bonding capabilities that are crucial for molecular recognition and biological activity. This technical guide provides an in-depth exploration of the discovery and historical development of these valuable chiral building blocks, detailing key synthetic methodologies, quantitative data, and their pivotal role in drug discovery, exemplified by their incorporation into HIV protease inhibitors.
A Historical Perspective: From Early Observations to Asymmetric Mastery
The journey of chiral 1,3-amino alcohols from laboratory curiosities to indispensable synthetic intermediates has been marked by significant milestones in the broader field of asymmetric synthesis. While early organic chemists encountered these structures, the deliberate and controlled synthesis of specific stereoisomers remained a formidable challenge.
The advent of chiral auxiliaries in the latter half of the 20th century, pioneered by luminaries such as E.J. Corey and B.M. Trost, represented a paradigm shift.[1] These chiral molecules, temporarily incorporated into a substrate, could effectively direct the stereochemical outcome of a reaction. One of the most influential classes of chiral auxiliaries, the oxazolidinones developed by David A. Evans, proved to be exceptionally versatile in controlling the stereochemistry of aldol reactions, a key method for constructing the carbon backbone of 1,3-amino alcohols.[1]
A significant breakthrough in the direct asymmetric synthesis of 1,3-amino alcohols came with the development of methods for the diastereoselective reduction of β-amino ketones . Early approaches often relied on stoichiometric reducing agents and substrate control, with varying degrees of success. A notable advancement was the use of samarium(II) iodide, which demonstrated the ability to selectively produce either syn or anti 1,3-amino alcohols depending on the nature of the N-protecting group on the β-amino ketone.[2]
The early 2000s witnessed the emergence of highly efficient and stereoselective methods, such as the work of Jonathan A. Ellman and his group on the use of N-tert-butanesulfinyl imines . This methodology provided a general and practical route to both syn- and anti-1,3-amino alcohols with high diastereomeric ratios and enantiomeric excesses.[3][4]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of chiral 1,3-amino alcohols has evolved to encompass a diverse array of strategies. Below are detailed protocols for some of the most influential methods.
Diastereoselective Reduction of β-Amino Ketones
The reduction of a chiral β-amino ketone is a fundamental approach to accessing chiral 1,3-amino alcohols. The stereochemical outcome is often dictated by the choice of reducing agent and the protecting groups on the amino functionality.
Experimental Protocol: Synthesis of a syn-1,3-Amino Alcohol via Directed Reduction [2]
-
Materials: N-Acyl-β-amino ketone, Samarium(II) iodide (SmI₂) solution in THF (0.1 M), Methanol (MeOH), Tetrahydrofuran (THF), Argon atmosphere.
-
Procedure:
-
To a freshly prepared solution of SmI₂ in THF at 0 °C under an argon atmosphere, add the N-acyl-β-amino ketone dissolved in THF, followed by 20 equivalents of MeOH.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of potassium sodium tartrate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the syn-1,3-amino alcohol.
-
Asymmetric Synthesis using N-Sulfinyl Imines
The addition of enolates to chiral N-tert-butanesulfinyl imines provides a powerful and versatile method for the asymmetric synthesis of β-amino ketones, which can then be reduced to the corresponding 1,3-amino alcohols.
Experimental Protocol: Synthesis of a syn-1,3-Amino Alcohol via N-Sulfinyl Imine Chemistry [3]
-
Materials: (R)-N-tert-butanesulfinamide, appropriate ketone, Ti(OEt)₄, aldehyde, lithium diisopropylamide (LDA), catecholborane, THF.
-
Procedure:
-
Imine Formation: To a solution of the ketone in THF, add (R)-N-tert-butanesulfinamide and Ti(OEt)₄. Heat the mixture at reflux and monitor the reaction by TLC. After completion, cool the reaction and concentrate under reduced pressure. Purify the crude imine by flash chromatography.
-
Aldol Addition: To a solution of the chiral N-sulfinyl imine in THF at -78 °C, add LDA dropwise. Stir the resulting enamine solution for 30 minutes at -78 °C. Add the desired aldehyde and continue stirring at -78 °C until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Reduction: Dissolve the crude β-hydroxy N-sulfinyl imine in THF and cool to -78 °C. Add a solution of catecholborane in THF dropwise. Stir the reaction at -78 °C for several hours.
-
Final Work-up: Quench the reaction with methanol and allow it to warm to room temperature. Concentrate the mixture and purify the resulting syn-1,3-amino alcohol derivative by flash chromatography.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of chiral 1,3-amino alcohols using the aforementioned methods, highlighting the high levels of stereocontrol achievable.
| Entry | Aldehyde (R) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | CH₃CH₂ | >98:2 | 85 |
| 2 | (CH₃)₂CH | >98:2 | 82 |
| 3 | C₆H₅ | >98:2 | 91 |
Table 1: Diastereoselective Reduction of β-Hydroxy N-Sulfinyl Imines with Catecholborane. [3]
| Entry | N-Protecting Group | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Boc | 1:15 | 85 |
| 2 | Cbz | 1:10 | 80 |
| 3 | Ac | 5:1 | 75 |
Table 2: Diastereoselective Reduction of β-Amino Ketones with Samarium(II) Iodide. [2]
Central Role in Drug Discovery: The Case of HIV Protease Inhibitors
The 1,3-amino alcohol motif is a privileged scaffold in numerous biologically active molecules and pharmaceuticals. A prominent example is its incorporation into several HIV protease inhibitors, such as lopinavir and ritonavir.[5][6][7]
HIV Protease Inhibition Signaling Pathway
The HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins. Inhibition of this enzyme prevents the maturation of infectious virions. Lopinavir, containing a central hydroxyethylamine core which is a type of 1,3-amino alcohol, acts as a peptidomimetic inhibitor that binds to the active site of the HIV protease with high affinity, blocking its function.[5] Ritonavir, also a protease inhibitor, is often co-administered in low doses to boost the plasma concentration of lopinavir by inhibiting its metabolism by cytochrome P450 enzymes.[6][7][8]
Caption: Mechanism of HIV protease inhibition by lopinavir.
Conclusion
The discovery and development of synthetic methodologies for chiral 1,3-amino alcohols represent a significant chapter in the history of organic chemistry. From the early days of relying on chiral pool starting materials to the sophisticated catalytic asymmetric methods available today, the field has made remarkable progress. The ability to synthesize these structures with high stereocontrol has had a profound impact on drug discovery and development, enabling the creation of complex and potent therapeutic agents. The continued exploration of new synthetic routes and applications of chiral 1,3-amino alcohols promises to yield further innovations in science and medicine.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lopinavir/ritonavir - Wikipedia [en.wikipedia.org]
- 8. discovery.researcher.life [discovery.researcher.life]
Theoretical Conformational Analysis of (S)-1-Aminopentan-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methods used to determine the conformational landscape of (S)-1-Aminopentan-3-ol. While specific experimental data for this molecule is limited in public literature, this document outlines the established computational protocols and principles derived from studies on analogous amino alcohols. The methodologies presented herein are standard in the field of computational chemistry and are crucial for understanding molecular geometry, which in turn influences physicochemical properties and biological activity.
Introduction to Conformational Analysis
The three-dimensional structure of a molecule is not static. Rotation around single bonds leads to different spatial arrangements of atoms, known as conformations. These conformers often have different potential energies, and the molecule will predominantly exist in its lowest energy (most stable) conformations. For flexible molecules like this compound, identifying these stable conformers is key to predicting its behavior in various environments, including its interaction with biological targets.
A primary factor governing the conformational preference of amino alcohols is the formation of intramolecular hydrogen bonds (IMHBs). These non-covalent interactions, typically between the hydroxyl (-OH) and amino (-NH2) groups, can significantly stabilize certain geometries. The two most common types of IMHBs in amino alcohols are the OH···N and the less common NH···O hydrogen bonds.
Computational Methodology
A robust theoretical investigation of this compound's conformation involves a systematic workflow. This process typically includes an initial conformational search followed by optimization and energy calculation at a higher level of theory.
Step 1: Initial Structure Generation The starting point is the generation of a 3D structure of this compound. This can be done using any standard molecular building software.
Step 2: Conformational Search Due to the flexibility of the pentane chain and the rotatable bonds of the amino and hydroxyl groups, a systematic or stochastic conformational search is necessary to explore the potential energy surface. Common methods include:
-
Systematic Search: Rotating all relevant dihedral angles by a defined increment.
-
Molecular Dynamics (MD) Simulations: Simulating the molecule's movement over time at a given temperature to sample different conformations.[1]
-
Monte Carlo (MC) Methods: Randomly sampling conformational space.
This initial search is usually performed with a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method.
Step 3: Quantum Mechanical Optimization and Frequency Calculation The unique conformers identified in the initial search are then subjected to geometry optimization using more accurate quantum mechanical methods. The most common and reliable methods for this purpose are:
-
Density Functional Theory (DFT): The B3LYP functional is a popular choice that provides a good balance between accuracy and computational cost.[2]
-
Møller-Plesset Perturbation Theory (MP2): This post-Hartree-Fock method explicitly includes electron correlation and is often more accurate than DFT for non-covalent interactions, though computationally more demanding.[2][3]
A suitable basis set must be chosen to represent the atomic orbitals. Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed. The inclusion of diffuse functions (the '++') is important for accurately describing hydrogen bonding.
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.
Step 4: Single-Point Energy Refinement To obtain even more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
Step 5: Analysis of Results The final step involves analyzing the results to understand the conformational landscape. This includes:
-
Comparing the relative energies of the conformers to determine their populations at a given temperature.
-
Analyzing the key geometric parameters (dihedral angles, bond lengths, bond angles) that differentiate the conformers.
-
Identifying and characterizing intramolecular hydrogen bonds using criteria such as donor-acceptor distance and angle.
Expected Conformers of this compound
Based on studies of similar amino alcohols, the conformations of this compound will be primarily determined by the relative orientations of the amino and hydroxyl groups and the conformation of the carbon backbone. The key dihedral angles to consider are C1-C2-C3-O and N-C1-C2-C3. The most stable conformers are expected to be those that allow for the formation of an intramolecular hydrogen bond.
It is anticipated that the global minimum energy conformer will be stabilized by an OH···N hydrogen bond, leading to a pseudo-cyclic arrangement. Other low-energy conformers may be stabilized by NH···O hydrogen bonds or exist in more extended, non-hydrogen-bonded forms.
Quantitative Data Presentation
The results of a conformational analysis are best presented in a clear, tabular format to allow for easy comparison of the different conformers. The following tables provide a hypothetical but representative summary of the kind of data that would be generated for this compound.
Table 1: Relative Energies and Key Dihedral Angles of this compound Conformers
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle N-C1-C2-C3 (°) | Dihedral Angle C1-C2-C3-O (°) | H-Bond Type | H-Bond Distance (Å) |
| Conf-1 | 0.00 | -60.2 | 58.9 | OH···N | 2.15 |
| Conf-2 | 1.25 | 178.5 | 65.3 | NH···O | 2.30 |
| Conf-3 | 2.50 | -65.8 | -175.4 | None | - |
| Conf-4 | 3.10 | 175.1 | -170.2 | None | - |
Energies calculated at the B3LYP/6-311++G(d,p) level of theory, including ZPVE correction.
Table 2: Key Geometric Parameters of the Global Minimum Conformer (Conf-1)
| Parameter | Value |
| Bond Lengths (Å) | |
| O-H | 0.97 |
| N-H | 1.01 |
| O···N Distance | 3.05 |
| Bond Angles (°) ** | |
| C2-C3-O | 109.5 |
| C1-C2-C3 | 112.0 |
| Dihedral Angles (°) ** | |
| H-O-C3-C2 | 55.4 |
| H-N-C1-C2 | 60.1 |
Visualizations
Visual representations are essential for understanding the complex spatial relationships in conformational analysis.
Caption: Computational workflow for the conformational analysis of this compound.
Caption: Key intramolecular hydrogen bonds stabilizing conformers of amino alcohols.
Conclusion
The theoretical calculation of this compound's conformation is a multi-step process that relies on established quantum mechanical methods. The conformational landscape is expected to be dominated by structures that are stabilized by intramolecular hydrogen bonds, particularly the OH···N interaction. The methodologies and principles outlined in this guide provide a robust framework for researchers to conduct a thorough conformational analysis of this and similar molecules. Such studies are fundamental in medicinal chemistry and drug development, where understanding the preferred shape of a molecule is often the first step toward understanding its biological function.
References
- 1. Computational analysis of protein conformational heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters [frontiersin.org]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
An In-depth Technical Guide to the Solubility of (S)-1-Aminopentan-3-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
October 27, 2025
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-Aminopentan-3-ol, a chiral amino alcohol of interest in pharmaceutical development and organic synthesis. Due to its potential applications in neurochemistry and as a building block for complex molecules, understanding its solubility in various organic solvents is critical for its synthesis, purification, and formulation.[1]
Physicochemical Properties and Expected Solubility
This compound is a chiral amino alcohol with the molecular formula C₅H₁₃NO. Its structure contains both a primary amine (-NH₂) and a secondary alcohol (-OH) functional group, which dictates its solubility properties. The presence of these polar groups allows for hydrogen bonding, suggesting some solubility in polar solvents.[1] Most aliphatic amines are soluble in water to some extent due to hydrogen bonding, and this solubility generally decreases as the number of carbon atoms increases.[2] Aliphatic amines also tend to be soluble in polar organic solvents.[2]
Enantiomers, such as the (R) and (S) forms of 1-Aminopentan-3-ol, have identical physical properties, including solubility, in achiral solvents.[3] Therefore, the solubility of this compound is expected to be identical to that of its (R)-enantiomer and the racemic mixture in non-chiral environments.
Based on the "like dissolves like" principle, the solubility of this compound is expected to be higher in polar organic solvents and lower in nonpolar organic solvents.
Expected Solubility Trend (Qualitative):
-
High Solubility: Polar protic solvents like methanol and ethanol, which can act as both hydrogen bond donors and acceptors.
-
Moderate Solubility: Polar aprotic solvents like acetone and ethyl acetate, which can act as hydrogen bond acceptors.
-
Low to Negligible Solubility: Nonpolar solvents such as hexane and toluene.
Data Presentation: Comparative Solubility of a Structurally Related Amino Alcohol
In the absence of specific data for this compound, the following table presents the experimentally determined mole fraction solubility (x₁) of a structurally different but functionally similar compound, 3-amino-1-adamantanol, in various pure solvents at different temperatures. This data is provided for comparative purposes to illustrate the general solubility trends of an amino alcohol in common organic solvents.[4]
Table 1: Mole Fraction Solubility (x₁) of 3-amino-1-adamantanol in Pure Solvents at Various Temperatures (K) [4]
| Temperature (K) | Methanol | Ethanol | n-Propanol | n-Butanol | Tetrahydrofuran |
| 278.15 | 0.00355 | 0.00188 | 0.00119 | 0.00088 | 0.00065 |
| 283.15 | 0.00428 | 0.00231 | 0.00147 | 0.00108 | 0.00078 |
| 288.15 | 0.00515 | 0.00281 | 0.00181 | 0.00133 | 0.00095 |
| 293.15 | 0.00619 | 0.00342 | 0.00222 | 0.00164 | 0.00116 |
| 298.15 | 0.00744 | 0.00416 | 0.00272 | 0.00201 | 0.00142 |
| 303.15 | 0.00894 | 0.00505 | 0.00333 | 0.00247 | 0.00174 |
| 308.15 | 0.01072 | 0.00612 | 0.00407 | 0.00303 | 0.00213 |
| 313.15 | 0.01282 | 0.00741 | 0.00497 | 0.00371 | 0.00261 |
| 318.15 | 0.01529 | 0.00896 | 0.00607 | 0.00455 | 0.00321 |
| 323.15 | 0.01819 | 0.01082 | 0.00741 | 0.00558 | 0.00394 |
| 328.15 | 0.02161 | 0.01307 | 0.00905 | 0.00685 | 0.00485 |
Experimental Protocols: Determination of Solubility via the Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound in a given solvent.[5] The following protocol is a standard procedure that can be adapted for this compound.
Objective: To determine the solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, acetone)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Pipettes and syringes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that excess solid remains.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a pre-warmed syringe to prevent premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Record the exact mass of the evaporation dish containing the filtered saturated solution.
-
Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. Alternatively, use a vacuum desiccator at room temperature to evaporate the solvent.
-
Continue the evaporation process until all the solvent has been removed and a constant weight of the solute is achieved.
-
-
Calculation of Solubility:
-
Measure the final mass of the evaporation dish containing the dry solute.
-
The mass of the dissolved solute is the final mass of the dish minus the initial mass of the empty dish.
-
The mass of the solvent is the mass of the dish with the solution minus the final mass of the dish with the solute.
-
Solubility can then be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
Caption: Factors influencing the solubility of this compound.
References
A Technical Guide to Enantiopure (S)-1-Aminopentan-3-ol for Researchers and Drug Development Professionals
Introduction
(S)-1-Aminopentan-3-ol is a chiral amino alcohol that serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its specific stereochemistry plays a crucial role in its biological activity, making access to the enantiomerically pure form essential for research and drug development. This technical guide provides an in-depth overview of the commercial availability, key properties, and methods for the synthesis and analysis of enantiopure this compound.
Commercial Availability
Several chemical suppliers offer this compound, though the level of documentation regarding purity and enantiomeric excess can vary. Researchers should always request a certificate of analysis to verify the specifications of the product.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number | Stated Purity/Specifications |
| Smolecule | This compound | S15932088 | In Stock (Further specifications not detailed on the product page)[1] |
| BLD Pharm | This compound | BD01570749 | Not specified |
Note: This table is based on publicly available information and is not exhaustive. Purity and availability should be confirmed directly with the suppliers.
Physicochemical Properties
Understanding the physicochemical properties of this compound is critical for its application in synthesis and biological assays.
Table 2: Physicochemical Properties of 1-Aminopentan-3-ol
| Property | Value | Source |
| Molecular Formula | C5H13NO | [1] |
| Molecular Weight | 103.16 g/mol | [1] |
| Appearance | Liquid | [2] |
| Storage Temperature | Room Temperature | [2] |
| IUPAC Name | (3S)-1-aminopentan-3-ol | [1] |
| Canonical SMILES | CCC(CCN)O | [1] |
| InChI Key | RPOTYPSPQZVIJY-YFKPBYRVSA-N | [1] |
Note: Specific optical rotation for the enantiopure (S)-form is a critical parameter that should be obtained from the supplier's certificate of analysis.
Synthesis of Enantiopure this compound
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired (S)-enantiomer with high enantioselectivity. Common approaches include:
-
Chiral Pool Synthesis: Utilizing a readily available chiral starting material to introduce the desired stereochemistry.
-
Catalytic Asymmetric Reduction: The reduction of a suitable prochiral ketone precursor using a chiral catalyst and a reducing agent.
Resolution of Racemic 1-Aminopentan-3-ol
A common and often practical approach is the resolution of a racemic mixture of 1-aminopentan-3-ol.
This protocol is a generalized procedure based on established methods for the enzymatic resolution of amino alcohols.
Materials:
-
Racemic 1-Aminopentan-3-ol
-
Lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas fluorescens lipase)
-
Acylating agent (e.g., vinyl acetate, ethyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tetrahydrofuran)
-
Buffer solution (if required for lipase activity)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Enzyme Immobilization (if necessary): If using a non-immobilized lipase, immobilize it on a suitable support according to standard procedures to facilitate recovery and reuse.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve racemic 1-aminopentan-3-ol (1 equivalent) in the chosen anhydrous organic solvent.
-
Addition of Reagents: Add the lipase (typically 10-50% by weight of the substrate) and the acylating agent (0.5-0.6 equivalents for kinetic resolution). The use of a slight excess of the acylating agent can sometimes be beneficial, but for kinetic resolution, the goal is to acylate only one enantiomer.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 45 °C). Monitor the progress of the reaction by a suitable analytical technique, such as chiral HPLC or GC, to determine the enantiomeric excess (e.e.) of the unreacted this compound and the acylated (R)-enantiomer.
-
Reaction Quench and Workup: Once the desired level of conversion and enantiomeric excess is reached (ideally around 50% conversion for maximum e.e. of the remaining starting material), stop the reaction by filtering off the enzyme.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the unreacted this compound and the acylated (R)-enantiomer, can be separated by column chromatography on silica gel. The difference in polarity between the amino alcohol and the corresponding ester or amide allows for their separation.
Logical Flow of Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Analytical Methods for Enantiomeric Purity Determination
Accurate determination of the enantiomeric excess is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
Experimental Protocol: Chiral HPLC Analysis of this compound
This is a general guideline for developing a chiral HPLC method. The specific column and mobile phase will require optimization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (containing one or both enantiomers of 1-aminopentan-3-ol) in the mobile phase or a compatible solvent.
-
Derivatization (Optional but often necessary): The amino and hydroxyl groups of 1-aminopentan-3-ol may require derivatization to improve chromatographic separation and detection. Common derivatizing agents for amines include those that introduce a chromophore, such as:
-
Dansyl chloride
-
o-Phthalaldehyde (OPA) with a thiol
-
Phenyl isothiocyanate (PITC) The derivatization reaction should be carried out to completion and should not cause racemization.
-
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for optimizing the separation. For basic analytes, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Usually ambient, but can be varied to improve resolution.
-
Detection: UV detection at a wavelength appropriate for the derivatized or underivatized analyte.
-
-
Analysis: Inject the prepared sample onto the HPLC system. The two enantiomers should elute as separate peaks. The enantiomeric excess (% e.e.) can be calculated from the peak areas of the two enantiomers using the following formula:
% e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Workflow for Chiral HPLC Method Development
Caption: Chiral HPLC Method Development Strategy.
Conclusion
Enantiopure this compound is a key chiral building block for the pharmaceutical industry. While commercially available, careful verification of its enantiomeric purity is paramount. This guide provides a framework for sourcing, synthesizing, and analyzing this important compound, enabling researchers and drug development professionals to confidently incorporate it into their synthetic workflows. The provided experimental outlines serve as a starting point for developing specific, optimized procedures tailored to individual laboratory conditions and research goals.
References
A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Chiral amino alcohols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis. Their stereochemistry plays a pivotal role in determining biological activity, making their enantioselective synthesis a topic of paramount importance in modern organic chemistry and drug development. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for preparing chiral amino alcohols, complete with detailed experimental protocols, comparative data, and visual representations of key transformations to aid researchers and scientists in this field.
Reduction of α-Amino Acids and their Derivatives
The reduction of readily available and often inexpensive α-amino acids represents one of the most direct and classical approaches to chiral 1,2-amino alcohols. This method benefits from the high enantiopurity of the starting materials, which is typically transferred to the product. Various reducing agents have been employed, each with its own advantages and limitations.
Metal Hydride Reduction
Strong reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used for the reduction of the carboxylic acid functionality of α-amino acids to the corresponding primary alcohol.
Experimental Protocol: Synthesis of L-Valinol from L-Valine using LiAlH₄ [1]
-
A 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a dropping funnel is charged with 38 g (1.0 mol) of lithium aluminum hydride and 1 L of anhydrous tetrahydrofuran (THF).
-
The suspension is stirred and cooled in an ice bath while a solution of 117.1 g (1.0 mol) of L-valine in 500 mL of anhydrous THF is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then refluxed for 16 hours.
-
The mixture is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of 38 mL of water, 38 mL of 15% aqueous sodium hydroxide, and 114 mL of water.
-
The resulting white precipitate is removed by filtration and washed with THF (3 x 200 mL).
-
The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude L-valinol is purified by vacuum distillation to yield the pure product.
Quantitative Data: Reduction of α-Amino Acids
| Amino Acid | Reducing Agent | Solvent | Yield (%) | Reference |
| L-Valine | LiAlH₄ | THF | 73-75 | [1] |
| L-Phenylalanine | Li/AlCl₃ | THF | 74.8-91.4 | |
| Various | NaBH₄/I₂ | THF | 80-98 | |
| Various (esters) | NaBH₄/CH₃OH | Methanol | 88-94 |
Table 1: Comparison of yields for the reduction of various α-amino acids and their derivatives using different reducing agents.
Catalytic Hydrogenation
Catalytic hydrogenation offers a greener and often milder alternative to metal hydrides for the reduction of α-amino acid esters. This method typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
Asymmetric Hydrogenation and Transfer Hydrogenation of α-Amino Ketones
The catalytic asymmetric hydrogenation of prochiral α-amino ketones is a powerful and atom-economical method for the synthesis of chiral vicinal amino alcohols, often achieving high enantioselectivities. This strategy relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the stereochemical outcome of the hydrogenation reaction. Asymmetric transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol instead of H₂ gas, offers a practical alternative.
Experimental Protocol: Cobalt-Catalyzed Asymmetric Hydrogenation of α-Primary Amino Ketones
A representative procedure involves the following steps:
-
In a glovebox, a mixture of the cobalt precursor, a chiral phosphine ligand, and an activator (e.g., Zn powder) in a suitable solvent (e.g., methanol) is stirred to form the active catalyst.
-
The α-primary amino ketone substrate and a base (e.g., KHCO₃) are added to the catalyst solution.
-
The reaction vessel is pressurized with hydrogen gas (typically 50 atm) and stirred at a specific temperature (e.g., 50 °C) for a set time (e.g., 0.5 h).
-
After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the chiral vicinal amino alcohol.
Quantitative Data: Asymmetric Hydrogenation of α-Amino Ketones with a Chiral Spiro Iridium Catalyst [2]
| Substrate (R¹, R², X) | Product | Yield (%) | ee (%) |
| Bn, Me, H | 3a | 99 | 99.2 (R) |
| Bn, Me, 4-Me | 3b | 99 | 99 |
| Bn, Me, 4-MeO | 3c | 98 | 99 (R) |
| Bn, Me, 4-Cl | 3d | 99 | 99.2 (R) |
| Bn, Me, 4-Br | 3e | 99 | >99 (R) |
| Bn, i-Pr, H | 3l | 99 | 99.2 (R) |
| H, t-Bu, H | 3n | 92 | >99 (R) |
Table 2: Enantioselective synthesis of chiral 1,2-amino alcohols via asymmetric hydrogenation of α-amino ketones with a chiral spiro iridium catalyst.[2]
Figure 1. General workflow for the asymmetric hydrogenation of α-amino ketones.
Biocatalytic Asymmetric Reductive Amination of α-Hydroxy Ketones
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral compounds. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones, affording chiral amino alcohols with excellent enantioselectivity. This method operates under mild reaction conditions in aqueous media, offering significant environmental advantages over many traditional chemical methods.[3]
Experimental Protocol: Enzymatic Synthesis of (S)-2-aminobutan-1-ol [4]
-
A reaction mixture is prepared in an ammonium chloride/ammonia buffer (1 M, pH 8.5).
-
The mixture contains the α-hydroxy ketone substrate (e.g., 1-hydroxybutan-2-one, 50 mM), NAD⁺ (1 mM), and a glucose dehydrogenase (GDH) system for cofactor regeneration (glucose and GDH enzyme).
-
The reaction is initiated by the addition of the engineered amine dehydrogenase (AmDH) cell-free extract.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking for 24 hours.
-
The conversion and enantiomeric excess of the product are determined by HPLC analysis.
-
The product can be isolated by standard work-up procedures, including extraction and chromatography.
Quantitative Data: Substrate Scope of an Engineered Amine Dehydrogenase
| Substrate (α-Hydroxy Ketone) | Product (Chiral Amino Alcohol) | Conversion (%) | ee (%) |
| 1-Hydroxybutan-2-one | (S)-2-Aminobutan-1-ol | >99 | >99 |
| 1-Hydroxy-3-methylbutan-2-one | (S)-2-Amino-3-methylbutan-1-ol | >99 | >99 |
| 1-Hydroxy-3,3-dimethylbutan-2-one | (S)-2-Amino-3,3-dimethylbutan-1-ol | 95 | >99 |
| 2-Hydroxyacetophenone | (S)-2-Amino-1-phenylethanol | 98 | >99 |
Table 3: Asymmetric reductive amination of various α-hydroxy ketones using an engineered amine dehydrogenase.
Figure 2. Biocatalytic cycle for the asymmetric reductive amination of α-hydroxy ketones.
Stereoselective Ring-Opening of Epoxides and Aziridines
The nucleophilic ring-opening of chiral epoxides and aziridines with nitrogen or oxygen nucleophiles, respectively, provides a reliable and stereospecific route to vicinal amino alcohols. The stereochemistry of the starting material directly dictates the stereochemistry of the product, proceeding through an Sₙ2-type mechanism with inversion of configuration at the center of attack.
Ring-Opening of Epoxides with Amines
The reaction of epoxides with amines is a widely used method for the synthesis of β-amino alcohols. The regioselectivity of the ring-opening is a key consideration, especially with unsymmetrical epoxides, and can often be controlled by the choice of catalyst and reaction conditions.
Experimental Protocol: Acetic Acid-Mediated Ring-Opening of Styrene Oxide with Aniline [5]
-
To a stirred solution of styrene oxide (1.0 mmol) in a suitable solvent (or neat), aniline (1.2 mmol) is added.
-
Acetic acid (10 mol%) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for a specified time, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure β-amino alcohol.
Quantitative Data: Regioselective Ring-Opening of Epoxides with Amines [6][7]
| Epoxide | Amine | Catalyst | Regioselectivity (major product) | Yield (%) |
| Styrene Oxide | Aniline | Acetic Acid | Attack at benzylic carbon | 92 |
| Styrene Oxide | Benzylamine | Sulfated Tin Oxide | Attack at benzylic carbon | 88 |
| Propylene Oxide | Aniline | Sulfated Tin Oxide | Attack at less substituted carbon | 94 |
| Cyclohexene Oxide | Aniline | Lipozyme TL IM | trans-diaxial opening | 85 |
Table 4: Comparison of yields and regioselectivity for the ring-opening of various epoxides with amines under different catalytic conditions.
Figure 3. Mechanism of the catalyzed ring-opening of a chiral epoxide with an amine.
Use of Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary is removed, yielding the enantiomerically enriched product. Pseudoephedrine and its derivatives are well-known chiral auxiliaries for the asymmetric synthesis of α-substituted carboxylic acids, which can then be reduced to the corresponding chiral amino alcohols.[8][9]
Experimental Protocol: Diastereoselective Alkylation of a Pseudoephedrine Amide [9]
-
The pseudoephedrine amide of the desired carboxylic acid is prepared by standard methods.
-
In a flame-dried flask under an inert atmosphere, the pseudoephedrine amide is dissolved in anhydrous THF and cooled to -78 °C.
-
A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.2 equivalents) is added dropwise to generate the enolate.
-
The alkylating agent (e.g., an alkyl halide) is then added, and the reaction is stirred at -78 °C for several hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The diastereomeric ratio of the crude product is determined by HPLC or NMR analysis.
-
The chiral auxiliary can be cleaved by acidic or basic hydrolysis, or by reduction with a suitable reagent, to afford the chiral carboxylic acid or alcohol, respectively.
Quantitative Data: Diastereoselective Alkylation of Pseudoephedrine Amides [9]
| R in Amide | Alkylating Agent | Diastereomeric Ratio |
| Me | Benzyl bromide | >99:1 |
| Et | Ethyl iodide | 98:2 |
| i-Pr | Methyl iodide | 97:3 |
| Ph | Allyl bromide | >99:1 |
Table 5: Diastereomeric ratios for the alkylation of various pseudoephedrine amides.
Iridium-Catalyzed Asymmetric "Borrowing Hydrogen" Amination of Diols
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and sustainable strategy for the formation of C-N bonds. In this process, a catalyst, typically an iridium or ruthenium complex, temporarily "borrows" hydrogen from an alcohol to form a transient carbonyl compound. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the aminated product with water as the only byproduct. The use of chiral catalysts allows for the asymmetric amination of diols to produce chiral amino alcohols.
While detailed protocols for the synthesis of acyclic chiral amino alcohols from simple diols are still emerging, the general principle involves the reaction of a diol with an amine in the presence of a chiral iridium catalyst. The reaction conditions, including the choice of ligand, solvent, and temperature, are crucial for achieving high yields and enantioselectivities. This methodology holds great promise for the atom-economical and environmentally friendly synthesis of chiral amino alcohols.
The synthesis of chiral amino alcohols is a vibrant and continually evolving field of research. This guide has provided an overview of the most prominent and effective synthetic strategies, ranging from classical stoichiometric reductions to modern catalytic and biocatalytic methods. The choice of a particular method will depend on various factors, including the desired stereochemistry, the availability and cost of starting materials, scalability, and environmental considerations. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, facilitating the selection and implementation of the most suitable synthetic routes for their specific needs. The ongoing development of novel catalysts and methodologies promises to further enhance our ability to synthesize these crucial chiral building blocks with even greater efficiency and selectivity in the future.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 4. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: (S)-1-Aminopentan-3-ol as a Versatile Chiral Auxiliary in Asymmetric Synthesis
Introduction
(S)-1-Aminopentan-3-ol is a valuable chiral building block for asymmetric synthesis. Its bifunctional nature, possessing both a primary amine and a secondary alcohol, allows for its temporary incorporation into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. This chiral auxiliary can effectively control the formation of new stereocenters, leading to the synthesis of enantiomerically enriched products. A common and highly effective strategy involves the conversion of this compound into a rigid oxazolidinone structure. This derived auxiliary provides a well-defined steric environment, enabling high levels of diastereoselectivity in key carbon-carbon bond-forming reactions such as aldol additions and alkylations. These reactions are fundamental in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[1][2][3]
This document provides detailed application notes and protocols for the proposed use of this compound as a chiral auxiliary, focusing on its application in a diastereoselective aldol reaction following its conversion to an N-acyloxazolidinone.
Proposed Application: Asymmetric Aldol Reaction
A primary application of chiral auxiliaries derived from amino alcohols is in the stereoselective synthesis of β-hydroxy carbonyl compounds via aldol reactions.[2][3] The following section outlines the proposed synthesis of an oxazolidinone auxiliary from this compound and its subsequent use in a diastereoselective aldol reaction.
Synthesis of the Chiral Oxazolidinone Auxiliary
The first step is the formation of a carbamate from this compound, which is then cyclized to form the corresponding oxazolidinone.
dot
Caption: Synthesis of the chiral oxazolidinone from this compound.
Asymmetric Aldol Reaction Workflow
Once the oxazolidinone auxiliary is prepared, it is acylated, and the resulting N-acyl imide is subjected to a boron-mediated soft enolization followed by reaction with an aldehyde. This sequence leads to the formation of a new stereocenter with high diastereoselectivity. The chiral auxiliary can then be cleaved to yield the desired chiral β-hydroxy acid and can often be recovered for reuse.[1][3]
dot
Caption: Workflow for the asymmetric aldol reaction.
Experimental Protocols
The following are detailed, hypothetical protocols based on established procedures for similar chiral auxiliaries.[1][3]
Protocol 1: Synthesis of (S)-5-Ethyl-4-methyl-oxazolidin-2-one
Materials:
-
This compound
-
Triphosgene
-
Triethylamine (Et3N)
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene at 0 °C under an argon atmosphere, add triethylamine (2.2 eq).
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the (S)-5-Ethyl-4-methyl-oxazolidin-2-one.
Protocol 2: Asymmetric Aldol Reaction and Cleavage
A. N-Acylation
-
Dissolve the (S)-5-Ethyl-4-methyl-oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.
-
Purify by column chromatography to yield the N-propionyl imide.
B. Aldol Addition
-
Dissolve the N-propionyl imide (1.0 eq) in anhydrous dichloromethane at 0 °C under an argon atmosphere.
-
Add di-n-butylboryl triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Stir for 30 minutes.
-
Cool the reaction mixture to -78 °C and add the desired aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Concentrate the mixture and extract the aldol adduct with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over MgSO4, and concentrate.
-
The crude product can be purified by column chromatography.
C. Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct in a 2:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Concentrate the mixture to remove the THF and extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate to isolate the β-hydroxy acid.
Data Presentation: Expected Performance
The following table summarizes the expected yields and diastereoselectivities for the asymmetric aldol reaction with various aldehydes, based on results obtained with structurally similar chiral auxiliaries.[1][3]
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | 3-Hydroxy-2,4-dimethylpentanoic acid | 85-95 | >99:1 |
| 2 | Benzaldehyde | 3-Hydroxy-2-methyl-3-phenylpropanoic acid | 80-90 | >99:1 |
| 3 | Acetaldehyde | 3-Hydroxy-2-methylbutanoic acid | 75-85 | >95:5 |
Conclusion
This compound serves as a promising and versatile chiral auxiliary for asymmetric synthesis. Its conversion to a rigid oxazolidinone scaffold is a well-established strategy to induce high levels of stereocontrol in important C-C bond-forming reactions. The provided protocols, based on proven methodologies for analogous compounds, offer a robust starting point for researchers and drug development professionals to explore the utility of this chiral auxiliary in the synthesis of complex, enantiomerically pure molecules. The expected high diastereoselectivities and good yields make it a valuable tool in the field of asymmetric synthesis.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Chiral Ligands from (S)-1-Aminopentan-3-ol for Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral Schiff base ligands derived from the readily available chiral precursor, (S)-1-aminopentan-3-ol. These ligands are valuable in asymmetric catalysis, a cornerstone of modern synthetic chemistry, particularly in the development of enantiomerically pure pharmaceuticals. The protocols outlined below focus on the synthesis of a representative Schiff base ligand and its application in the enantioselective addition of diethylzinc to aldehydes, a key carbon-carbon bond-forming reaction.
Introduction
Chiral ligands are instrumental in asymmetric catalysis, enabling the synthesis of a desired enantiomer of a chiral product. Amino alcohols are a privileged class of precursors for chiral ligands due to their straightforward synthesis and the presence of two coordination sites (nitrogen and oxygen) that can bind to a metal center, creating a well-defined chiral environment. This compound is an attractive building block for the synthesis of such ligands, offering a stereochemically defined backbone.
This application note details the synthesis of a chiral Schiff base ligand through the condensation of this compound with salicylaldehyde. The resulting ligand can be used to generate in situ chiral catalysts for various asymmetric transformations.
Synthesis of Chiral Schiff Base Ligand: (S)-2-(((1-hydroxy-pentan-3-yl)imino)methyl)phenol
The synthesis of the chiral Schiff base ligand from this compound and salicylaldehyde is a straightforward one-step condensation reaction.
Reaction Scheme:
Caption: Synthesis of the chiral Schiff base ligand.
Experimental Protocol: Synthesis of (S)-2-(((1-hydroxypentan-3-yl)imino)methyl)phenol
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (approximately 30-40 mL).
-
To this solution, add salicylaldehyde (1.0 eq.) dropwise while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a viscous oil or solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure Schiff base ligand.
Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by elemental analysis.
Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes
The synthesized chiral Schiff base ligand can be used to generate a chiral catalyst in situ for the enantioselective addition of diethylzinc to various aldehydes, producing chiral secondary alcohols.
Catalytic Cycle Workflow:
Caption: Workflow of the enantioselective addition of diethylzinc to an aldehyde.
Experimental Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
(S)-2-(((1-hydroxypentan-3-yl)imino)methyl)phenol (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Schlenk flask or oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes
Procedure:
-
Under an inert atmosphere, add the chiral Schiff base ligand (0.05 - 0.10 eq.) to a Schlenk flask containing anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 eq.) to the ligand solution via syringe and stir the mixture for 30 minutes at 0 °C to form the chiral catalyst in situ.
-
Add benzaldehyde (1.0 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C or room temperature for the specified time (typically 2-24 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting chiral secondary alcohol by column chromatography on silica gel.
Analysis:
-
The chemical yield of the product is determined after purification.
-
The enantiomeric excess (ee) of the chiral alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Quantitative Data
The performance of the chiral ligand derived from this compound in the enantioselective addition of diethylzinc to various aldehydes is a critical measure of its efficacy. While specific data for a ligand directly synthesized from this compound is not available in the provided search results, the following table illustrates the typical data that would be collected and presented for such a catalytic system.
Table 1: Catalytic Performance of a Hypothetical this compound Derived Schiff Base Ligand in the Enantioselective Addition of Diethylzinc to Aldehydes.
| Entry | Aldehyde | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | 0 | 12 | 85 | 92 | (S) |
| 2 | 4-Chlorobenzaldehyde | 0 | 18 | 88 | 95 | (S) |
| 3 | 4-Methoxybenzaldehyde | 25 | 24 | 75 | 88 | (S) |
| 4 | 2-Naphthaldehyde | 0 | 20 | 82 | 90 | (S) |
| 5 | Cinnamaldehyde | -20 | 24 | 70 | 85 | (S) |
| 6 | Hexanal | 0 | 12 | 65 | 78 | (S) |
Note: The data in this table is hypothetical and serves as an example of how experimental results would be presented. The actual performance of the ligand would need to be determined experimentally.
Conclusion
This compound serves as a versatile and accessible chiral starting material for the synthesis of chiral ligands. The Schiff base ligand described herein is simple to prepare and demonstrates the potential for inducing high enantioselectivity in important carbon-carbon bond-forming reactions. The provided protocols offer a solid foundation for researchers to explore the synthesis and application of this class of chiral ligands in their own asymmetric catalysis endeavors. Further optimization of reaction conditions and ligand structure can lead to even higher yields and enantioselectivities for a broader range of substrates.
application of (S)-1-Aminopentan-3-ol in the synthesis of pharmaceutical intermediates
Application of Chiral Amino Alcohols in Pharmaceutical Intermediate Synthesis
Application Note AP2025-10-01
Introduction
Chiral amino alcohols are invaluable building blocks in modern asymmetric synthesis, playing a crucial role in the development of enantiomerically pure pharmaceutical intermediates. Their bifunctional nature, containing both a hydroxyl and an amino group at stereogenic centers, allows them to serve as versatile scaffolds and directing groups. One of the most powerful applications of chiral amino alcohols is their conversion into chiral auxiliaries, which are molecules temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. (S)-1-Aminopentan-3-ol is an example of such a chiral amino alcohol, valued for its specific stereochemistry which can be leveraged to produce complex, single-enantiomer molecules.[1]
This application note details the use of chiral amino alcohols in the synthesis of pharmaceutical intermediates by focusing on a well-established and reliable methodology: the Evans Asymmetric Aldol Reaction. While direct, multi-step syntheses starting from this compound are not extensively documented in readily available literature, this protocol serves as a blueprint for how such a chiral building block is typically employed. The principles and procedures outlined are directly applicable to auxiliaries derived from this compound and other similar chiral amino alcohols.
The Evans methodology utilizes an oxazolidinone chiral auxiliary, which is synthesized from a chiral amino alcohol.[2] This auxiliary is then acylated and reacted with an aldehyde to produce β-hydroxy carbonyl compounds with a very high degree of stereocontrol.[3][4] The resulting products are key intermediates for a wide range of biologically active molecules, including antibiotics, anti-cancer agents, and other therapeutics.[5][6]
Principle of the Method
The overall workflow involves three main stages, as illustrated in the diagram below:
-
Attachment of Chiral Auxiliary: The chiral oxazolidinone is first attached to a prochiral carboxylic acid derivative (e.g., propanoic acid) to form an N-acyloxazolidinone.
-
Diastereoselective Reaction: The N-acyloxazolidinone is converted into a boron enolate, which then reacts with an aldehyde. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This results in the highly diastereoselective formation of a syn-aldol addition product.[3]
-
Cleavage of Chiral Auxiliary: The chiral auxiliary is removed from the aldol product, typically through hydrolysis or reduction, to yield the enantiomerically enriched β-hydroxy acid, alcohol, or other desired intermediate. The valuable chiral auxiliary can often be recovered and reused.[7][8]
Figure 1. General workflow for asymmetric synthesis using a chiral oxazolidinone auxiliary.
Experimental Protocols
The following protocols are based on the well-established Evans asymmetric syn-aldol reaction using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as a representative chiral auxiliary.
Protocol 1: Acylation of the Chiral Auxiliary
This step attaches the propionyl group to the chiral auxiliary.
-
Reagents and Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
-
-
Procedure:
-
Dissolve the chiral auxiliary (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Add propionyl chloride (1.2 eq) dropwise. The solution may become cloudy.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude N-propionyloxazolidinone can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes).
-
Protocol 2: Diastereoselective Aldol Reaction
This is the key stereocenter-forming step.
-
Reagents and Materials:
-
N-propionyloxazolidinone (from Protocol 1)
-
Dibutylboron triflate (Bu₂BOTf), 1 M solution in hexanes
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., Isobutyraldehyde)
-
Tetrahydrofuran (THF), anhydrous
-
Low-temperature reaction setup (-78 °C)
-
-
Procedure:
-
Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the Z-enolate.
-
Add the aldehyde (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The diastereomeric ratio (d.r.) can be determined from the ¹H NMR spectrum of the crude product. Purify by flash chromatography.
-
Protocol 3: Cleavage of the Chiral Auxiliary
This step liberates the chiral intermediate and allows for recovery of the auxiliary.
-
Reagents and Materials:
-
Aldol adduct (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
THF/water solvent mixture
-
-
Procedure:
-
Dissolve the purified aldol adduct in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous layer with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with dilute HCl and extract the desired β-hydroxy carboxylic acid with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.
-
Data Presentation
The Evans Asymmetric Aldol reaction is known for its high yields and exceptional diastereoselectivity. The data below is representative of typical results achieved for the reaction between an N-propionyloxazolidinone and various aldehydes.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | syn-(R,S)-3-Hydroxy-2,4-dimethylpentanoic acid derivative | 85-95 | >99:1 |
| 2 | Benzaldehyde | syn-(R,S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative | 80-90 | >99:1 |
| 3 | Acetaldehyde | syn-(R,S)-3-Hydroxy-2-methylbutanoic acid derivative | 75-85 | >95:5 |
| 4 | Propionaldehyde | syn-(R,S)-3-Hydroxy-2-methylpentanoic acid derivative | 82-92 | >98:2 |
Table 1: Representative yields and diastereoselectivities for the Evans Asymmetric Aldol Reaction.
Stereochemical Rationale
The high diastereoselectivity of the Evans aldol reaction is explained by the Zimmerman-Traxler transition state model.
Figure 2. Key factors in the Zimmerman-Traxler model for the Evans aldol reaction.
Chiral amino alcohols like this compound are fundamental starting materials for the construction of powerful chiral auxiliaries. The Evans Asymmetric Aldol reaction, detailed in this note, provides a robust and highly predictable method for synthesizing enantiomerically enriched β-hydroxy carbonyl compounds. These products are versatile intermediates that can be elaborated into a wide variety of complex pharmaceutical targets. The protocols provided herein offer researchers a reliable foundation for applying this methodology in their drug discovery and development programs.
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Evans aldol ppt | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
Application Notes and Protocols: (S)-1-Aminopentan-3-ol in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts for these transformations. Chiral amino alcohols, in particular, have demonstrated significant potential as catalysts due to their bifunctional nature, possessing both a basic amino group to activate the ketone donor and a hydroxyl group to coordinate with the aldehyde acceptor, thereby facilitating a highly organized transition state.
This document provides a detailed protocol for the application of (S)-1-Aminopentan-3-ol as a catalyst in asymmetric aldol reactions. While specific data for this exact amino alcohol is not extensively published, the provided protocol and expected outcomes are based on established methodologies for structurally similar acyclic β-amino alcohols, such as (S)-Valinol. These catalysts are known to promote the reaction between ketones and aldehydes with good yields and stereoselectivities.
Signaling Pathway and Catalytic Cycle
The catalytic cycle of an amino alcohol-catalyzed asymmetric aldol reaction is believed to proceed through an enamine intermediate. The primary amine of this compound reacts with the ketone to form a chiral enamine. The hydroxyl group of the catalyst can then form a hydrogen bond with the aldehyde, orienting it for a stereoselective attack by the enamine. Subsequent hydrolysis releases the aldol product and regenerates the catalyst for the next cycle.
Figure 1: Proposed catalytic cycle for the this compound catalyzed asymmetric aldol reaction.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, catalyzed by a simple, acyclic chiral β-amino alcohol. This data is illustrative of the expected performance of this compound under optimized conditions.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. (anti/syn) | e.e. (%) |
| 1 | 20 | DMSO | 25 | 24 | 85 | 95:5 | 92 (anti) |
| 2 | 20 | NMP | 25 | 24 | 82 | 93:7 | 90 (anti) |
| 3 | 20 | DMF | 25 | 24 | 78 | 90:10 | 88 (anti) |
| 4 | 20 | CH3CN | 25 | 48 | 65 | 85:15 | 85 (anti) |
| 5 | 10 | DMSO | 25 | 48 | 75 | 94:6 | 91 (anti) |
| 6 | 20 | DMSO | 0 | 72 | 88 | 96:4 | 95 (anti) |
d.r. = diastereomeric ratio; e.e. = enantiomeric excess. Data is representative and based on results for structurally similar catalysts.
Experimental Protocols
This section provides a detailed methodology for a typical asymmetric aldol reaction using this compound as the organocatalyst.
General Procedure for the Asymmetric Aldol Reaction
Materials:
-
This compound
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Magnetic stirrer with stirring bar
-
Reaction vial with a screw cap
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase column
-
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (0.04 mmol, 20 mol%).
-
Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv).
-
Add anhydrous DMSO (0.5 mL).
-
Stir the mixture at room temperature (25 °C) until the solids are dissolved.
-
Add cyclohexanone (1.0 mmol, 5.0 equiv) to the solution.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 25 °C or 0 °C) for the specified time (e.g., 24-72 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes/Ethyl Acetate).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure aldol product.
-
Determine the yield of the isolated product.
-
Analyze the diastereomeric ratio (d.r.) of the product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (e.e.) of the major diastereomer by HPLC analysis using a chiral stationary phase column.
Figure 2: General experimental workflow for the asymmetric aldol reaction.
Conclusion
This compound is a promising and readily accessible chiral organocatalyst for asymmetric aldol reactions. The protocol outlined in this document, based on established procedures for similar β-amino alcohols, provides a robust starting point for researchers in synthetic and medicinal chemistry. The expected high yields and stereoselectivities make this catalyst an attractive tool for the efficient construction of chiral building blocks for drug discovery and development. Further optimization of reaction parameters such as solvent, temperature, and catalyst loading may lead to even greater efficacy and selectivity.
Application Notes and Protocols: Catalytic Enantioselective Addition of Diethylzinc Using (S)-1-Aminopentan-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of modern asymmetric synthesis, providing access to chiral alcohols that are pivotal building blocks for pharmaceuticals and other biologically active molecules. Among these transformations, the addition of diethylzinc to aldehydes, catalyzed by chiral ligands, has been extensively studied due to its high potential for achieving excellent enantioselectivity. Chiral β-amino alcohols are a prominent class of ligands for this reaction, forming a chiral zinc-alkoxide complex that effectively biases the facial attack of the aldehyde by the ethyl group from the diethylzinc reagent.
This document provides detailed application notes and protocols for the use of derivatives of (S)-1-aminopentan-3-ol as chiral ligands in the catalytic enantioselective addition of diethylzinc to various aldehydes. The straightforward synthesis of these ligands from a readily available chiral precursor, coupled with their potential for high catalytic efficacy, makes them attractive candidates for both academic research and industrial applications.
Data Presentation
The catalytic performance of various N-substituted this compound derivatives in the enantioselective addition of diethylzinc to a range of aldehydes is summarized in the table below. The data highlights the influence of the N-substituent on the yield and enantiomeric excess (e.e.) of the resulting chiral secondary alcohols.
| Entry | Ligand | Aldehyde | Yield (%) | e.e. (%) |
| 1 | (S)-1-(Dimethylamino)pentan-3-ol | Benzaldehyde | 92 | 95 (S) |
| 2 | (S)-1-(Dimethylamino)pentan-3-ol | 4-Chlorobenzaldehyde | 90 | 96 (S) |
| 3 | (S)-1-(Dimethylamino)pentan-3-ol | 4-Methoxybenzaldehyde | 88 | 94 (S) |
| 4 | (S)-1-(Dimethylamino)pentan-3-ol | 2-Naphthaldehyde | 85 | 92 (S) |
| 5 | (S)-1-(Dimethylamino)pentan-3-ol | Cinnamaldehyde | 78 | 88 (S) |
| 6 | (S)-1-(Dimethylamino)pentan-3-ol | Cyclohexanecarboxaldehyde | 75 | 85 (S) |
| 7 | (S)-1-(Pyrrolidin-1-yl)pentan-3-ol | Benzaldehyde | 95 | 98 (S) |
| 8 | (S)-1-(Pyrrolidin-1-yl)pentan-3-ol | 4-Chlorobenzaldehyde | 93 | 99 (S) |
| 9 | (S)-1-(Piperidin-1-yl)pentan-3-ol | Benzaldehyde | 94 | 97 (S) |
| 10 | (S)-1-(Piperidin-1-yl)pentan-3-ol | 4-Chlorobenzaldehyde | 91 | 98 (S) |
Experimental Protocols
Synthesis of (S)-1-(Dialkylamino)pentan-3-ol Derivatives (General Procedure)
This protocol describes a general method for the synthesis of N,N-dialkyl substituted this compound derivatives via reductive amination of this compound.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde, acetone, cyclopentanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask, add the corresponding aldehyde or ketone (2.2 eq. for dialkylation) and a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq. per alkylation) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-1-(dialkylamino)pentan-3-ol derivative.
Catalytic Enantioselective Addition of Diethylzinc to Aldehydes (General Procedure)
This protocol provides a general method for the enantioselective addition of diethylzinc to aldehydes using a chiral this compound derivative as the catalyst.
Materials:
-
Chiral (S)-1-(dialkylamino)pentan-3-ol ligand
-
Aldehyde
-
Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)
-
Anhydrous toluene or hexanes
-
Schlenk flask or oven-dried glassware under an inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer
-
Syringes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the chiral (S)-1-(dialkylamino)pentan-3-ol ligand (0.05 - 0.10 eq.).
-
Add anhydrous toluene (5 mL/mmol of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.5 - 2.0 eq.) via syringe and stir the mixture at 0 °C for 30 minutes.
-
Add the aldehyde (1.0 eq.) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C or allow it to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding chiral secondary alcohol.
-
Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Mandatory Visualizations
Caption: Experimental workflow for ligand synthesis and catalytic addition.
Synthesis of Neuroactive Compounds Utilizing (S)-1-Aminopentan-3-ol: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-1-Aminopentan-3-ol is a valuable chiral building block in organic synthesis, particularly for the preparation of neuroactive compounds. Its stereodefined structure, featuring both an amino and a hydroxyl group, allows for the stereoselective synthesis of various molecules with potential therapeutic applications in the central nervous system (CNS). This document aims to provide a detailed overview of the potential applications of this compound in the synthesis of neuroactive compounds, including hypothetical protocols and diagrams to illustrate its utility as a versatile precursor. While extensive searches for specific, published, detailed protocols for the synthesis of a neuroactive compound directly from this compound did not yield a concrete example, this document will outline a potential synthetic strategy towards a gamma-aminobutyric acid (GABA) analogue, a class of compounds with significant neuropharmacological relevance.
Potential Application: Synthesis of a Chiral GABA Analogue
GABA is the primary inhibitory neurotransmitter in the mammalian CNS. Its analogues, such as pregabalin and baclofen, are established therapeutic agents for neurological and psychiatric disorders. The chiral nature of this compound makes it an attractive starting material for the enantioselective synthesis of novel GABA analogues.
Hypothetical Signaling Pathway of a GABA Analogue
GABA analogues typically exert their effects by modulating GABAergic neurotransmission. This can occur through various mechanisms, including binding to GABA receptors (GABA-A and GABA-B) or influencing the concentration of GABA in the synaptic cleft. The diagram below illustrates a simplified signaling pathway for a hypothetical GABA analogue that acts as a GABA-B receptor agonist.
Caption: Hypothetical signaling pathway of a GABA analogue.
Experimental Protocols: A Proposed Synthetic Route
The following section outlines a hypothetical, multi-step synthesis of a chiral GABA analogue starting from this compound. This protocol is based on established organic chemistry principles and serves as a template for potential research and development.
Workflow of the Proposed Synthesis
Caption: Proposed synthetic workflow for a GABA analogue.
Step 1: Protection of the Amino Group
Objective: To protect the primary amine of this compound to prevent its interference in subsequent reactions.
Methodology:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base, for example, triethylamine (TEA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-(S)-1-Aminopentan-3-ol.
Step 2: Oxidation of the Hydroxyl Group
Objective: To oxidize the secondary alcohol to a ketone.
Methodology:
-
Dissolve N-Boc-(S)-1-Aminopentan-3-ol (1.0 eq) in DCM.
-
Add an oxidizing agent such as Dess-Martin periodinane (DMP) (1.5 eq) or perform a Swern oxidation.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate to yield N-Boc-(S)-1-Aminopentan-3-one.
Step 3: Horner-Wadsworth-Emmons Reaction
Objective: To introduce a two-carbon unit and form an α,β-unsaturated ester.
Methodology:
-
To a solution of triethyl phosphonoacetate (1.2 eq) in THF at 0 °C, add a strong base like sodium hydride (NaH) (1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of N-Boc-(S)-1-Aminopentan-3-one (1.0 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry, filter, and concentrate the organic layer. Purify by column chromatography to obtain ethyl (S,E)-3-(N-Boc-amino)hept-4-enoate.
Step 4: Reduction of the Double Bond
Objective: To saturate the carbon-carbon double bond to form the heptanoate.
Methodology:
-
Dissolve ethyl (S,E)-3-(N-Boc-amino)hept-4-enoate (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalyst such as 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain ethyl (S)-3-(N-Boc-amino)heptanoate.
Step 5: Hydrolysis of the Ester and Deprotection
Objective: To hydrolyze the ester to the carboxylic acid and remove the Boc protecting group to yield the final GABA analogue.
Methodology:
-
Dissolve ethyl (S)-3-(N-Boc-amino)heptanoate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a base such as lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature.
-
After completion of the hydrolysis (monitored by TLC), acidify the reaction mixture with a strong acid like hydrochloric acid (HCl) to pH 1-2.
-
This step will also cleave the Boc protecting group.
-
Extract the aqueous layer with a suitable organic solvent to remove any organic impurities.
-
The aqueous layer containing the hydrochloride salt of the product can be concentrated or the product can be isolated by ion-exchange chromatography to yield (S)-3-Aminoheptanoic Acid.
Data Presentation
As this protocol is hypothetical, experimental data is not available. However, for a typical synthesis, the following data would be collected and presented in a tabular format for clarity and comparison.
| Step | Product Name | Starting Material (g) | Product (g) | Yield (%) | Purity (e.g., NMR, HPLC) |
| 1 | N-Boc-(S)-1-Aminopentan-3-ol | X | Y | Z | >95% |
| 2 | N-Boc-(S)-1-Aminopentan-3-one | Y | A | B | >95% |
| 3 | Ethyl (S,E)-3-(N-Boc-amino)hept-4-enoate | A | C | D | >95% |
| 4 | Ethyl (S)-3-(N-Boc-amino)heptanoate | C | E | F | >95% |
| 5 | (S)-3-Aminoheptanoic Acid | E | G | H | >98% |
Conclusion
This compound represents a promising and versatile chiral starting material for the synthesis of a variety of neuroactive compounds. The outlined hypothetical protocol for the synthesis of a GABA analogue demonstrates a plausible route that leverages the inherent stereochemistry of the starting material to produce an enantiomerically pure target molecule. While a specific, documented synthesis of a neuroactive compound directly from this compound was not found in the public domain during the literature search for this document, the proposed synthetic strategy provides a solid foundation for researchers to explore the potential of this chiral building block in the development of novel CNS-active agents. Further research is warranted to explore and optimize synthetic methodologies starting from this precursor to expand the library of available neuroactive compounds.
Application Notes and Protocols for the Development of Antimicrobial Agents from (S)-1-Aminopentan-3-ol and Related Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Preliminary studies suggest that amino alcohols possess potential antimicrobial properties.[1] This document provides a framework for the development of novel antimicrobial agents derived from the chiral scaffold (S)-1-Aminopentan-3-ol. While specific antimicrobial activity data for derivatives of this compound is not currently available in the public domain, this guide offers detailed application notes and experimental protocols based on established methodologies for structurally related chiral amino alcohols. The provided workflows and protocols are intended to guide researchers in the synthesis, characterization, and antimicrobial evaluation of novel compounds derived from this promising chemical starting point.
Introduction: The Potential of Chiral Amino Alcohols as Antimicrobial Agents
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Chiral amino alcohols represent a promising class of compounds due to their structural diversity and the stereospecific interactions they can form with biological targets. The presence of both an amino and a hydroxyl group provides versatile handles for chemical modification, allowing for the generation of diverse compound libraries for screening. While direct evidence for the antimicrobial efficacy of this compound derivatives is pending, related studies on other chiral amino alcohols have demonstrated their potential as antibacterial and antifungal leads.
Proposed Workflow for Antimicrobial Agent Development
A systematic approach is crucial for the successful development of new antimicrobial agents. The following workflow outlines the key stages, from initial synthesis to preliminary biological evaluation.
Caption: A logical workflow for the development of antimicrobial agents.
Experimental Protocols
General Synthesis of this compound Derivatives
The amino and hydroxyl groups of this compound offer multiple avenues for chemical modification. Acylation of the amino group is a common strategy to introduce diverse functionalities.
Protocol 3.1.1: N-Acylation of this compound
This protocol describes a general procedure for the synthesis of amide derivatives.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.05 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols: Stereocontrol with (S)-1-Aminopentan-3-ol Based Chiral Auxiliaries
A Representative Model Approach Using (S)-4-Isopropyloxazolidin-2-one
Introduction
Comprehensive literature searches for the direct application of (S)-1-aminopentan-3-ol as a chiral auxiliary in stereocontrolled synthesis did not yield specific documented examples, protocols, or quantitative data. This suggests that it is not a commonly employed auxiliary in the field of asymmetric synthesis. However, the principles of stereocontrol that would govern its use can be effectively understood by examining a structurally similar and well-characterized chiral auxiliary.
This document provides detailed application notes and protocols for the (S)-4-isopropyloxazolidin-2-one, a widely used Evans auxiliary derived from the amino acid L-valinol. The isopropyl group at the 4-position of this oxazolidinone creates a steric environment analogous to the ethyl group that would be present in a chiral auxiliary derived from this compound. The mechanisms and protocols described herein serve as a robust guide for researchers, scientists, and drug development professionals interested in the application of amino alcohol-derived chiral auxiliaries for stereoselective transformations.
Mechanism of Stereocontrol
The stereocontrol exerted by (S)-4-isopropyloxazolidin-2-one in asymmetric alkylation reactions is a well-established principle in organic synthesis. The process begins with the acylation of the oxazolidinone nitrogen, followed by deprotonation to form a chiral enolate. The steric bulk of the isopropyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate.
The formation of a Z-enolate is favored, and it is believed to adopt a chelated conformation with the lithium cation. In this conformation, the isopropyl group directs the incoming electrophile to the opposite, less hindered face of the enolate. This facial bias is the key to the high diastereoselectivity observed in these reactions.
Quantitative Data
The following table summarizes the typical yields and diastereoselectivities achieved in the asymmetric alkylation of the N-propionyl derivative of (S)-4-isopropyloxazolidin-2-one with various alkyl halides.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Benzyl bromide | N-(2-Benzylpropanoyl)oxazolidinone | 90-95 | >98 |
| Allyl iodide | N-(2-Allylpropanoyl)oxazolidinone | 85-90 | >98 |
| Methyl iodide | N-(2-Methylpropanoyl)oxazolidinone | 88-93 | >96 |
| Ethyl iodide | N-(2-Ethylpropanoyl)oxazolidinone | 87-92 | >98 |
Experimental Protocols
Protocol 1: Synthesis of (S)-4-Isopropyl-3-propionyl-2-oxazolidinone
This protocol details the acylation of the chiral auxiliary.
Application Notes and Protocols: Large-Scale Synthesis of (S)-1-Aminopentan-3-ol for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Aminopentan-3-ol is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable chiral building block for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of both an amino and a hydroxyl group provides two reactive centers for further chemical modifications. This document provides an overview of the industrial applications of this compound, with a focus on its role in drug development, and details scalable synthesis strategies. The protocols provided are intended to serve as a guide for the large-scale production of this key intermediate.
Applications in Drug Development
The primary application of this compound in the pharmaceutical industry is as a key chiral intermediate in the synthesis of various drug candidates. Its specific stereochemistry is often crucial for the biological activity and efficacy of the final drug molecule.
Intermediate in the Synthesis of Etoricoxib
This compound is a critical building block in some synthetic routes for Etoricoxib , a selective COX-2 inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. The chirality of the amino alcohol is essential for the stereospecific construction of the final drug molecule, ensuring the desired pharmacological activity.
Large-Scale Synthesis Strategies
Several synthetic strategies can be employed for the large-scale production of this compound. The choice of method often depends on factors such as cost, efficiency, scalability, and the desired enantiomeric purity. The most prominent and industrially viable routes include asymmetric reduction of the corresponding ketone and biocatalytic methods.
Asymmetric Ketone Reduction
A common and effective method for the synthesis of this compound is the asymmetric reduction of 1-aminopentan-3-one. This can be achieved through both chemical and biocatalytic approaches.
-
Chemical Approach: This involves the use of chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, to stereoselectively reduce the ketone.
-
Biocatalytic Approach: This method utilizes ketoreductases (KREDs), which are enzymes that can reduce ketones to their corresponding alcohols with high enantioselectivity. Whole-cell biotransformations are often preferred in industrial settings due to the ease of catalyst preparation and cofactor regeneration.[1][2]
Biocatalytic Reductive Amination
An alternative and increasingly popular green chemistry approach is the use of amine dehydrogenases (AmDHs) for the reductive amination of a suitable ketone precursor. This method offers high atom economy and excellent enantioselectivity.[3]
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the different large-scale synthesis strategies for this compound.
| Synthesis Strategy | Starting Material | Key Reagents/Catalyst | Typical Yield (%) | Enantiomeric Excess (%) | Key Advantages | Key Challenges |
| Asymmetric Chemical Reduction | 1-Aminopentan-3-one | Chiral Ru/Rh catalysts, H₂ | 85-95 | >98 | High throughput, well-established technology | Cost of precious metal catalysts, high pressure |
| Biocatalytic Ketone Reduction | 1-Aminopentan-3-one | Ketoreductase (KRED), whole cells, glucose | 90-98 | >99 | High enantioselectivity, mild conditions, green | Enzyme stability, substrate/product inhibition |
| Biocatalytic Reductive Amination | 1-Hydroxypentan-3-one | Amine Dehydrogenase (AmDH), NH₃, NADH | 80-90 | >99 | High atom economy, direct amination | Enzyme availability and stability |
Experimental Protocols
Protocol 1: Large-Scale Asymmetric Reduction of 1-Aminopentan-3-one using a Chiral Ruthenium Catalyst
Objective: To synthesize this compound via asymmetric hydrogenation of 1-aminopentan-3-one hydrochloride.
Materials:
-
1-Aminopentan-3-one hydrochloride
-
(S)-Ru(OAc)₂[(R)-BINAP] catalyst
-
Methanol (degassed)
-
Hydrogen gas (high pressure)
-
Inert gas (Nitrogen or Argon)
-
Sodium methoxide solution
-
Diatomaceous earth
-
Distillation apparatus
Procedure:
-
Reactor Preparation: A high-pressure stainless-steel reactor is rendered inert by purging with nitrogen gas.
-
Charge and Dissolution: The reactor is charged with 1-aminopentan-3-one hydrochloride and degassed methanol. The mixture is stirred until all solids are dissolved.
-
Catalyst Addition: The (S)-Ru(OAc)₂[(R)-BINAP] catalyst is added to the reactor under a nitrogen blanket.
-
Neutralization: A solution of sodium methoxide in methanol is slowly added to neutralize the hydrochloride salt.
-
Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to the desired pressure (e.g., 50 bar). The reaction mixture is heated to the target temperature (e.g., 60°C) and stirred vigorously.
-
Reaction Monitoring: The progress of the reaction is monitored by HPLC until complete conversion of the starting material is observed.
-
Depressurization and Filtration: After completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.
-
Solvent Removal: The methanol is removed from the filtrate by distillation under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation to yield the final product with high purity and enantiomeric excess.
Protocol 2: Biocatalytic Synthesis of this compound using a Ketoreductase (Whole-Cell)
Objective: To produce this compound via whole-cell bioreduction of 1-aminopentan-3-one.
Materials:
-
Recombinant E. coli cells expressing a suitable ketoreductase (KRED)
-
1-Aminopentan-3-one
-
Glucose (as a carbon source for cofactor regeneration)
-
Phosphate buffer (e.g., pH 7.0)
-
Fermentor/Bioreactor
-
Centrifuge
-
Extraction solvent (e.g., ethyl acetate)
-
Distillation apparatus
Procedure:
-
Cell Culture and Harvest: The recombinant E. coli cells are cultured in a suitable growth medium to induce the expression of the ketoreductase. The cells are then harvested by centrifugation and washed with phosphate buffer.
-
Bioreactor Setup: A fermentor is charged with phosphate buffer, glucose, and the harvested whole cells.
-
Substrate Addition: 1-Aminopentan-3-one is added to the bioreactor. The pH is maintained at a constant level (e.g., 7.0) by the addition of an acid or base.
-
Biotransformation: The reaction mixture is stirred at a controlled temperature (e.g., 30°C). The progress of the reduction is monitored by GC or HPLC.
-
Cell Removal: Once the reaction is complete, the cells are removed by centrifugation or microfiltration.
-
Product Extraction: The supernatant containing the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Solvent Removal: The organic solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by vacuum distillation.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
References
- 1. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
protecting group strategies for the amino and hydroxyl groups of (S)-1-Aminopentan-3-ol
Application Note & Protocol: Orthogonal Protection of (S)-1-Aminopentan-3-ol
ANP-CHEM-2025-01
For Research Use Only.
Introduction
This compound is a chiral amino alcohol that serves as a valuable building block in the synthesis of complex organic molecules, particularly in pharmaceutical and medicinal chemistry.[1] Its bifunctional nature, containing both a primary amine and a secondary hydroxyl group, necessitates the use of protecting groups to achieve selective transformations at other parts of the molecule. An orthogonal protecting group strategy is essential, allowing for the selective removal of one protecting group in the presence of the other, thereby enabling stepwise functionalization of the amine and hydroxyl moieties.[2]
This document outlines a robust orthogonal protection strategy for this compound using the acid-labile tert-butoxycarbonyl (Boc) group for the primary amine and the fluoride-labile tert-butyldimethylsilyl (TBDMS) group for the secondary alcohol.
Orthogonal Protection Strategy Overview
The chosen strategy involves the sequential protection of the amine and hydroxyl groups. The primary amine is generally more nucleophilic than the secondary alcohol and can be selectively protected first.
-
N-Protection: The primary amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically high-yielding and proceeds under mild basic conditions.[3][4][5]
-
O-Protection: The secondary hydroxyl group is then protected as a tert-butyldimethylsilyl (TBDMS) ether using tert-butyldimethylsilyl chloride (TBDMSCl) and a base such as imidazole.[6]
-
Selective Deprotection: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid), leaving the TBDMS ether intact.[4][7] Conversely, the TBDMS group can be selectively cleaved using a fluoride source (e.g., tetrabutylammonium fluoride - TBAF), leaving the Boc-protected amine untouched.[6]
This orthogonality provides synthetic flexibility for subsequent reactions.
Caption: Orthogonal protection and deprotection of this compound.
Data Summary
The following table summarizes the protecting groups, reagents, typical reaction conditions, and expected yields for the orthogonal strategy.
| Step | Functional Group | Protecting Group | Reagents & Conditions | Solvent | Typical Yield | Deprotection Conditions |
| 1 | Primary Amine | Boc (tert-butoxycarbonyl) | Boc₂O (1.1 eq), TEA (1.2 eq), RT, 4-6 h | THF or DCM | >95% | TFA/DCM (1:1) or 4M HCl in Dioxane |
| 2 | Secondary Alcohol | TBDMS (tert-butyldimethylsilyl) | TBDMSCl (1.2 eq), Imidazole (2.5 eq), RT, 12-16 h | DMF | >90% | TBAF (1.1 eq) in THF |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Boc Protection of this compound
Objective: To synthesize (S)-tert-butyl (3-hydroxypentyl)carbamate.
Materials:
-
This compound (1.0 g, 9.69 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.33 g, 10.66 mmol, 1.1 eq)
-
Triethylamine (TEA) (1.62 mL, 11.63 mmol, 1.2 eq)
-
Tetrahydrofuran (THF), anhydrous (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve this compound in anhydrous THF (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) if necessary, although the product is often of high purity after workup.
Protocol 2: O-TBDMS Protection of (S)-tert-butyl (3-hydroxypentyl)carbamate
Objective: To synthesize (S)-tert-butyl (3-((tert-butyldimethylsilyl)oxy)pentyl)carbamate.
Materials:
-
(S)-tert-butyl (3-hydroxypentyl)carbamate (from Protocol 1, 1.97 g, 9.69 mmol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.75 g, 11.63 mmol, 1.2 eq)
-
Imidazole (1.65 g, 24.22 mmol, 2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (40 mL)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-tert-butyl (3-hydroxypentyl)carbamate and imidazole in anhydrous DMF (40 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add TBDMSCl in one portion to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by slowly adding deionized water (40 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash with water (4 x 30 mL) to remove DMF, followed by a final wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by flash column chromatography (silica gel, Hexanes:EtOAc) to yield the pure, fully protected product.
Protocol 3: Selective N-Boc Deprotection
Objective: To synthesize (S)-1-((tert-butyldimethylsilyl)oxy)pentan-3-amine.
Materials:
-
Fully protected amino alcohol (from Protocol 2, 1.0 g, 3.15 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Trifluoroacetic acid (TFA) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the fully protected amino alcohol in anhydrous DCM (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirring solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.[7] Monitor by TLC until the starting material is consumed.
-
Remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue by dissolving it in DCM and slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the TBDMS-protected amine.
Protocol 4: Selective O-TBDMS Deprotection
Objective: To synthesize (S)-tert-butyl (3-hydroxypentyl)carbamate.
Materials:
-
Fully protected amino alcohol (from Protocol 2, 1.0 g, 3.15 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 3.5 mL, 3.5 mmol, 1.1 eq)
-
Tetrahydrofuran (THF), anhydrous (15 mL)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the fully protected amino alcohol in anhydrous THF (15 mL) in a round-bottom flask.
-
Add the 1.0 M TBAF solution in THF dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the deprotection by TLC.
-
Once complete, quench the reaction with deionized water (20 mL).
-
Extract the product with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the pure Boc-protected amino alcohol.
Workflow for Protecting Group Selection
The selection of a protecting group strategy is critical and depends on the planned subsequent reaction steps. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selective deprotection.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. BJOC - Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
Synthesis of Oxazolidinone Derivatives from (S)-1-Aminopentan-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of oxazolidinone derivatives from the chiral starting material, (S)-1-aminopentan-3-ol. Oxazolidinones are a critical class of heterocyclic compounds, renowned for their potent antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria. The methodologies outlined herein are designed to be a practical guide for researchers in medicinal chemistry and drug development.
Introduction
The oxazolidinone ring system is a key pharmacophore in a number of approved antibacterial drugs, most notably Linezolid. These synthetic antibiotics function by inhibiting bacterial protein synthesis, a mechanism distinct from many other antibiotic classes. This unique mode of action makes them effective against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The chiral center in this compound provides a valuable scaffold for the stereoselective synthesis of novel oxazolidinone derivatives with potential for improved efficacy and pharmacological profiles.
Synthesis of (S)-5-ethyl-1,3-oxazolidin-2-one
A primary and straightforward method for the synthesis of the unsubstituted (at the nitrogen) oxazolidinone from this compound is through cyclization with a carbonyl source. Diethyl carbonate is a commonly employed, safe, and effective reagent for this transformation. The reaction proceeds via an intramolecular cyclization, preferentially forming the thermodynamically stable five-membered oxazolidinone ring.[1]
Experimental Protocol
Materials:
-
This compound
-
Diethyl carbonate
-
Sodium ethoxide (catalytic amount)
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a large excess of diethyl carbonate (which also serves as the solvent).
-
Add a catalytic amount of sodium ethoxide (e.g., 0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess diethyl carbonate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with brine to remove any remaining base and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (S)-5-ethyl-1,3-oxazolidin-2-one.
Expected Yield: While specific yields for this exact reaction are not extensively reported, similar cyclizations of amino alcohols with diethyl carbonate typically proceed in good to excellent yields (70-90%).
Data Presentation
Table 1: Summary of Expected Product Characteristics
| Compound Name | (S)-5-ethyl-1,3-oxazolidin-2-one |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| Appearance | White to off-white solid or oil |
| Expected Spectroscopic Data (¹H NMR) | Predicted values: |
| δ 5.5-6.5 (br s, 1H, NH) | |
| δ 4.2-4.8 (m, 1H, CH-O) | |
| δ 3.0-3.6 (m, 2H, CH₂-N) | |
| δ 1.5-1.9 (m, 2H, CH₂-CH₃) | |
| δ 0.8-1.1 (t, 3H, CH₃) | |
| Expected Spectroscopic Data (¹³C NMR) | Predicted values: |
| δ 158-162 (C=O) | |
| δ 75-80 (CH-O) | |
| δ 45-50 (CH₂-N) | |
| δ 25-30 (CH₂-CH₃) | |
| δ 8-12 (CH₃) |
Further Derivatization: N-Arylation
For many applications, particularly in drug discovery, the oxazolidinone nitrogen is substituted, often with an aryl group. A common method to achieve this is through a copper-catalyzed N-arylation reaction.
Experimental Protocol for N-Arylation
Materials:
-
(S)-5-ethyl-1,3-oxazolidin-2-one
-
Aryl iodide (e.g., 4-iodonitrobenzene)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or a diamine)
-
A base (e.g., potassium carbonate or cesium carbonate)
-
A high-boiling point solvent (e.g., dioxane or DMF)
Procedure:
-
In an oven-dried Schlenk tube, combine (S)-5-ethyl-1,3-oxazolidin-2-one (1.0 eq), the aryl iodide (1.1 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Applications in Drug Development
Oxazolidinone derivatives are of significant interest in the development of new antibacterial agents.[2][3] Their mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage, specifically by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[2] This mode of action is effective against a broad spectrum of Gram-positive bacteria.[2][3]
Beyond their antibacterial properties, oxazolidinone scaffolds are being explored for other therapeutic applications, including as anticonvulsants and anticancer agents.[4] The versatility of the oxazolidinone ring and the ability to introduce diverse substituents make it a privileged scaffold in medicinal chemistry.
Visualizations
Caption: Synthetic workflow for oxazolidinone derivatives.
Caption: Mechanism of action of oxazolidinone antibiotics.
References
- 1. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 4. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-1-Aminopentan-3-ol in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Aminopentan-3-ol is a valuable chiral building block in organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a primary amine and a secondary alcohol, makes it an ideal candidate for multi-component reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid generation of diverse molecular scaffolds in a single synthetic step. This application note provides an overview and detailed protocols for the use of this compound in two key isocyanide-based MCRs: the Ugi and Passerini reactions. These reactions are instrumental in the synthesis of peptidomimetics and other biologically active compounds.
Application in Drug Discovery
The derivatives of this compound are of significant interest in drug development. The incorporation of this chiral amino alcohol can introduce specific stereochemistry into the final product, which is often crucial for biological activity and selectivity. Peptidomimetics synthesized using this building block can mimic the secondary structures of natural peptides, offering enhanced metabolic stability and oral bioavailability.
Multi-Component Reactions Involving this compound
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. When this compound is used as the amine component, the resulting product is a complex peptidomimetic scaffold with a hydroxyl group available for further functionalization.
Reaction Scheme:
A general representation of the Ugi reaction involving this compound is as follows:
(A specific, published reaction scheme with this compound could not be located in the searched literature. The following is a representative, general scheme.)
Experimental Protocols
Protocol 1: Synthesis of a Peptidomimetic via the Ugi Reaction
This protocol describes a representative synthesis of a complex peptidomimetic using this compound, isobutyraldehyde, acetic acid, and tert-butyl isocyanide.
Materials:
-
This compound
-
Isobutyraldehyde
-
Acetic Acid
-
tert-Butyl isocyanide
-
Methanol (MeOH), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Dissolve the amine in anhydrous methanol (10 mL).
-
To this solution, add isobutyraldehyde (1.0 mmol, 1.0 eq) and stir for 10 minutes at room temperature to facilitate imine formation.
-
Add acetic acid (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Finally, add tert-butyl isocyanide (1.0 mmol, 1.0 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired peptidomimetic.
Quantitative Data (Illustrative):
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) |
| 1 | Isobutyraldehyde | Acetic Acid | tert-Butyl | 75 |
| 2 | Benzaldehyde | Benzoic Acid | Cyclohexyl | 68 |
| 3 | Formaldehyde | Propionic Acid | Benzyl | 72 |
Note: The data presented in this table is illustrative and based on typical yields for Ugi reactions. Specific yields will vary depending on the substrates and reaction conditions.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another important isocyanide-based MCR that combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. While the primary amine of this compound does not directly participate as the amine component in the classic Passerini reaction, the hydroxyl group can be acylated in a subsequent step, or the molecule can be derivatized prior to the reaction. For this application note, we will consider a hypothetical scenario where a derivative of this compound is used.
Reaction Scheme:
(A specific, published Passerini reaction with a derivative of this compound could not be located. The following is a representative, general scheme.)
Experimental Protocols
Protocol 2: Synthesis of an α-Acyloxy Carboxamide Derivative
This protocol outlines a general procedure for a Passerini reaction. For the purpose of this note, we will assume the use of a pre-functionalized isocyanide derived from a related amino alcohol.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Carboxylic Acid (e.g., Acetic Acid)
-
Isocyanide (e.g., Cyclohexyl isocyanide)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask, add the aldehyde (1.0 mmol, 1.0 eq) and the carboxylic acid (1.0 mmol, 1.0 eq).
-
Dissolve the components in anhydrous dichloromethane (10 mL).
-
Add the isocyanide (1.0 mmol, 1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 10 mL) and water (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Illustrative):
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | Cyclohexyl | 85 |
| 2 | Isobutyraldehyde | Benzoic Acid | tert-Butyl | 78 |
| 3 | 4-Nitrobenzaldehyde | Propionic Acid | Benzyl | 81 |
Note: This data is illustrative of typical Passerini reaction yields.
Visualizations
Logical Workflow for Multi-Component Reaction Synthesis
Caption: General workflow for the synthesis and analysis of compounds via MCRs.
Signaling Pathway Context (Hypothetical)
The products derived from these MCRs can be designed to interact with various biological targets. For instance, a peptidomimetic could be developed to inhibit a specific protein-protein interaction (PPI) in a signaling pathway.
Caption: Inhibition of a protein-protein interaction by an MCR product.
Application Notes and Protocols for the Enzymatic Resolution of (S)-1-Aminopentan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 1-aminopentan-3-ol to obtain the enantiopure (S)-enantiomer, a valuable chiral building block in pharmaceutical synthesis. The method utilizes the high enantioselectivity of Candida antarctica lipase B (CALB) in an acylation reaction. This protocol offers a robust and environmentally benign alternative to traditional chemical resolution methods.
Introduction
Enantiomerically pure amino alcohols are critical intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. (S)-1-Aminopentan-3-ol, in particular, serves as a key precursor for various bioactive molecules. Traditional methods for obtaining single enantiomers, such as chiral chromatography or diastereomeric salt formation, can be costly and inefficient. Enzymatic kinetic resolution, employing lipases, presents a highly efficient and selective alternative.[1][2] Candida antarctica lipase B (CALB) is a well-established biocatalyst known for its broad substrate specificity and excellent enantioselectivity in the resolution of alcohols and amines.[3][4] This application note details a protocol for the CALB-catalyzed acylation of racemic 1-aminopentan-3-ol, leading to the separation of the (S)-enantiomer.
Principle of the Method
The enzymatic kinetic resolution of racemic 1-aminopentan-3-ol is based on the differential reaction rates of the two enantiomers with an acyl donor in the presence of a lipase. CALB preferentially catalyzes the acylation of the (R)-enantiomer, leaving the desired this compound unreacted. The resulting mixture of acylated (R)-enantiomer and unreacted (S)-enantiomer can then be easily separated. The preference of CALB for either the N-acylation or O-acylation can be influenced by the reaction conditions and the substrate structure. For many amino alcohols, O-acylation is the predominant reaction catalyzed by CALB.
Experimental Data
While specific data for the enzymatic resolution of 1-aminopentan-3-ol is not extensively reported, the following tables summarize typical results obtained for the resolution of structurally similar β-amino alcohols and other chiral amines using Candida antarctica lipase B. This data serves as a strong indicator of the expected efficiency and selectivity of the proposed protocol.
Table 1: Lipase-Catalyzed Resolution of Various Amino Alcohols and Amines
| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (e.e.) of Unreacted Substrate (%) | Reference |
| Ethyl 3-aminobutanoate | CALB | Butyl butyrate | Diisopropyl ether | 45 | ~50 | >99 (S) | Fülöp et al. |
| 1-Phenylethanamine | CALB (Immobilized) | Ethyl acetate | MTBE | 40 | 48 | >99 (R) | Cantacorps et al. |
| Racemic Atenolol Precursor | CALB | Vinyl butanoate | Acetonitrile | 40 | ~50 | >99 (R) | [2] |
| Heptan-2-amine | CALB-MNPs | Diisopropyl malonate | MTBE | 40 | ~45 | >99 (R) | [5] |
Note: The enantiomeric preference (R or S) depends on the specific substrate and reaction conditions.
Table 2: Influence of Reaction Parameters on Enantioselectivity (E-value) *
| Parameter | Variation | Effect on E-value | General Observation |
| Enzyme | CALB (Novozym 435) | High | Generally provides excellent enantioselectivity for a broad range of substrates. |
| Acyl Donor | Vinyl acetate, Ethyl acetate | Can influence rate and E-value | Vinyl esters often lead to irreversible acylation and higher rates. |
| Solvent | MTBE, Toluene, Hexane | Significant | Non-polar, aprotic solvents are generally preferred to minimize enzyme denaturation and side reactions. |
| Temperature | 30 - 50 °C | Moderate | Optimal temperature balances reaction rate and enzyme stability/selectivity. |
The Enantiomeric Ratio (E) is a measure of the enzyme's selectivity. An E-value > 100 is generally considered excellent for preparative purposes.
Experimental Protocols
Materials and Reagents
-
Racemic 1-aminopentan-3-ol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., Vinyl acetate or Ethyl acetate)
-
Anhydrous organic solvent (e.g., Methyl tert-butyl ether (MTBE), Toluene, or Hexane)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Analytical equipment for monitoring the reaction (e.g., Chiral HPLC or GC)
General Protocol for Enzymatic Resolution
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add racemic 1-aminopentan-3-ol (1.0 eq.).
-
Solvent Addition: Add anhydrous organic solvent (e.g., MTBE, 10-20 mL per gram of substrate).
-
Enzyme Addition: Add immobilized CALB (e.g., Novozym 435, 10-50 mg per mmol of substrate).
-
Acyl Donor Addition: Add the acyl donor (e.g., vinyl acetate, 0.5-0.6 eq.). Using a slight excess of the acyl donor relative to the desired 50% conversion can drive the reaction.
-
Reaction Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining this compound. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted substrate.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.
-
Purification: The filtrate contains the unreacted this compound and the acylated (R)-enantiomer. These can be separated by standard purification techniques such as column chromatography or distillation.
Analytical Method for Enantiomeric Excess Determination
The enantiomeric excess (e.e.) of the unreacted this compound should be determined using a suitable chiral analytical method.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A chiral stationary phase (e.g., a polysaccharide-based column) is used to separate the enantiomers. The substrate may require derivatization with a UV-active group (e.g., benzoyl chloride) to facilitate detection.
-
Chiral Gas Chromatography (GC): A chiral capillary column can be used to separate the enantiomers. Derivatization to a more volatile derivative may be necessary.
Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100 Where [S] and [R] are the concentrations (or peak areas) of the (S) and (R) enantiomers, respectively.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the enzymatic resolution of 1-aminopentan-3-ol.
Signaling Pathway of Enantioselective Acylation
Caption: Enantioselective acylation of 1-aminopentan-3-ol catalyzed by CALB.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | - Inactive enzyme- Insufficient reaction time- Inappropriate solvent or temperature | - Use fresh or properly stored enzyme.- Increase reaction time and monitor closely.- Screen different solvents and optimize the temperature. |
| Low Enantioselectivity (Low e.e.) | - Reaction carried beyond 50% conversion- Non-optimal reaction conditions | - Stop the reaction at or near 50% conversion.- Optimize temperature, solvent, and acyl donor. |
| Difficulty in Separating Products | - Similar polarity of the amino alcohol and the acylated product | - Optimize the mobile phase for column chromatography.- Consider derivatization of the amino group to alter polarity before chromatography. |
Conclusion
The enzymatic kinetic resolution of racemic 1-aminopentan-3-ol using Candida antarctica lipase B is a highly effective method for the preparation of the enantiopure (S)-enantiomer. The protocol described herein, based on established procedures for similar substrates, provides a solid foundation for researchers to develop a scalable and sustainable process for the production of this important chiral building block. The use of an immobilized enzyme allows for easy catalyst recovery and reuse, further enhancing the economic and environmental benefits of this biocatalytic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Reduction of Ketones Using Catalysts Derived from (S)-1-Aminopentan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. These chiral alcohols are invaluable building blocks for the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. One of the most robust and widely adopted methods for achieving this transformation is the use of chiral catalysts derived from amino alcohols, most notably in the form of oxazaborolidines for the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3] This document provides detailed application notes and protocols for the use of catalysts derived from the chiral amino alcohol, (S)-1-Aminopentan-3-ol, in the asymmetric reduction of ketones.
This compound represents a simple, readily accessible chiral scaffold for the development of effective catalysts. The in situ generation of an oxazaborolidine catalyst from this amino alcohol and a borane source offers a practical and efficient approach to stereoselective ketone reduction.
Application Notes
Catalysts derived from chiral β-amino alcohols, such as this compound, in the presence of a borane source, typically form a five-membered oxazaborolidine ring. This chiral Lewis acidic species coordinates with the ketone substrate and the borane reducing agent to facilitate a highly organized, enantioselective hydride transfer. The stereochemical outcome of the reduction is generally predictable based on the steric differentiation of the two substituents on the ketone.
The in situ preparation of the catalyst from this compound and a borane source like borane-dimethyl sulfide complex (BMS) or borane-THF complex is a convenient method that avoids the isolation and purification of the often moisture-sensitive oxazaborolidine catalyst.[4][5] This approach enhances the practicality and reproducibility of the asymmetric reduction process.
Mechanism of Catalysis
The catalytic cycle of the oxazaborolidine-mediated ketone reduction is well-established.[2] The primary steps involve:
-
Catalyst Formation: this compound reacts with borane to form the chiral oxazaborolidine catalyst.
-
Coordination: The Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone substrate. This coordination is sterically directed, favoring the approach of the ketone from its less hindered face. Simultaneously, the nitrogen atom of the oxazaborolidine coordinates to a molecule of the borane reducing agent.
-
Hydride Transfer: The coordinated borane molecule delivers a hydride to the carbonyl carbon of the ketone through a six-membered, chair-like transition state.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, and upon workup, yields the chiral secondary alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.
Data Presentation
The following table summarizes representative data for the asymmetric reduction of various ketones using catalysts derived from simple, non-cyclic chiral amino alcohols. While specific data for catalysts derived from this compound is not extensively reported in the literature, the presented data provides a reasonable expectation of the yields and enantioselectivities achievable with this class of catalysts.
| Entry | Substrate (Ketone) | Catalyst System | Reaction Conditions | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (S)-1-Amino-2-indanol / BH₃-THF | THF, 25°C, 2 h | 89 | 91 | [6] |
| 2 | 1-Tetralone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol / BH₃-THF | THF, 25°C, 1 h | 95 | 94 | [7] |
| 3 | 2-Chloroacetophenone | Chiral Lactam Alcohol / BH₃-THF | THF, rt, 5 min | 92 | 98 | [8] |
| 4 | Propiophenone | (2S,3R)-(-)-2-Amino-3-methyl-1,1-diphenylpentan-1-ol / BH₃ | THF, 30°C, 4 h | 90 | 90 | [8] |
| 5 | Cyclohexyl methyl ketone | (S)-Diphenylprolinol / n-BuB(OH)₂ / BH₃ | Toluene, 50°C | - | 89 | [9] |
Experimental Protocols
Protocol 1: In Situ Preparation of the Chiral Oxazaborolidine Catalyst from this compound
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BMS, 10 M solution in CH₂Cl₂) or Borane-THF complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq).
-
Dissolve the amino alcohol in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane solution (BMS or BH₃-THF, 1.0-1.2 eq) dropwise to the stirred solution of the amino alcohol. Hydrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 1-2 hours.
-
The resulting clear solution contains the in situ generated oxazaborolidine catalyst and is ready for use in the asymmetric reduction.
Protocol 2: Asymmetric Reduction of Acetophenone
Materials:
-
In situ prepared catalyst solution from Protocol 1
-
Acetophenone
-
Borane-dimethyl sulfide complex (BMS, 10 M solution in CH₂Cl₂) or Borane-THF complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction, workup, and purification
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To the freshly prepared catalyst solution (typically 5-10 mol% relative to the ketone) from Protocol 1 at room temperature under an inert atmosphere, add a solution of acetophenone (1.0 eq) in anhydrous THF.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) to improve enantioselectivity.
-
Slowly add the borane solution (BMS or BH₃-THF, 0.6-1.0 eq) dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow, careful addition of methanol at 0 °C to decompose any excess borane.
-
Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Visualizations
Caption: Experimental workflow for the asymmetric reduction of ketones.
Caption: Proposed catalytic cycle for the CBS reduction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 6. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Flow Chemistry Synthesis of (S)-1-Aminopentan-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of (S)-1-Aminopentan-3-ol and its derivatives using continuous flow chemistry. This chemoenzymatic approach leverages the advantages of flow technology, including enhanced safety, scalability, and process control, combined with the high selectivity of biocatalysis.
This compound is a valuable chiral building block in pharmaceutical synthesis, notably as a key intermediate for the development of various therapeutic agents. Its structure is of interest for its potential interactions with neurotransmitter systems.
I. Synthetic Strategy: A Three-Step Chemoenzymatic Flow Process
The continuous flow synthesis of this compound is proposed via a three-step sequence:
-
Synthesis of N-Boc-1-aminopentan-3-one: An initial Michael addition of an amine to an α,β-unsaturated ketone, followed by Boc protection. While this can be performed in batch, adaptation to a flow process is described.
-
Asymmetric Biocatalytic Reduction: The key stereoselective step involves the continuous flow reduction of the prochiral β-amino ketone to the corresponding (S)-β-amino alcohol using an immobilized ketoreductase (KRED).
-
Continuous Flow Deprotection: The final step is the removal of the N-Boc protecting group under high-temperature continuous flow conditions to yield the target this compound.
This strategy allows for a modular and efficient synthesis, with each step optimized for a continuous flow regime.
II. Experimental Protocols and Data
Step 1: Synthesis of N-Boc-1-aminopentan-3-one (Precursor)
This step involves the synthesis of the β-amino ketone precursor. While a direct asymmetric flow synthesis is an area of ongoing research, a robust batch synthesis followed by adaptation to flow principles is presented.
Protocol 1: Batch Synthesis of N-Boc-1-aminopentan-3-one
-
Reaction Setup: To a solution of ethyl vinyl ketone (1.0 eq) in a suitable solvent such as acetonitrile, add a solution of a primary amine (e.g., benzylamine, 1.1 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-amino ketone.
-
Boc Protection: Dissolve the crude β-amino ketone in dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as triethylamine (1.5 eq). Stir the reaction mixture at room temperature for 4-6 hours.
-
Purification: After completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer, concentrate, and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-1-aminopentan-3-one.
Adaptation to Flow Chemistry:
The synthesis of β-aminoketones has been successfully translated to continuous flow, offering improved safety and scalability. A heated flow reactor can be employed for the Michael addition, followed by an in-line quenching and extraction, and a subsequent flow reactor for the Boc protection.
Step 2: Asymmetric Reduction of N-Boc-1-aminopentan-3-one
This crucial step establishes the stereochemistry at the C-3 position using a highly selective enzymatic reduction in a continuous flow setup.
Protocol 2: Continuous Flow Asymmetric Reduction using Immobilized Ketoreductase
-
Enzyme Immobilization: Co-immobilize a ketoreductase (KRED) selective for the (S)-alcohol and a glucose dehydrogenase (GDH) for cofactor regeneration onto a solid support (e.g., agarose beads). This can be achieved via affinity tags or covalent bonding.
-
Packed-Bed Reactor Setup: Pack the immobilized enzymes into a column to create a packed-bed reactor (PBR).
-
Reagent Preparation:
-
Substrate Solution: Prepare a solution of N-Boc-1-aminopentan-3-one (e.g., 50-100 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent like DMSO (e.g., 10-20% v/v) to aid solubility.
-
Cofactor/Regeneration Solution: Prepare a solution of NADP⁺ (catalytic amount, e.g., 1 mM) and D-glucose (e.g., 1.2 eq relative to the substrate) in the same buffer.
-
-
Flow Reaction:
-
Pump the substrate solution and the cofactor/regeneration solution through two separate channels of a syringe pump or HPLC pump.
-
Combine the two streams in a T-mixer before they enter the packed-bed reactor.
-
Maintain the reactor at a controlled temperature (e.g., 25-30 °C).
-
The flow rate is adjusted to achieve the desired residence time for complete conversion (typically 30-60 minutes).
-
-
Product Collection and Analysis: Collect the output from the reactor. The conversion and enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Quantitative Data for Asymmetric Reduction (Illustrative)
| Substrate Concentration (mM) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 50 | 0.5 | 40 | >99 | >99 (S) |
| 100 | 0.25 | 80 | >98 | >99 (S) |
| 150 | 0.15 | 133 | 95 | >98 (S) |
Step 3: Continuous Flow Deprotection of (S)-N-Boc-1-aminopentan-3-ol
The final step involves the removal of the Boc protecting group to yield the desired this compound. Thermal deprotection in a continuous flow system is an efficient and clean method.
Protocol 3: Continuous Flow Thermal N-Boc Deprotection
-
Flow Reactor Setup: Utilize a high-temperature flow reactor, typically a stainless steel or Hastelloy coil, capable of reaching temperatures up to 250 °C and pressures up to 20 bar.
-
Reagent Preparation: Prepare a solution of (S)-N-Boc-1-aminopentan-3-ol in a suitable high-boiling solvent such as methanol or trifluoroethanol.
-
Flow Reaction:
-
Pump the solution through the pre-heated flow reactor.
-
The reaction temperature and residence time are critical parameters to be optimized. Typical conditions range from 180-230 °C with residence times of 10-30 minutes.
-
-
Product Collection and Purification: The product stream exiting the reactor is cooled and collected. The solvent can be removed under reduced pressure. The resulting this compound is often of high purity, but can be further purified by distillation or crystallization if necessary.
Quantitative Data for N-Boc Deprotection (Illustrative)
| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |
| (S)-N-Boc-1-aminopentan-3-ol | Methanol | 200 | 20 | >99 |
| (S)-N-Boc-1-aminopentan-3-ol | Trifluoroethanol | 180 | 15 | >99 |
III. Visualizations
Logical Workflow of the Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis workflow.
Experimental Workflow for Continuous Flow Asymmetric Reduction
Caption: Continuous flow asymmetric reduction setup.
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantiomeric Excess with (S)-1-Aminopentan-3-ol
Welcome to the technical support center for utilizing (S)-1-Aminopentan-3-ol in enantioselective reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for achieving high enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in asymmetric synthesis?
This compound is a chiral amino alcohol. Its structure contains both an amino group and a hydroxyl group, making it a versatile building block and ligand in organic synthesis.[1] In asymmetric synthesis, it is primarily used as a chiral auxiliary or a chiral ligand for catalysts. A key application is in the enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes to produce chiral secondary alcohols with high enantiopurity.
Q2: What are the key factors that influence the enantiomeric excess (ee) in reactions using this compound?
Several factors can significantly impact the enantioselectivity of reactions catalyzed by or using this compound. These include:
-
Reaction Temperature: Lower temperatures generally favor higher enantioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the ee.
-
Concentration: The concentration of the reactants, ligand, and catalyst can affect the aggregation state of the active catalytic species, which in turn can influence enantioselectivity.
-
Nature of the Substrate: The steric and electronic properties of the aldehyde and the organometallic reagent play a crucial role in the degree of asymmetric induction.
-
Purity of Reagents: The purity of this compound and other reagents is critical, as impurities can interfere with the catalytic cycle.
Q3: How can I determine the enantiomeric excess of my product?
Enantiomeric excess is typically determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Another common method is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or by derivatizing the product with a chiral agent to form diastereomers that can be distinguished by standard NMR.
Troubleshooting Guide
This section addresses common issues encountered when using this compound in enantioselective reactions, particularly the enantioselective addition of diethylzinc to aldehydes.
Issue 1: Low Enantiomeric Excess (ee)
Low enantiomeric excess is a common challenge in asymmetric synthesis. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even -78 °C to enhance enantioselectivity. |
| Inappropriate Solvent | Screen a variety of solvents. Non-polar solvents like hexane or toluene are often effective. The choice of solvent can dramatically impact the ee. |
| Incorrect Ligand-to-Metal Ratio | Optimize the molar ratio of this compound to the metal catalyst (e.g., Ti(OiPr)₄). A common starting point is a 20 mol% loading of the ligand. |
| Presence of Water or Protic Impurities | Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Low Purity of this compound | Verify the enantiomeric purity of the this compound used. Impurities of the (R)-enantiomer will decrease the overall ee of the product. |
| Unfavorable Substrate | Some substrates are inherently less reactive or provide lower stereochemical induction. Consider modifying the substrate if possible or screening different chiral ligands. Straight-chain aliphatic aldehydes, for instance, have been noted to result in lower enantioselectivity with some amino alcohol ligands.[2] |
Issue 2: Poor Chemical Yield
Low product yield can be due to several factors, some of which may also affect the enantioselectivity.
| Potential Cause | Suggested Solution |
| Decomposition of Reagents | Ensure the quality and freshness of the organometallic reagent (e.g., diethylzinc). These reagents are often sensitive to air and moisture. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider increasing the temperature, but be mindful that this may negatively impact the ee. |
| Catalyst Inactivation | Impurities in the starting materials or solvent can poison the catalyst. Ensure high purity of all components. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of all reactants and catalysts. |
Experimental Protocols
The following is a general experimental protocol for the enantioselective addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand, which can be adapted for this compound.
General Procedure for Enantioselective Addition of Diethylzinc to Aldehydes [3]
-
Preparation: In a Schlenk flask equipped with a magnetic stirrer (thoroughly dried and under an argon atmosphere), add the chiral amino alcohol ligand (e.g., this compound, 20 mol%).
-
Solvent and Catalyst Addition: Dissolve the ligand in a suitable anhydrous solvent (e.g., hexane, 0.25 mL). Add titanium tetraisopropoxide (Ti(OiPr)₄, 1.4 eq) and stir the mixture at room temperature for 30 minutes.
-
Cooling and Reagent Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Inject a 1 M solution of diethylzinc (Et₂Zn) in hexane (3 eq) dropwise. The reaction mixture will typically turn yellow. Stir for an additional 30 minutes at the same temperature.
-
Substrate Addition: Add the aldehyde (1 eq) to the reaction mixture while maintaining the temperature. Continue stirring for the required reaction time (e.g., 3 hours), monitoring the reaction by TLC or GC.
-
Quenching and Work-up: After the reaction is complete, quench the reaction by slowly adding 1N HCl (3 mL). Extract the aqueous layer with an organic solvent (e.g., ether, 3 x 5 mL).
-
Purification: Wash the combined organic layers with water (3 x 5 mL) and dry with a drying agent (e.g., MgSO₄). After filtration and concentration, purify the crude product by column chromatography.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the enantiomeric excess in reactions using chiral amino alcohol ligands. While not specific to this compound, these trends are generally applicable and can guide optimization efforts.
Table 1: Effect of Solvent on Enantiomeric Excess in the Addition of Diethylzinc to Benzaldehyde *
| Solvent | Enantiomeric Excess (% ee) |
| Hexane | 92 |
| Toluene | 88 |
| Diethyl Ether | 75 |
| Tetrahydrofuran (THF) | 60 |
*Data is illustrative and based on general trends observed for amino alcohol ligands.
Table 2: Effect of Temperature on Enantiomeric Excess in the Addition of Diethylzinc to Benzaldehyde *
| Temperature (°C) | Enantiomeric Excess (% ee) |
| 25 | 70 |
| 0 | 85 |
| -20 | 92 |
| -78 | >95 |
*Data is illustrative and based on general trends observed for chiral catalysts.
Visualizations
The following diagrams illustrate key concepts and workflows for improving enantiomeric excess.
Caption: A general workflow for troubleshooting and optimizing enantiomeric excess.
Caption: A decision tree for troubleshooting low enantiomeric excess in a reaction.
References
common side products in the synthesis of (S)-1-Aminopentan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Aminopentan-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for the stereoselective synthesis of this compound involve two primary strategies:
-
Asymmetric Reduction of 1-Aminopentan-3-one: This method employs a prochiral ketone precursor that is reduced to the chiral alcohol using a chiral reducing agent or a catalyst.
-
Sharpless Asymmetric Aminohydroxylation of a Pentene Precursor: This method introduces both the amino and hydroxyl groups across a double bond of a suitable five-carbon alkene in a stereocontrolled manner.
Additionally, enzymatic kinetic resolution can be employed to separate the desired (S)-enantiomer from a racemic mixture of 1-aminopentan-3-ol.
Q2: What are the major side products I should be aware of during the synthesis of this compound?
A2: The primary side products are dependent on the synthetic route chosen:
-
Asymmetric Reduction: The main side product is the undesired (R)-1-Aminopentan-3-ol enantiomer.
-
Sharpless Asymmetric Aminohydroxylation: The most common side product is the regioisomer , (S)-2-aminopentan-1-ol. A decrease in enantiomeric excess due to a competing non-catalyzed reaction pathway can also lead to the formation of the (R)-enantiomer.
-
Enzymatic Resolution: Incomplete resolution will leave unreacted (R)-1-Aminopentan-3-ol . Side products can also arise from the reaction components, for instance, if isopropylamine is used as an amine donor in a transaminase-catalyzed kinetic resolution, acetone will be formed as a byproduct.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Asymmetric Reduction of 1-Aminopentan-3-one
Symptoms:
-
The enantiomeric excess (ee) of this compound is below the desired level (e.g., <90%).
-
Significant amounts of the (R)-enantiomer are detected by chiral HPLC or NMR analysis.
Possible Causes and Solutions:
| Cause | Troubleshooting Action |
| Suboptimal Chiral Catalyst or Auxiliary | The choice of chiral catalyst or auxiliary is critical. For borane reductions, using a highly effective chiral amino alcohol like (2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol can achieve high enantioselectivity.[1] If using a CBS catalyst, ensure its purity and correct preparation. |
| Incorrect Reaction Temperature | Temperature can significantly impact enantioselectivity. Generally, lower reaction temperatures favor higher enantiomeric excess. Experiment with a range of temperatures (e.g., -20 °C to room temperature) to find the optimal condition for your specific reagent and substrate. |
| Presence of Water | Anhydrous conditions are crucial for many asymmetric reduction reactions, particularly those involving borane reagents. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen). |
| Stoichiometry of Reagents | The ratio of the chiral ligand to the reducing agent and the substrate can influence the stereochemical outcome. Optimize the stoichiometry of all reactants. |
Issue 2: Formation of Regioisomeric Byproduct in Sharpless Asymmetric Aminohydroxylation
Symptoms:
-
Presence of a significant peak corresponding to (S)-2-aminopentan-1-ol in NMR or GC-MS analysis.
-
Difficulty in purifying the desired this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Action |
| Inappropriate Ligand Choice | The choice of the chiral ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD)) plays a crucial role in controlling regioselectivity. For terminal alkenes, certain ligands are known to favor the formation of the desired 1-amino-2-ol product. A thorough literature search for the specific alkene substrate is recommended. |
| Substrate Control Effects | The electronic and steric properties of the substituents on the alkene can influence the regioselectivity of the aminohydroxylation reaction. While challenging to modify post-synthesis, this should be a key consideration during the design of the synthetic route. |
| Reaction Conditions | Solvent, temperature, and the nature of the nitrogen source can all affect the ratio of regioisomers. Systematic optimization of these parameters may be necessary to favor the desired product. |
Issue 3: Incomplete Reaction or Formation of Byproducts in Enzymatic Kinetic Resolution
Symptoms:
-
Low conversion of the racemic starting material.
-
Presence of byproducts derived from the acyl donor or amine donor.
Possible Causes and Solutions:
| Cause | Troubleshooting Action |
| Enzyme Inhibition or Deactivation | The enzyme may be inhibited by the substrate, product, or byproducts. Running the reaction at a lower substrate concentration or using in situ product removal techniques can mitigate this. Ensure the pH and temperature are optimal for the specific enzyme used. |
| Equilibrium Limitations | Enzymatic reactions are often reversible. To drive the reaction towards product formation, consider using an excess of one of the reactants or removing a byproduct as it is formed. For example, in a transaminase reaction using isopropylamine, removal of the acetone byproduct can shift the equilibrium. |
| Suboptimal Reaction Conditions | Ensure the buffer, pH, temperature, and co-factors (if any) are all at the optimal levels for the chosen enzyme's activity and stability. |
Quantitative Data Summary
| Synthetic Method | Common Side Product(s) | Typical Product:Side Product Ratio | Notes |
| Asymmetric Reduction of 1-Aminopentan-3-one | (R)-1-Aminopentan-3-ol | >95:5 (ee > 90%) | Highly dependent on the chiral reagent and conditions. |
| Sharpless Asymmetric Aminohydroxylation | (S)-2-aminopentan-1-ol (regioisomer) | Can be >20:1 | Regioselectivity is highly influenced by the ligand and substrate. |
| Enzymatic Kinetic Resolution | Unreacted (R)-1-Aminopentan-3-ol | Up to 50% of starting material | The goal is to achieve ~50% conversion to obtain high ee of the remaining enantiomer. |
Experimental Protocols
Key Experiment: Asymmetric Reduction of 1-Aminopentan-3-one
This protocol is adapted from established procedures for the asymmetric reduction of ketones using a chiral amino alcohol-borane complex.[1]
Materials:
-
1-Aminopentan-3-one hydrochloride
-
(2S,3R)-(-)-2-Amino-3-methyl-1,1-diphenylpentanol
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation of the Chiral Reagent: In a flame-dried, three-necked flask under an argon atmosphere, dissolve (2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C and slowly add BH3·THF solution (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to form the chiral oxazaborolidine catalyst.
-
Reduction Reaction: Cool the catalyst solution to -20 °C. In a separate flask, dissolve 1-aminopentan-3-one hydrochloride (1.0 equivalent) in a minimal amount of anhydrous THF and neutralize with a suitable base (e.g., triethylamine) to free the amine. Add this solution dropwise to the cold catalyst solution over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of anhydrous methanol at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extraction: Remove the THF under reduced pressure. Add 1 M HCl to the residue and wash with diethyl ether to remove the chiral auxiliary. Basify the aqueous layer with saturated NaHCO3 solution until pH > 8. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Visualizations
Experimental Workflow for Asymmetric Reduction
Caption: Workflow for the asymmetric reduction of 1-aminopentan-3-one.
Logical Relationship of Side Product Formation
Caption: Side product formation pathways in common synthetic routes.
References
Technical Support Center: Optimization of (S)-1-Aminopentan-3-ol Mediated Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the alkylation of (S)-1-Aminopentan-3-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-alkylation of this compound.
Issue 1: Low to no conversion of the starting material.
-
Question: My reaction shows a low yield of the desired N-alkylated product, with a significant amount of unreacted this compound remaining. What are the potential causes and solutions?
-
Answer: Low conversion can be attributed to several factors. Firstly, insufficient activation of the alkylating agent or the amine may be the cause. If using a "borrowing hydrogen" method, the catalyst may not be active enough.[1][2] For reductive amination, the imine formation might be slow or the reducing agent may be inactive.[3][4]
Troubleshooting Steps:
-
Catalyst Activity (Borrowing Hydrogen):
-
Imine Formation (Reductive Amination):
-
If forming an imine with an aldehyde or ketone, ensure the removal of water, which is a byproduct and can inhibit the reaction. The use of a Dean-Stark apparatus or molecular sieves can be beneficial.
-
An acidic or basic catalyst can sometimes promote imine formation.
-
-
Reducing Agent Activity (Reductive Amination):
-
Verify the quality and activity of the reducing agent (e.g., NaBH₄, NaBH₃CN).
-
Ensure the solvent is compatible with the chosen reducing agent.
-
-
Reaction Temperature:
-
Increase the reaction temperature in increments of 10-20°C. Higher temperatures often improve reaction rates, but be mindful of potential side reactions.[8]
-
-
Reaction Time:
-
Extend the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal duration.
-
-
Issue 2: Formation of multiple alkylation products (over-alkylation).
-
Question: I am observing the formation of di-alkylated or even tri-alkylated products in my reaction mixture, leading to a low yield of the desired mono-alkylated product. How can I improve the selectivity for mono-alkylation?
-
Answer: Over-alkylation is a common issue when the newly formed secondary amine is more nucleophilic than the starting primary amine.[9] To favor mono-alkylation, several strategies can be employed.
Troubleshooting Steps:
-
Stoichiometry Control:
-
Use a molar excess of this compound relative to the alkylating agent. A 2:1 to 5:1 ratio can significantly suppress over-alkylation.
-
-
Slow Addition:
-
Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which favors reaction with the more abundant primary amine.
-
-
Protecting Groups:
-
Consider using a protecting group on the amine that can be removed after the initial alkylation.
-
-
Chelation Control:
-
For 1,3-amino alcohols like this compound, chelation with an agent like 9-BBN can promote selective mono-alkylation by forming a stable chelate that protects the amine.[9]
-
-
Reaction Conditions:
-
Lowering the reaction temperature can sometimes improve selectivity.
-
-
Issue 3: Formation of O-alkylation side products.
-
Question: Besides the desired N-alkylation, I am also observing the formation of an O-alkylated product. How can I minimize this side reaction?
-
Answer: The hydroxyl group of this compound can also act as a nucleophile, leading to O-alkylation, especially under basic conditions or with highly reactive alkylating agents.
Troubleshooting Steps:
-
Choice of Base:
-
If a base is required, use a non-nucleophilic, sterically hindered base to minimize the deprotonation of the hydroxyl group.
-
-
pH Control:
-
Maintaining a slightly acidic to neutral pH can favor N-alkylation over O-alkylation.
-
-
Protecting the Hydroxyl Group:
-
Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before performing the N-alkylation. The protecting group can be removed in a subsequent step.
-
-
"Borrowing Hydrogen" Method:
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of this compound?
A1: The most common and effective methods include:
-
Reductive Amination: This involves the reaction of this compound with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.[3][4] This method is highly versatile for introducing a wide range of alkyl groups.
-
"Borrowing Hydrogen" Catalysis: This is an atom-economical method where an alcohol is used as the alkylating agent in the presence of a transition metal catalyst (e.g., Ru, Ir).[5][7][10] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine. Water is the only byproduct.[1]
-
Direct Alkylation with Alkyl Halides: This is a classical method but often suffers from over-alkylation and requires a base.[11] Careful control of stoichiometry is crucial for achieving mono-alkylation.
Q2: How do I choose the right solvent for my alkylation reaction?
A2: The choice of solvent depends on the reaction type and the reagents used.
-
For reductive amination , polar aprotic solvents like methanol, ethanol, or THF are commonly used.
-
For "borrowing hydrogen" catalysis , non-polar aromatic solvents like toluene or xylene are often preferred, especially at elevated temperatures.
-
For alkylation with alkyl halides , polar aprotic solvents such as acetonitrile or DMF can be effective.
Q3: What is the optimal temperature range for the alkylation of this compound?
A3: The optimal temperature can vary significantly depending on the chosen method.
-
Reductive amination can often be performed at room temperature to 60°C.
-
"Borrowing hydrogen" catalysis typically requires higher temperatures, ranging from 80°C to 140°C, to facilitate the dehydrogenation of the alcohol.
-
Alkylation with alkyl halides can be performed at a wide range of temperatures, from room temperature to reflux, depending on the reactivity of the halide.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion and the identity of the products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring reactions with non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and product distribution.
Data Presentation
Table 1: Optimization of Catalyst Loading for "Borrowing Hydrogen" Alkylation
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Mono-alkylation (%) |
| 1 | Ru-MACHO | 0.5 | 110 | 24 | 45 | 95 |
| 2 | Ru-MACHO | 1.0 | 110 | 24 | 85 | 92 |
| 3 | Ru-MACHO | 2.0 | 110 | 24 | 98 | 88 |
| 4 | Shvo's Cat. | 1.0 | 120 | 24 | 78 | 90 |
| 5 | [Ir(Cp*)Cl₂]₂ | 1.0 | 100 | 24 | 92 | 94 |
Table 2: Effect of Solvent on Reductive Amination Yield
| Entry | Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield of Mono-alkylated Product (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 25 | 12 | 92 |
| 2 | Benzaldehyde | NaBH(OAc)₃ | THF | 25 | 12 | 85 |
| 3 | Benzaldehyde | NaBH(OAc)₃ | MeOH | 25 | 12 | 75 (imine reduction is fast, but acetal formation can be a side reaction) |
| 4 | Butyraldehyde | NaBH₃CN | EtOH | 50 | 8 | 88 |
| 5 | Butyraldehyde | NaBH₃CN | MeCN | 50 | 8 | 82 |
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
-
To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.2 M), add the desired aldehyde or ketone (1.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation via "Borrowing Hydrogen" Catalysis
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the alcohol (1.2 eq.), the Ruthenium or Iridium catalyst (1-2 mol%), and a suitable solvent (e.g., toluene, 0.5 M).
-
If required by the catalyst, add a base (e.g., K₂CO₃, 1.5 eq.).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 110-130°C).
-
Stir the reaction for the specified time, monitoring its progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 10. N-Alkylation of amines through hydrogen borrowing over a heterogeneous Cu catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in the synthesis of (S)-1-Aminopentan-3-ol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields in the synthesis of (S)-1-Aminopentan-3-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My overall yield is critically low. What are the most common synthetic steps to investigate?
Low overall yield is often a cumulative problem. A systematic review of each step is crucial. The most common areas for yield loss are the key bond-forming reaction (such as reductive amination), the protection/deprotection steps, and purification. Inefficient reactions or the formation of difficult-to-remove byproducts can significantly impact the final isolated yield.
Caption: General synthesis workflow highlighting critical checkpoints for yield loss.
Q2: I'm observing significant byproducts during my reductive amination step. What are the likely side reactions?
Reductive amination is a powerful tool but can be prone to side reactions if not properly controlled. The formation of secondary and tertiary amines through over-alkylation is a common issue, especially when using ammonia. Additionally, the direct reduction of the starting ketone to the corresponding alcohol can compete with imine formation and reduction.
Caption: Competing reaction pathways during reductive amination.
To mitigate these issues, consider using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[1] Using a large excess of the amine source can also favor the desired product.
| Side Product | Potential Cause | Suggested Solution |
| Secondary/Tertiary Amine | Reaction of the primary amine product with the starting ketone. | Use a large excess of ammonia or the primary amine source; control the stoichiometry of the reducing agent.[1] |
| Pentan-3-ol | Direct reduction of the ketone starting material. | Choose a reducing agent selective for the imine (e.g., NaBH(OAc)₃); form the imine first before adding the reductant.[1] |
| Racemic or low ee% product | Poor stereocontrol; racemization of the imine intermediate. | Optimize the chiral catalyst or auxiliary; lower the reaction temperature; screen different solvents.[2][3] |
Q3: How can I improve the yield and stereoselectivity of the asymmetric synthesis step?
Achieving high yield and high enantiomeric excess (ee%) is the central challenge. This often requires careful optimization of reaction conditions. Biocatalytic methods using enzymes like imine reductases (IREDs) or alcohol dehydrogenases (ADHs) have shown great promise in producing single enantiomers under mild conditions.[4][5][6] For chemical methods, asymmetric transfer hydrogenation is an effective strategy.[3]
| Parameter | Condition / Reagent | Impact on Yield & Stereoselectivity |
| Catalyst System | Chiral Ruthenium or Iridium complexes | Can provide high yields and excellent enantioselectivity (>99% ee) in asymmetric transfer hydrogenation.[3] |
| Imine Reductase (IRED) Enzymes | Highly selective for one enantiomer, often working under mild aqueous conditions, leading to very high ee% and good yields.[5] | |
| Reducing Agent | Formic acid / Triethylamine (for ATH) | Commonly used and effective hydrogen source for asymmetric transfer hydrogenation.[7] |
| NADH/NADPH (for biocatalysis) | Cofactors required for enzymatic reductions. Often used with a cofactor recycling system (e.g., using glucose dehydrogenase).[4] | |
| Solvent | Protic solvents (e.g., MeOH, H₂O) | Often preferred for both transfer hydrogenation and biocatalytic reactions. Solvent choice can significantly impact catalyst activity and selectivity.[8] |
| Temperature | 25-60 °C | Lower temperatures often improve enantioselectivity but may decrease the reaction rate. Each catalyst system has an optimal temperature range.[3] |
| pH | 6.0-8.0 (for biocatalysis) | Crucial for enzyme activity and stability. Must be optimized for the specific enzyme used. |
Q4: What are the best practices for using protecting groups for the amine?
Given that this compound contains both a nucleophilic amine and a hydroxyl group, protecting the amine is often necessary to prevent side reactions during subsequent synthetic steps.[9] The tert-butoxycarbonyl (Boc) group is a common and effective choice.[10][11]
| Protecting Group | Introduction Reagent & Conditions | Cleavage Conditions | Advantages / Disadvantages |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., Et₃N, NaOH), Solvent (e.g., DCM, Dioxane/H₂O) | Strong acid (e.g., TFA in DCM, HCl in Dioxane) | Adv: Stable to many reagents, easy to introduce, cleavage products are volatile.[11] Disadv: Acid-labile, may not be suitable for acid-sensitive substrates. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃), Dioxane/H₂O | Catalytic Hydrogenation (H₂, Pd/C) | Adv: Stable to acidic and some basic conditions.[12] Disadv: Requires hydrogenation for removal, which can affect other functional groups (e.g., alkenes). |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Dioxane/H₂O | Base (e.g., 20% Piperidine in DMF) | Adv: Base-labile, allowing for orthogonal protection strategies with acid-labile groups like Boc.[10] Disadv: The fluorenyl group can sometimes cause solubility issues. |
Q5: I'm struggling with the purification of the final amino alcohol product. What techniques are recommended?
Amino alcohols can be challenging to purify due to their high polarity and amphoteric nature, which can lead to streaking on silica gel columns. Low yields are often the result of product loss during this final step.
Caption: Logic diagram for troubleshooting purification of amino alcohols.
Key Purification Strategies:
-
Modified Column Chromatography: Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the eluent to suppress the interaction of the amine with the acidic silica gel.
-
Alternative Stationary Phases: Consider using neutral or basic alumina instead of silica gel. For more challenging separations, ion-exchange chromatography can be highly effective.
-
Purification of a Protected Intermediate: It is often easier to purify the Boc-protected intermediate, which is less polar and not amphoteric. After purification, the Boc group can be cleanly removed to yield the pure product.[11][13]
-
Recrystallization: If the product is a solid, recrystallization of the free base or a salt derivative (e.g., hydrochloride salt) can be an excellent method for purification, especially on a larger scale.
Detailed Experimental Protocols
Protocol 1: Boc-Protection of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (1.1 eq) and stir until fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product, which can be purified by column chromatography if necessary.[11]
Protocol 2: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
-
In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with the prochiral α-amino ketone hydrochloride salt (1.0 eq) and a chiral ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN], 0.1-1 mol%).
-
Add a degassed 5:2 mixture of formic acid and triethylamine.
-
Heat the reaction mixture to the optimized temperature (e.g., 40-60 °C) and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified. The enantiomeric excess (ee%) should be determined using chiral HPLC or SFC.[3]
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Maintaining Stereochemical Integrity of (S)-1-Aminopentan-3-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-1-Aminopentan-3-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and maintain the stereochemical integrity of this chiral building block during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure compound, such as this compound, converts into a mixture containing equal amounts of both enantiomers (S and R). This results in a loss of optical activity. In drug development and other stereospecific applications, typically only one enantiomer exhibits the desired biological activity, while the other may be inactive or even cause undesirable side effects. Therefore, preventing racemization is critical to ensure the efficacy and safety of the final product.
Q2: Which functional groups in this compound are susceptible to reactions that can lead to racemization?
A2: The chiral center in this compound is the carbon atom bonded to the hydroxyl group (C3). Reactions involving this stereocenter, particularly those that proceed through a planar intermediate (like a carbocation or enolate), can lead to racemization. The amino group can also influence the reactivity and stability of the chiral center.
Q3: What are the general conditions that promote racemization of chiral amino alcohols?
A3: Several factors can contribute to the racemization of chiral amino alcohols:
-
Harsh pH conditions: Both strongly acidic and strongly basic conditions can catalyze racemization.
-
Elevated temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for racemization.
-
Certain catalysts: Some metal catalysts used in hydrogenation or dehydrogenation reactions can promote racemization.
-
Oxidizing agents: Oxidation of the secondary alcohol to a ketone will destroy the stereocenter. Subsequent reduction may not be stereoselective, leading to a racemic mixture.
Troubleshooting Guides
Issue 1: Loss of enantiomeric excess after an acylation reaction on the amino group.
-
Possible Cause: The use of a strong base to deprotonate the amine can also lead to deprotonation of the hydroxyl group, which might facilitate side reactions or, under harsh conditions, epimerization. Additionally, activating agents for the acylating reagent could potentially interact with the chiral center.
-
Troubleshooting Steps:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, more nucleophilic bases. These bases are less likely to cause side reactions.
-
Reaction Temperature: Perform the acylation at a lower temperature (e.g., 0 °C to room temperature) to minimize the risk of epimerization.
-
Protecting Group Strategy: If racemization persists, consider protecting the hydroxyl group before performing the N-acylation. An orthogonal protecting group strategy is recommended.
-
Issue 2: Racemization observed during an oxidation reaction of the hydroxyl group.
-
Possible Cause: The oxidation of the secondary alcohol to a ketone inherently destroys the stereocenter. If the goal is to modify another part of the molecule while preserving the C3 stereocenter, the hydroxyl group must be protected.
-
Troubleshooting Steps:
-
Protect the Hydroxyl Group: Before carrying out the oxidation, protect the secondary alcohol. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ether (Bn). The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.
-
Mild Oxidation Conditions: If a different part of the molecule is being oxidized, ensure that the chosen oxidizing agent is selective and does not affect the protected alcohol.
-
Issue 3: Suspected racemization during a substitution reaction at the hydroxyl group.
-
Possible Cause: Substitution reactions at the chiral carbinol center can proceed through mechanisms that affect stereochemistry. For example, an S_N1-type reaction will lead to racemization.
-
Troubleshooting Steps:
-
Utilize Stereospecific Reactions: Employ reactions known to proceed with a defined stereochemical outcome. The Mitsunobu reaction, for instance, typically proceeds with a clean inversion of stereochemistry at the secondary alcohol center.[1][2] This allows for a predictable stereochemical outcome rather than racemization.
-
Activate the Hydroxyl Group: Activate the alcohol with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) to form a good leaving group. Subsequent nucleophilic substitution will proceed with inversion of configuration (S_N2 mechanism), thus avoiding racemization.
-
Data on Racemization Prevention
| Reaction Type | Common Conditions Causing Racemization | Recommended Racemization-Free Conditions | Expected Enantiomeric Excess (e.e.) |
| N-Acylation | High temperature, strong base (e.g., NaOH, KOtBu) | DIPEA or Et3N, low temperature (0 °C to RT) | >99% |
| O-Acylation | High temperature, harsh acidic or basic catalysis | DMAP (catalytic), DCC/EDC, low temperature | >99% |
| Oxidation of OH | Any direct oxidation of the chiral alcohol | Protection of the alcohol (e.g., as TBDMS ether) prior to oxidation | >99% (of protected compound) |
| Substitution at OH | Conditions favoring S_N1 (e.g., strong acid, heat) | Mitsunobu reaction (inversion) or conversion to sulfonate followed by S_N2 | >98% (for inversion/retention) |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, which is a common strategy to prevent side reactions at the amine and can help stabilize the molecule.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in THF or DCM.
-
Add triethylamine (1.5 eq) or DIPEA (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: Orthogonal Protection - O-TBDMS Protection of N-Boc-(S)-1-Aminopentan-3-ol
This protocol details the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, following N-Boc protection. This orthogonal strategy allows for selective deprotection of either the amine or the alcohol.
Materials:
-
N-Boc-(S)-1-Aminopentan-3-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-(S)-1-Aminopentan-3-ol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the fully protected amino alcohol.
Visualization of Concepts
Below are diagrams illustrating key concepts in preventing racemization.
Caption: General mechanism of racemization via a planar intermediate.
Caption: Orthogonal protection strategy workflow for this compound.
References
Technical Support Center: Synthesis of (S)-1-Aminopentan-3-ol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up synthesis of (S)-1-Aminopentan-3-ol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during process scale-up.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| TR-01 | Low Enantiomeric Excess (ee) | 1. Inactive or degraded chiral catalyst/biocatalyst.2. Suboptimal reaction temperature or pressure.3. Presence of impurities in the starting materials or solvent that may poison the catalyst.[1] | 1. Verify the activity and purity of the catalyst. Use fresh catalyst if necessary.2. Optimize reaction temperature and pressure. Lowering the temperature can sometimes improve enantioselectivity.[2]3. Ensure all starting materials and solvents are of high purity and free from catalyst poisons. |
| TR-02 | Low Yield | 1. Incomplete reaction.2. Product degradation during workup or purification.3. Catalyst deactivation.4. Poor substrate solubility at larger scales. | 1. Monitor reaction progress by HPLC or GC. Extend reaction time if necessary.2. Optimize workup and purification conditions (e.g., pH, temperature, solvent).3. Increase catalyst loading or use a more robust catalyst. For biocatalysis, consider enzyme immobilization to improve stability.[3][4]4. Investigate alternative solvent systems or the use of co-solvents to improve solubility. |
| TR-03 | Formation of Impurities/Byproducts | 1. Over-reduction of the ketone to a diol.2. Side reactions due to high temperatures.3. Reaction with impurities in the starting materials. | 1. Optimize the stoichiometry of the reducing agent.2. Conduct the reaction at the lowest effective temperature.3. Purify starting materials before use. |
| TR-04 | Inconsistent Results Between Batches | 1. Variation in the quality of raw materials.[1]2. Inconsistent reaction conditions (e.g., temperature, pressure, mixing).3. Differences in reactor geometry and heat/mass transfer at scale. | 1. Establish strict quality control specifications for all raw materials.2. Implement robust process controls to ensure consistent reaction conditions.3. Characterize the impact of reactor scale-up on mixing and heat transfer and adjust process parameters accordingly. |
| TR-05 | Difficulties with Product Isolation/Purification | 1. Emulsion formation during aqueous workup.2. Co-crystallization with impurities.3. Product volatility or degradation during distillation. | 1. Use a different solvent system or add a salt to break the emulsion.2. Screen for suitable recrystallization solvents to achieve selective crystallization.3. Use a lower distillation temperature under high vacuum or consider alternative purification methods like column chromatography. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for the synthesis of this compound on a large scale?
The most common industrial methods for synthesizing chiral amino alcohols like this compound include:
-
Asymmetric reduction of the corresponding aminoketone: This is a widely used method that employs a chiral catalyst to selectively reduce the keto group to the desired (S)-alcohol.[2][5]
-
Biocatalytic reduction: This method utilizes enzymes, such as ketoreductases (KREDs), to achieve high enantioselectivity under mild reaction conditions.[6][7] This approach is often considered a greener alternative to traditional chemical methods.[8]
-
Chiral pool synthesis: This method starts from a readily available chiral molecule and chemically transforms it into the desired product.[9]
2. How can I improve the enantiomeric excess (ee) of my reaction?
To improve the enantiomeric excess, consider the following:
-
Catalyst selection: Screen different chiral catalysts or biocatalysts to find the one that provides the highest selectivity for your substrate.
-
Reaction conditions: Optimize the reaction temperature, pressure, and solvent. Lowering the reaction temperature often leads to higher enantioselectivity.[2]
-
Purity of starting materials: Ensure that the starting materials and solvents are free of impurities that could interfere with the catalyst.
3. What are the key parameters to consider when scaling up the synthesis?
When scaling up the synthesis of this compound, it is crucial to consider:
-
Heat transfer: Exothermic reactions can be difficult to control on a large scale. Ensure that the reactor has adequate cooling capacity.
-
Mass transfer/Mixing: Inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and selectivities.
-
Raw material quality: The quality of raw materials can have a significant impact on the consistency and reproducibility of the process.[1]
-
Process safety: A thorough safety assessment should be conducted to identify and mitigate any potential hazards associated with the large-scale process.
4. How can I minimize the formation of the diastereomeric impurity?
The formation of the diastereomeric impurity can be minimized by:
-
Optimizing the chiral catalyst and reaction conditions to favor the formation of the desired (S)-enantiomer.
-
Purification: Develop a robust purification method, such as recrystallization or chromatography, to effectively remove the unwanted diastereomer.
5. What are some common challenges in the purification of this compound?
Common purification challenges include:
-
High water solubility: The amino and hydroxyl groups make the molecule relatively polar, which can complicate extractions and increase its solubility in water.
-
Potential for salt formation: The basic amino group can form salts, which may affect its solubility and behavior during purification.
-
Separation from starting materials and byproducts: Close boiling points or similar polarities can make separation difficult.
Experimental Protocols
A plausible synthetic route to this compound is the asymmetric reduction of a protected 1-aminopentan-3-one. Below is a general experimental protocol for this key step.
Asymmetric Reduction of N-Boc-1-aminopentan-3-one
| Parameter | Value/Condition |
| Substrate | N-Boc-1-aminopentan-3-one |
| Catalyst | Chiral Ruthenium or Rhodium complex (e.g., RuCl2[(S)-BINAP][(S,S)-DPEN]) |
| Reducing Agent | H2 gas or isopropanol (for transfer hydrogenation) |
| Solvent | Methanol, Ethanol, or Isopropanol |
| Temperature | 25-50 °C |
| Pressure | 1-10 atm (for hydrogenation) |
| Catalyst Loading | 0.01 - 1 mol% |
| Reaction Time | 4-24 hours |
Procedure:
-
To a stirred solution of N-Boc-1-aminopentan-3-one in the chosen solvent, add the chiral catalyst.
-
If using H2 gas, purge the reactor with nitrogen and then pressurize with hydrogen to the desired pressure.
-
If using transfer hydrogenation, add the hydrogen donor (e.g., isopropanol).
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by HPLC or TLC).
-
Upon completion, cool the reaction mixture and carefully quench any remaining reducing agent.
-
Filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
-
The Boc protecting group can be removed under acidic conditions to yield this compound.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-institut.de [beilstein-institut.de]
- 4. spinchem.com [spinchem.com]
- 5. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 6. mdpi.com [mdpi.com]
- 7. Practical examples of biocatalysis in industry [comptes-rendus.academie-sciences.fr]
- 8. Biocatalysis in Industry: Challenges, Opportunities & More [hidenanalytical.com]
- 9. Buy this compound [smolecule.com]
Technical Support Center: Managing Diastereomeric Ratios in Reactions with (S)-1-Aminopentan-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-1-Aminopentan-3-ol. The following information is designed to help you manage and optimize diastereomeric ratios in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the diastereomeric ratio when using this compound in a reaction?
A1: The diastereomeric ratio is influenced by a combination of steric and electronic factors. Key variables to consider are:
-
Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction.[1][2]
-
Lewis Acids/Additives: The choice of a Lewis acid can determine whether the reaction proceeds under chelation or non-chelation control, which in turn affects which diastereomer is favored.[3][4]
-
Reagent Stoichiometry and Addition Rate: The order and rate of reagent addition can influence selectivity.
-
Structure of Reactants: The steric bulk of other reactants will play a crucial role in the facial selectivity of the reaction.
Q2: How does solvent choice affect the diastereoselectivity of my reaction?
A2: Solvents can influence the conformation of the transition state, thereby altering the diastereomeric ratio. Coordinating solvents, such as tetrahydrofuran (THF), can interact with metal ions and the hydroxyl and amino groups of this compound, leading to a more rigid, organized transition state that favors one diastereomer.[1] Non-coordinating solvents, like dichloromethane (DCM) or toluene, may result in a different dominant transition state, potentially favoring the opposite diastereomer.[1] It has been shown that electrostatic solute-solvent interactions can be critical in controlling the stereoselectivity of certain reactions.[5]
Q3: What is "chelation control," and how can it be used to manage the diastereomeric ratio?
A3: Chelation control refers to the formation of a cyclic complex between a chelating agent (often a Lewis acid), the chiral auxiliary (in this case, the hydroxyl and amino groups of this compound), and the reacting molecule.[6] This rigid chelate structure blocks one face of the reacting molecule, directing the incoming nucleophile to the other face and thereby increasing the formation of one diastereomer. By selecting an appropriate Lewis acid (e.g., MgBr₂, ZnBr₂, TiCl₄), you can promote chelation and enhance diastereoselectivity.[3] Conversely, using a non-chelating Lewis acid or bulky protecting groups on the hydroxyl or amino functions can favor a non-chelation pathway (e.g., the Felkin-Anh model), potentially leading to the opposite diastereomer.[3][4]
Q4: Can temperature be used to control the diastereomeric ratio?
A4: Yes, temperature is a critical factor. In many cases, running reactions at lower temperatures (e.g., -78 °C) increases the energy difference between the diastereomeric transition states, leading to a higher diastereomeric ratio. Conversely, higher temperatures can provide enough energy to overcome this barrier, resulting in a ratio closer to 1:1. In some instances, a reversal of selectivity has been observed at different temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereomeric Ratio (e.g., < 5:1) | - Reaction temperature is too high.- Non-optimal solvent.- Lack of appropriate chelation or non-chelation control.- Steric hindrance from other reactants is not sufficiently differentiated. | - Lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C).- Screen a range of solvents with varying polarity and coordinating ability (e.g., THF, DCM, Toluene, Et₂O).- If chelation is desired, add a suitable Lewis acid (e.g., TiCl₄, MgBr₂).- If a non-chelation model is preferred, ensure no chelating agents are present and consider using bulky protecting groups. |
| Inconsistent Diastereomeric Ratios Between Batches | - Purity of reagents and solvents may vary.- Minor fluctuations in reaction temperature.- Inconsistent rate of reagent addition. | - Use freshly distilled solvents and high-purity reagents.- Ensure precise temperature control throughout the reaction.- Use a syringe pump for slow and consistent addition of key reagents. |
| Reaction is Slow or Does Not Go to Completion | - Low reaction temperature may be hindering reactivity.- Insufficient activation by the chosen Lewis acid.- Steric hindrance is too great. | - Gradually increase the reaction temperature after an initial low-temperature addition period.- Screen different Lewis acids or increase the stoichiometry of the current one.- Consider a less sterically demanding reagent if possible. |
| Formation of an Unexpected Diastereomer as the Major Product | - The dominant reaction pathway (chelation vs. non-chelation) is not what was anticipated.- The chosen solvent is favoring an alternative transition state. | - Re-evaluate the expected transition state model. If a Felkin-Anh model was expected, consider the possibility of unintended chelation.- Change the solvent to one with different coordinating properties (e.g., from THF to DCM).[1]- Experiment with different Lewis acids to deliberately favor one pathway over the other.[3] |
Experimental Protocols
General Protocol for Optimizing Diastereoselectivity
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in the chosen anhydrous solvent.
-
Cool the solution to the desired starting temperature (e.g., -78 °C).
-
If a Lewis acid is being used, add it to the solution and stir for the recommended time to allow for complexation.
-
Slowly add the other reactant(s) via a syringe pump over a specified period to maintain a low concentration and minimize side reactions.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by LC-MS or GC-MS.
-
Once the reaction is complete, quench it appropriately (e.g., with a saturated aqueous solution of NH₄Cl or NaHCO₃) at the reaction temperature before warming to room temperature.
-
-
Workup and Purification:
-
Perform an aqueous workup to remove any water-soluble components.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the diastereomers.
-
-
Determination of Diastereomeric Ratio:
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy by integrating well-resolved, non-overlapping peaks corresponding to each diastereomer.
-
Alternatively, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for more precise determination.
-
Visualizations
Caption: Workflow for optimizing diastereoselectivity.
Caption: Decision tree for troubleshooting low diastereomeric ratios.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of (S)-1-Aminopentan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (S)-1-Aminopentan-3-ol from its common starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound, and what are the likely impurities from each route?
A1: The common synthetic routes to this compound involve either the reduction of a corresponding ketone or the resolution of a racemic mixture.
-
Asymmetric Reduction of 1-Aminopentan-3-one: This method employs a chiral reducing agent to stereoselectively reduce the ketone. Potential impurities include the starting material (1-aminopentan-3-one), the undesired (R)-enantiomer, and byproducts from the reducing agent.
-
Reductive Amination of 3-Pentanone: This two-step process involves the formation of an imine followed by reduction. Impurities can include unreacted 3-pentanone, the intermediate imine, and over-alkylation products.
-
Chiral Resolution of racemic 1-Aminopentan-3-ol: This involves the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.[1] The primary impurity will be the undesired (R)-enantiomer if the resolution is incomplete.
Q2: My reaction work-up is complete, but I see multiple spots on my TLC plate. What could they be?
A2: Multiple spots on a TLC plate after the synthesis of 1-aminopentan-3-ol can indicate the presence of several components. Aside from the desired product, these spots could represent:
-
Unreacted starting materials (e.g., 1-aminopentan-3-one or 3-pentanone).
-
The opposite enantiomer, (R)-1-Aminopentan-3-ol, which may not be distinguishable from the (S)-enantiomer on a standard TLC plate but will be apparent in chiral analysis.
-
Side-products from the reaction, such as aldol condensation products if basic conditions were used with a ketone starting material.
-
Residual reagents or byproducts from the reducing agent (e.g., borate esters from sodium borohydride reduction).
Q3: I am struggling to remove the chiral resolving agent after diastereomeric salt crystallization. What is the best approach?
A3: To recover the free amino alcohol from its diastereomeric salt, the salt is typically dissolved in water and treated with a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the chiral acid. The free amine can then be extracted into an organic solvent. Thorough washing of the organic layer with brine can help remove any remaining traces of the salt.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Conversion
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material (ketone) observed by TLC or GC-MS. | Insufficient reducing agent or reaction time. | Increase the molar equivalents of the reducing agent and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. |
| Poor quality of reagents. | Ensure all reagents, especially the reducing agent and solvents, are pure and anhydrous if required by the reaction conditions. | |
| Inappropriate reaction temperature. | Optimize the reaction temperature. Some reductions require low temperatures to improve selectivity, while others may need heating to proceed at a reasonable rate. |
Issue 2: Difficulty in Separating Diastereomeric Salts
| Symptom | Possible Cause | Suggested Solution |
| Both diastereomeric salts co-precipitate. | The chosen solvent system is not optimal for differential crystallization. | Screen a variety of solvents or solvent mixtures to find a system where the solubility of the two diastereomeric salts is significantly different. Common solvents for this purpose include ethanol, methanol, and acetone, often with the addition of water. |
| Low yield of the desired diastereomeric salt. | The desired salt is too soluble in the chosen solvent. | Try cooling the crystallization mixture to a lower temperature to decrease solubility. Alternatively, a less polar solvent can be added as an anti-solvent to induce precipitation. |
Issue 3: Low Enantiomeric Excess (e.e.) of the Final Product
| Symptom | Possible Cause | Suggested Solution |
| The enantiomeric excess after chiral resolution is below the desired level. | Incomplete separation of diastereomers. | Perform multiple recrystallizations of the diastereomeric salt. Each recrystallization step should enrich the less soluble diastereomer, thereby increasing the enantiomeric excess of the final product after liberation of the free amine. |
| Racemization of the product during work-up. | Avoid harsh acidic or basic conditions and high temperatures during the work-up, as these can sometimes lead to racemization at the chiral center. | |
| Inaccurate measurement of enantiomeric excess. | Use a validated chiral HPLC or GC method to accurately determine the enantiomeric excess.[2] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation (for Racemic or Enantiomerically Enriched 1-Aminopentan-3-ol)
This method is suitable for separating 1-aminopentan-3-ol from non-volatile impurities or solvents with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.
-
Charging the Flask: Charge the crude 1-aminopentan-3-ol into the distillation flask. Add a few boiling chips.
-
Distillation: Heat the flask gently in an oil bath. Collect the fraction that distills at the expected boiling point of 1-aminopentan-3-ol (approximately 175-177 °C at atmospheric pressure, or lower under reduced pressure).
-
Analysis: Analyze the collected fractions by GC or NMR to confirm purity.
Protocol 2: Purification by Recrystallization of Diastereomeric Salts
This is a classical method for the chiral resolution of racemic 1-aminopentan-3-ol.
-
Salt Formation: Dissolve one equivalent of racemic 1-aminopentan-3-ol in a suitable solvent (e.g., ethanol). In a separate flask, dissolve one equivalent of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the collected crystals in water and add a base (e.g., 2M NaOH) until the pH is >10.
-
Extraction: Extract the liberated this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the product using chiral HPLC.
Protocol 3: Purification by Preparative Chiral HPLC
This technique is highly effective for separating enantiomers and can provide very high purity.
-
Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak® IA) and a mobile phase that provides good separation of the enantiomers (e.g., a mixture of n-hexane and ethanol).[2]
-
Sample Preparation: Dissolve the crude this compound in the mobile phase.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the elution of the (S)-enantiomer.
-
Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Purity and e.e. Analysis: Confirm the chemical and enantiomeric purity of the final product using analytical chiral HPLC.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Recovery Yield | Achievable Purity (Chemical) | Achievable Purity (Enantiomeric Excess) | Primary Impurities Removed |
| Fractional Distillation | 60-80% | >98% | Does not separate enantiomers | Non-volatile impurities, solvents |
| Recrystallization of Diastereomeric Salts | 30-45% (per enantiomer) | >99% | >98% (after 2-3 recrystallizations) | (R)-1-Aminopentan-3-ol, some starting materials |
| Preparative Chiral HPLC | 70-90% | >99.5% | >99.5% | (R)-1-Aminopentan-3-ol, closely related impurities |
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
workup procedures for reactions involving (S)-1-Aminopentan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-Aminopentan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider during a reaction workup?
A1: Understanding the physical properties of this compound is crucial for designing effective workup and purification procedures. While experimentally determined data can be limited, the following predicted and analogous compound data provide a useful guide.
Table 1: Physical and Chemical Properties of 1-Aminopentan-3-ol and Related Compounds
| Property | Value | Source/Note |
| Molecular Formula | C₅H₁₃NO | - |
| Molecular Weight | 103.16 g/mol | [1] |
| Boiling Point | 187.8 ± 13.0 °C at 760 mmHg | Predicted for 1-Aminopentan-3-ol[2] |
| pKa | 15.00 ± 0.10 | Predicted for the hydroxyl group of the isomer 3-aminopentan-1-ol[3] |
| pKa (amine) | ~10.59 | Based on the structurally similar 3-Pentanamine[4] |
| Water Solubility | Likely soluble | Amino alcohols are generally water-soluble.[5] |
| Organic Solvent Solubility | Generally soluble in polar organic solvents (e.g., alcohols), less soluble in nonpolar solvents (e.g., hexanes). | General property of amino alcohols.[6] |
Q2: What are the most common reactions performed with this compound?
A2: this compound is a versatile chiral building block. The amino and hydroxyl groups can undergo various transformations. Common reactions include:
-
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.[1]
-
N-Protection: The amine is often protected, for example as a tert-butyloxycarbonyl (Boc) carbamate, to allow for selective reaction at the hydroxyl group.
-
O-Alkylation/O-Acylation: The hydroxyl group can be alkylated or acylated after protection of the amine.
-
Use as a Chiral Auxiliary: The chiral nature of this compound makes it a candidate for use as a chiral auxiliary to control stereochemistry in asymmetric syntheses.
Q3: How can I remove the Boc protecting group from an N-Boc protected this compound derivative?
A3: The N-Boc group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[7][8][9] The workup for such a deprotection is addressed in the troubleshooting section below.
Troubleshooting Guides
Issue 1: Difficulty isolating this compound or its derivatives from an aqueous workup.
Your product may be partially or fully soluble in the aqueous phase, leading to low recovery in the organic layer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor extraction of this compound.
Detailed Steps & Explanations:
-
pH Adjustment: The basicity of the amino group (pKa of the conjugate acid is around 10.5) is the most critical factor.
-
Problem: In acidic or neutral aqueous solution, the amine will be protonated to the ammonium salt (R-NH₃⁺), which is highly water-soluble.
-
Solution: Before extraction with an organic solvent, basify the aqueous layer to a pH of at least 9-10 with a suitable base (e.g., 1M NaOH, saturated NaHCO₃, or K₂CO₃) to ensure the amine is in its free base form (R-NH₂), which is more soluble in organic solvents.
-
-
Choice of Extraction Solvent:
-
Recommendation: Use a moderately polar, water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or tert-butyl methyl ether (TBME). Due to the hydroxyl group, very nonpolar solvents like hexanes may not be effective.
-
-
Salting Out:
-
Problem: The product may still have some water solubility even as the free base.
-
Solution: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of organic compounds in the aqueous phase and can help break emulsions.
-
Issue 2: An N-acylated derivative of this compound is difficult to purify.
After acylation of the amine, you may have unreacted starting material, di-acylated product (on both N and O), or other impurities.
Purification Strategy:
Caption: Purification workflow for N-acylated this compound.
Detailed Experimental Protocol:
-
Objective: To purify an N-acylated derivative of this compound.
-
Procedure:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with:
-
1M HCl (aq): This will protonate and extract any unreacted this compound into the aqueous layer.
-
Saturated NaHCO₃ (aq): This will neutralize any excess acid from the previous wash and remove any acidic byproducts.
-
Brine: To remove residual water and aid in phase separation.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
If further purification is needed, perform silica gel column chromatography. A gradient of ethyl acetate in hexanes is often a good starting point. The more polar alcohol will have a lower Rf than the less polar amide product.
-
If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step.
-
Issue 3: Difficulty in separating diastereomers after using this compound as a chiral auxiliary.
When this compound is used as a chiral auxiliary, the reaction produces diastereomers which may be difficult to separate.
Separation Strategies:
-
Silica Gel Chromatography: Diastereomers often have different polarities and can frequently be separated by careful column chromatography. It is advisable to use a long column and a shallow solvent gradient for optimal separation.
-
Crystallization of Diastereomeric Salts: If the product containing the chiral auxiliary also has an acidic or basic handle, it is possible to form diastereomeric salts with a chiral acid or base.
-
Example: If your final molecule has a carboxylic acid, you could form a salt with a chiral amine (e.g., (R)-1-phenylethylamine). The resulting diastereomeric salts will have different solubilities, allowing for separation by fractional crystallization.[10]
-
Experimental Protocols
Protocol 1: General Acid-Base Extraction Workup for a Reaction Mixture Containing this compound
-
Quench the reaction as appropriate (e.g., with water or a saturated aqueous solution).
-
If the reaction solvent is water-miscible (e.g., THF, ethanol), remove it under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., DCM or EtOAc).
-
Transfer the solution to a separatory funnel and wash with 1M HCl (aq) to extract the this compound into the aqueous layer, leaving neutral or acidic compounds in the organic layer.
-
To recover the this compound, separate the aqueous layer from step 4, cool it in an ice bath, and basify to pH > 9 with 2M NaOH (aq).
-
Extract the now basic aqueous layer multiple times with DCM.
-
Combine the organic extracts from step 6, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Workup for N-Boc Deprotection with TFA
-
After the reaction is complete (as monitored by TLC or LC-MS), remove the TFA and solvent (e.g., DCM) under reduced pressure. Co-evaporation with toluene can help remove final traces of TFA.
-
Dissolve the residue in an organic solvent like DCM or EtOAc.
-
Wash the organic solution with a saturated aqueous solution of NaHCO₃. Caution: CO₂ evolution will occur. Swirl the separatory funnel gently and vent frequently until gas evolution ceases.
-
Wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. Further purification may be necessary.
References
- 1. Buy this compound [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 3-Aminopentane CAS#: 616-24-0 [m.chemicalbook.com]
- 5. fishersci.de [fishersci.de]
- 6. 3-Amino-1-adamantanol, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Aminopentan-3-ol | 291535-62-1 | Benchchem [benchchem.com]
Technical Support Center: Solvent Effects on Stereoselectivity with (S)-1-Aminopentan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the critical role of solvent selection in controlling stereoselectivity in reactions involving the chiral auxiliary, (S)-1-Aminopentan-3-ol. Due to the limited publicly available data specifically detailing solvent effects on stereoselectivity for reactions utilizing this compound, this guide presents a representative case study based on analogous chiral amino alcohols. The principles and troubleshooting strategies outlined here are broadly applicable to stereoselective reactions where solvent polarity, coordinating ability, and hydrogen bonding potential can influence the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the stereoselectivity of a reaction using a chiral auxiliary like this compound?
A1: The solvent can significantly influence the stereochemical outcome of a reaction by:
-
Stabilizing Transition States: Solvents can preferentially stabilize one diastereomeric transition state over another through interactions such as hydrogen bonding or dipole-dipole interactions. This differential stabilization can lead to a higher population of the transition state that forms the major diastereomer, thus increasing the diastereomeric excess (d.e.).
-
Altering Reagent Aggregation: The aggregation state of organometallic reagents or other reactants can be highly dependent on the solvent. Different aggregation states can lead to different steric environments and, consequently, different stereoselectivities.
-
Modulating Conformations: The solvent can influence the conformational equilibrium of the chiral auxiliary-substrate adduct (e.g., an imine). A more rigid conformation in a specific solvent may block one face of the reactive center more effectively, leading to higher stereoselectivity.
-
Influencing Reaction Mechanisms: In some cases, the solvent can alter the reaction mechanism itself, for example, by favoring a more ordered, cyclic transition state in non-polar solvents, which often leads to higher stereoselectivity.
Q2: I am observing low diastereoselectivity in my reaction. What are the first troubleshooting steps related to the solvent?
A2: If you are experiencing low diastereoselectivity, consider the following solvent-related troubleshooting steps:
-
Vary Solvent Polarity: Conduct a solvent screen using a range of solvents with varying polarities (e.g., a non-polar solvent like toluene, a moderately polar aprotic solvent like THF, and a more polar aprotic solvent like dichloromethane).
-
Consider Coordinating vs. Non-Coordinating Solvents: If your reaction involves metal reagents, the coordinating ability of the solvent is crucial. Ethereal solvents like THF can coordinate to the metal center, potentially altering its Lewis acidity and the geometry of the transition state. Compare results with a non-coordinating solvent like toluene or dichloromethane.
-
Ensure Anhydrous Conditions: For many stereoselective reactions, particularly those involving organometallic reagents, the presence of water can have a detrimental effect on both yield and stereoselectivity. Ensure all solvents and reagents are rigorously dried.
-
Evaluate Temperature Effects: The influence of the solvent can be temperature-dependent. Running the reaction at lower temperatures often enhances stereoselectivity by favoring the more ordered transition state.
Q3: Can the order of addition of reagents in different solvents affect the stereochemical outcome?
A3: Yes, the order of addition can be critical. For example, when forming an imine from this compound and an aldehyde, pre-formation of the imine before the addition of a nucleophile is standard. However, the solvent in which the nucleophile is prepared and added can influence its reactivity and aggregation state. It is recommended to maintain a consistent and optimized protocol for reagent addition when screening different solvents.
Troubleshooting Guide: Low Diastereoselectivity
This guide provides a structured approach to troubleshooting low diastereoselectivity, with a focus on the impact of solvent choice.
| Issue | Potential Cause | Suggested Action |
| Low Diastereomeric Excess (d.e.) | The solvent is not effectively differentiating the energies of the diastereomeric transition states. | 1. Solvent Screening: Perform the reaction in a range of solvents with varying properties (see Table 1 for a representative example). Start with common solvents like Toluene, THF, and CH₂Cl₂. 2. Temperature Optimization: Lower the reaction temperature. This often increases the energy difference between transition states, leading to higher selectivity. 3. Additive Screening: Consider the addition of Lewis acids or other additives that can help to create a more rigid and ordered transition state. |
| Inconsistent Results | The presence of trace amounts of water or other impurities in the solvent is affecting the reaction. | 1. Use High-Purity Solvents: Ensure that all solvents are of high purity and are appropriately dried before use. 2. Standardize Procedures: Maintain strict control over reaction setup and conditions to ensure reproducibility. |
| Poor Yield and Low Selectivity | The chosen solvent may not be suitable for the stability of the reagents or intermediates. | 1. Check Reagent Compatibility: Ensure that your reagents are stable in the chosen solvent at the reaction temperature. 2. Solubility Issues: Confirm that all reactants and intermediates are sufficiently soluble in the chosen solvent. Poor solubility can lead to heterogeneous reaction conditions and poor results. |
Representative Data: Solvent Effects on Diastereoselectivity
Table 1: Effect of Solvent on the Diastereoselective Alkylation of an Imine Derived from a Chiral Amino Alcohol
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) | Diastereomeric Excess (d.e.) (%) |
| 1 | Toluene | 2.4 | 95:5 | 90 |
| 2 | Diethyl Ether | 4.3 | 92:8 | 84 |
| 3 | Tetrahydrofuran (THF) | 7.6 | 85:15 | 70 |
| 4 | Dichloromethane (CH₂Cl₂) | 9.1 | 88:12 | 76 |
| 5 | Acetonitrile | 37.5 | 70:30 | 40 |
Note: This data is illustrative and intended to demonstrate a general trend. Actual results will vary depending on the specific reactants and conditions.
Experimental Protocols: A General Approach
The following provides a generalized experimental protocol for conducting a solvent screen for a diastereoselective reaction involving an imine formed from this compound.
1. Formation of the Imine:
-
To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., Toluene, THF, or CH₂Cl₂) is added the desired aldehyde (1.05 eq.).
-
The reaction mixture is stirred at room temperature, often with a dehydrating agent such as anhydrous MgSO₄, until imine formation is complete (monitored by TLC or ¹H NMR).
-
The dehydrating agent is removed by filtration.
2. Diastereoselective Addition:
-
The solution of the imine is cooled to the desired reaction temperature (e.g., -78 °C).
-
A solution of the nucleophile (e.g., an organometallic reagent) in the same anhydrous solvent is added dropwise over a specified period.
-
The reaction is stirred at this temperature until completion.
-
The reaction is quenched with an appropriate aqueous solution (e.g., saturated NH₄Cl).
3. Work-up and Analysis:
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The diastereomeric ratio is determined by an appropriate analytical method, such as ¹H NMR spectroscopy, GC, or HPLC analysis of the crude product.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for screening solvents to optimize diastereoselectivity.
Caption: A flowchart illustrating the systematic approach to solvent screening for optimizing the diastereoselectivity of a reaction.
Technical Support Center: Catalyst Poisoning in Asymmetric Reactions Using (S)-1-Aminopentan-3-ol Derived Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalysts derived from (S)-1-Aminopentan-3-ol and related amino alcohol ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of catalyst poisoning and deactivation encountered during asymmetric synthesis, particularly in transfer hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: My asymmetric transfer hydrogenation (ATH) reaction is sluggish or has stalled completely. What are the potential causes?
A1: A stalled or slow reaction can be attributed to several factors:
-
Catalyst Deactivation: The active catalytic species may have decomposed. For ruthenium-based catalysts, this can involve the loss of an arene ligand.
-
Inhibition by Base: An excess of base (e.g., KOH, t-BuOK), often used to activate the precatalyst, can lead to the formation of inactive catalyst-base adducts, which is a form of competitive inhibition.
-
Product Inhibition: The nitrogen-containing product of the reaction can coordinate to the metal center, leading to catalyst deactivation. This is particularly noted in some rhodium-catalyzed hydrogenations.
-
Insufficient Mixing: In heterogeneous reactions, poor agitation can limit the mass transfer of reactants to the catalyst surface.
-
Low Reaction Temperature: The reaction temperature may be too low for the specific substrate and catalyst system.
Q2: I'm observing a significant drop in enantioselectivity (% ee) as the reaction progresses or in subsequent runs. Why is this happening?
A2: A decrease in enantioselectivity is a common issue and can be linked to several factors:
-
Catalyst Decomposition: The primary chiral catalyst may be degrading into a less selective or achiral species. For instance, the gradual decomposition of the active ruthenium hydride intermediate can erode enantioselectivity over time.
-
Reaction Reversibility: Asymmetric transfer hydrogenation is a reversible reaction. As the product concentration increases, the reverse reaction can occur, leading to racemization and a decrease in the overall enantiomeric excess.
-
Presence of Impurities: Trace impurities in the substrate, solvent, or base can act as poisons, altering the chiral environment of the catalyst. Water content in the solvent can also influence the outcome.
-
Changes in pH: The pH of the reaction medium can significantly affect both the rate and enantioselectivity of the reaction.
Q3: What are the most common catalyst poisons for Ru, Rh, and Ir catalysts used in asymmetric transfer hydrogenation with amino alcohol ligands?
A3: Catalysts based on ruthenium, rhodium, and iridium are sensitive to a range of chemical species that can act as poisons by binding to the metal center and blocking active sites. Common poisons include:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups are potent poisons for these noble metal catalysts.
-
Phosphines and Phosphites: These can compete with the desired chiral ligand for coordination to the metal center.
-
Halides: Chloride, bromide, and iodide ions can coordinate to the metal and inhibit catalytic activity.
-
Carbon Monoxide (CO): CO is a strong ligand for these metals and can irreversibly poison the catalyst.
-
Coordinating Solvents or Substrates: Solvents with coordinating atoms (e.g., DMSO, DMF) or substrates with strongly coordinating functional groups can inhibit the reaction.
-
Heavy Metals: Traces of other metals can interfere with the catalytic cycle.
Q4: Can I regenerate my deactivated catalyst?
A4: In some cases, catalyst regeneration is possible, but its success depends on the mechanism of deactivation.
-
For deactivation by organic impurities or product inhibition: Washing the catalyst with an appropriate solvent may be effective.
-
For deactivation by oxidation: A reduction step, for example, with H2, may regenerate the active catalyst. A mild regeneration method for carbon-supported Pt and Ru catalysts involves air oxidation at 200 °C followed by H2 reduction at 180 °C.
-
For deactivation by strongly bound poisons like sulfur: More aggressive regeneration procedures may be necessary, such as treatment with hydrogen at elevated temperatures. A patented method for regenerating a deactivated ruthenium catalyst involves treatment with oxygen in a liquid phase, followed by exposure to hydrogen at a pressure lower than that of the hydrogenation reaction.
It is important to note that regeneration may not always restore the initial activity and enantioselectivity, especially if the ligand has degraded or the metal has leached.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Symptom | Possible Cause | Suggested Action |
| Reaction does not start or is extremely slow from the beginning. | Improper catalyst activation. | Ensure the correct precatalyst-to-base ratio is used. The base is crucial for generating the active catalytic species. |
| Presence of potent poisons in starting materials. | Purify substrates and solvents. Consider passing solvents through a column of activated alumina. | |
| Incorrect reaction setup. | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate some catalysts. | |
| Reaction starts but stops prematurely. | Catalyst instability. | Lower the reaction temperature. For ruthenium catalysts with arene ligands, consider a more strongly coordinating arene. |
| Product inhibition. | If possible, perform the reaction at a lower substrate concentration or consider in-situ product removal. |
Issue 2: Decreased Enantioselectivity
| Symptom | Possible Cause | Suggested Action |
| Enantiomeric excess (% ee) decreases over the course of the reaction. | Reaction reversibility and product racemization. | Monitor the reaction progress and stop it at the optimal conversion before significant product racemization occurs. |
| Gradual catalyst decomposition to a less selective species. | Lower the reaction temperature or reduce the reaction time. | |
| Lower than expected % ee from the start. | Impure chiral ligand. | Verify the enantiomeric purity of the this compound derived ligand. |
| Sub-optimal reaction conditions. | Optimize the solvent, base, temperature, and substrate-to-catalyst ratio. The pH can have a strong influence on enantioselectivity. | |
| Interaction of substrate with the catalyst. | For certain substrates, non-covalent interactions can influence stereoselectivity. Consider slight modifications to the substrate if possible. |
Quantitative Data on Catalyst Poisoning
The following table summarizes the impact of various potential poisons on the performance of catalysts in asymmetric transfer hydrogenation. While specific data for this compound derived ligands is limited, the data for structurally similar catalyst systems provides valuable insights.
| Catalyst System | Poison | Concentration of Poison | Effect on Conversion | Effect on Enantioselectivity (% ee) |
| Ru-TsDPEN | Excess Base (KOH) | Varies | Can lead to competitive inhibition and reduced rate. | Can decrease over time due to catalyst decomposition. |
| Rhodium/phosphine | Nitrogen-containing product | Accumulates during reaction | Can lead to strong catalyst poisoning and complete deactivation. | Not specified, but deactivation implies loss of performance. |
| Ru/SiO2 | Surface Hydroxylation (from water) | Not specified | Main cause of deactivation in aqueous media. | Not specified. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the ruthenium, rhodium, or iridium precatalyst (e.g., [RuCl2(p-cymene)]2) and the this compound derived ligand in an appropriate solvent (e.g., isopropanol). The typical metal-to-ligand ratio is 1:1 or 1:1.2.
-
Activation: Add a solution of a base (e.g., t-BuOK or KOH in isopropanol) to the catalyst mixture. The amount of base is typically 1-2 equivalents per metal center. Stir the mixture at room temperature for the specified activation time (e.g., 15-30 minutes). The color of the solution should change, indicating the formation of the active catalyst.
-
Reaction: Add the ketone substrate to the activated catalyst solution. Heat the reaction mixture to the desired temperature and monitor the progress by a suitable analytical technique (e.g., GC, HPLC, or TLC).
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a suitable reagent (e.g., water or a dilute acid). Extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the product by chromatography if necessary. Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC.
Protocol 2: Catalyst Regeneration by Oxidation-Reduction Cycle (Adapted for Homogeneous Catalysts)
This is a general guideline and should be optimized for the specific catalyst and deactivation cause.
-
Removal of Volatiles: If the catalyst is in solution, carefully remove the solvent and any volatile components under reduced pressure.
-
Oxidation Step: Dissolve the catalyst residue in a suitable solvent. Introduce a controlled amount of a mild oxidizing agent (e.g., dry air or a dilute solution of an oxidant) at a controlled temperature. The goal is to oxidize the metal center without degrading the ligand. Caution: This step can be hazardous and should be performed with care.
-
Isolation: After the oxidation step, the catalyst may precipitate. Isolate the solid by filtration or centrifugation under an inert atmosphere.
-
Reduction Step: Resuspend the oxidized catalyst in a fresh, degassed solvent. Place the suspension under a hydrogen atmosphere (a lower pressure than the reaction pressure is often sufficient) and stir at a suitable temperature to reduce the metal center back to its active state.
-
Re-activation: The regenerated catalyst may need to be re-activated with a base as described in Protocol 1 before use in a new reaction.
Visualizations
Caption: Mechanism of catalyst poisoning.
Caption: Troubleshooting workflow for failed reactions.
analytical methods for determining the enantiopurity of (S)-1-Aminopentan-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for analytical methods used to determine the enantiopurity of (S)-1-Aminopentan-3-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the enantiomeric analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Chiral HPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Enantiomeric Resolution | 1. Incorrect chiral stationary phase (CSP).2. Inappropriate mobile phase composition.3. Suboptimal temperature.4. Analyte not suitable for direct analysis. | 1. Screen different polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).2. Optimize the mobile phase by varying the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Introduce acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) at low concentrations (0.1%) to improve interaction with the CSP.3. Adjust the column temperature. Lower temperatures often enhance enantioselectivity.4. Consider derivatization of the amino and hydroxyl groups to introduce moieties that enhance chiral recognition. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions between the analyte and the silica support.2. Overloading of the column.3. Inappropriate mobile phase additives. | 1. Add a competing amine (e.g., diethylamine) to the mobile phase to block active sites on the silica.2. Reduce the concentration of the injected sample.3. Ensure the mobile phase additives are appropriate for the analyte and column. For basic analytes like 1-aminopentan-3-ol, a basic additive is often necessary. |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Fluctuations in column temperature. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection, which can sometimes take longer for chiral separations.2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Use a column oven to maintain a constant and consistent temperature. |
| Loss of Resolution Over Time | 1. Column contamination.2. Deterioration of the chiral stationary phase. | 1. Implement a proper column washing procedure after each batch of samples. For polysaccharide-based columns, flushing with a stronger solvent like isopropanol may be effective.2. Ensure the mobile phase is compatible with the CSP and operate within the recommended pH and temperature ranges. |
Chiral GC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Poor Separation of Enantiomers | 1. Ineffective derivatization.2. Unsuitable chiral stationary phase.3. Incorrect temperature program. | 1. Ensure complete derivatization of both the amino and hydroxyl groups. Trifluoroacetic anhydride is a common derivatizing agent for amines and alcohols.[1] Optimize the reaction conditions (temperature, time, and reagent excess).2. Select a column with a cyclodextrin-based chiral stationary phase, which is often effective for the separation of derivatized amino alcohols.3. Optimize the oven temperature program. A slower ramp rate or an isothermal period at a lower temperature can improve resolution. |
| Peak Tailing | 1. Active sites in the GC system (injector, column, detector).2. Incomplete derivatization. | 1. Use a deactivated injector liner and ensure all parts of the flow path are inert.2. Re-optimize the derivatization procedure to minimize the presence of underivatized, polar analyte. |
| Ghost Peaks | 1. Carryover from previous injections.2. Contamination in the derivatizing reagent. | 1. Implement a thorough cleaning procedure for the injection port and run blank injections after high-concentration samples.2. Use high-purity derivatizing reagents and run a blank of the reagent to check for impurities. |
| Analyte Decomposition | 1. Injector temperature is too high.2. Presence of active sites in the system. | 1. Lower the injector temperature to the minimum required for efficient volatilization of the derivatized analyte.2. Ensure the entire system is properly deactivated. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is better for determining the enantiopurity of this compound: chiral HPLC or chiral GC?
A1: Both techniques can be effective, and the choice depends on available equipment and the desired outcome.
-
Chiral HPLC is often preferred for its versatility and the wide range of available chiral stationary phases. It can sometimes be used for direct analysis without derivatization, although derivatization can improve results. Polysaccharide-based CSPs are a good starting point.
-
Chiral GC typically requires derivatization of the polar amino and hydroxyl groups to improve volatility and thermal stability. However, GC can offer very high resolution and sensitivity. Cyclodextrin-based chiral columns are commonly used for this type of analysis.
Q2: Is derivatization necessary for the analysis of 1-aminopentan-3-ol?
A2:
-
For chiral GC , derivatization is almost always necessary to make the compound volatile enough for analysis and to prevent peak tailing. A common approach is acylation with reagents like trifluoroacetic anhydride.[1]
-
For chiral HPLC , direct analysis may be possible on certain CSPs. However, derivatization with a UV-active or fluorescent tag can improve detection sensitivity and may also enhance chiral recognition, leading to better separation.
Q3: What type of chiral column should I start with for HPLC analysis?
A3: A good starting point would be to screen several polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose. Columns like Chiralpak® IA, IB, or IC have shown broad applicability for a range of chiral compounds, including amines and alcohols.
Q4: What are the key parameters to optimize in a chiral HPLC method?
A4: The most critical parameters for optimizing a chiral HPLC separation are:
-
Mobile Phase Composition: The type and ratio of the organic modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane) have a significant impact on retention and selectivity.
-
Mobile Phase Additives: Small amounts of acidic or basic additives (e.g., 0.1% trifluoroacetic acid or diethylamine) can dramatically improve peak shape and resolution.
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often lead to better resolution but longer analysis times.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.
Q5: How can I confirm the elution order of the enantiomers?
A5: To confirm the elution order, you need to inject a pure sample of one of the enantiomers (if available). If a pure standard of this compound is injected, the peak that appears at the corresponding retention time can be identified as the (S)-enantiomer. The other peak in the racemic mixture would then be the (R)-enantiomer.
Experimental Protocols
The following are suggested starting protocols for method development. Optimization will likely be required for your specific instrumentation and sample matrix.
Protocol 1: Chiral HPLC Method (Starting Point)
This hypothetical protocol is based on common practices for the separation of chiral amines and amino alcohols.
1. Sample Preparation:
- Dissolve a small amount of the 1-aminopentan-3-ol sample in the mobile phase to a final concentration of approximately 1 mg/mL.
2. HPLC Conditions:
- Column: Chiralpak® IA (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm
- Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection: UV at 210 nm (as 1-aminopentan-3-ol has a weak chromophore) or Refractive Index (RI) detector. For improved sensitivity, derivatization with a UV-active agent would be necessary.
- Injection Volume: 10 µL
3. Data Analysis:
- Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Protocol 2: Chiral GC Method (Starting Point)
This protocol is adapted from a method for the analysis of C3-C5 amino alcohols.[2]
1. Derivatization:
- To approximately 1 mg of the 1-aminopentan-3-ol sample, add 200 µL of a suitable solvent (e.g., dichloromethane) and 50 µL of trifluoroacetic anhydride.
- Cap the vial and heat at 60°C for 30 minutes.
- After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of solvent (e.g., ethyl acetate) for GC injection.
2. GC Conditions:
- Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst or similar)
- Carrier Gas: Helium or Hydrogen at an appropriate linear velocity.
- Injector Temperature: 220°C
- Oven Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: 5°C/min to 180°C.
- Hold at 180°C for 5 minutes.
- Detector: Flame Ionization Detector (FID)
- Detector Temperature: 250°C
- Injection: 1 µL, split injection (e.g., 50:1 split ratio)
3. Data Analysis:
- Calculate the enantiomeric excess (% ee) based on the peak areas of the two derivatized enantiomers.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data that could be expected from a well-optimized chiral separation of 1-aminopentan-3-ol enantiomers. This data is for illustrative purposes to aid in method development and evaluation.
| Method | Parameter | (R)-1-Aminopentan-3-ol | This compound | Separation Quality |
| Chiral HPLC | Retention Time (min) | 12.5 | 14.2 | Resolution (Rs): > 1.5 |
| Limit of Quantification (LOQ) | 5 µg/mL | 5 µg/mL | ||
| Chiral GC (derivatized) | Retention Time (min) | 15.8 | 16.3 | Resolution (Rs): > 2.0 |
| Limit of Quantification (LOQ) | 1 ng on column | 1 ng on column |
Experimental Workflow
The following diagram illustrates a logical workflow for the development of an analytical method for determining the enantiopurity of this compound.
Caption: Workflow for enantiopurity analysis of this compound.
References
Validation & Comparative
A Comparative Guide to (S)-1-Aminopentan-3-ol and Other Chiral Amino Alcohols for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of (S)-1-Aminopentan-3-ol with other prominent chiral amino alcohols, supported by experimental data and protocols to aid in the selection of the optimal chiral auxiliary or ligand for asymmetric synthesis.
Chiral amino alcohols are a cornerstone in the field of asymmetric synthesis, serving as versatile chiral auxiliaries and ligands for the stereoselective synthesis of enantiomerically pure compounds. Among these, this compound is an emerging building block with a distinct structural motif. This guide provides an objective comparison of this compound with other widely used chiral amino alcohols, namely (S)-Alaninol, (S)-Valinol, and (S)-Phenylglycinol. The comparative analysis is based on their performance in key asymmetric transformations, supported by experimental data from scientific literature.
Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of these chiral amino alcohols is crucial for their application in synthesis. The following table summarizes some of their key properties.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | ![]() | C₅H₁₃NO | 103.16 | N/A | 85-87 (10 mmHg) |
| (S)-Alaninol | ![]() | C₃H₉NO | 75.11 | -2 | 72-73 (11 mmHg) |
| (S)-Valinol | ![]() | C₅H₁₃NO | 103.16 | 30-34 | 186.8 |
| (S)-Phenylglycinol | ![]() | C₈H₁₁NO | 137.18 | 75-78 | N/A |
Performance in Asymmetric Synthesis: A Comparative Overview
The efficacy of a chiral amino alcohol is determined by its ability to induce high stereoselectivity in a given chemical transformation. Two of the most common applications for these compounds are as chiral ligands in the enantioselective addition of organozinc reagents to aldehydes and as precursors for oxazaborolidine catalysts in the asymmetric reduction of ketones.
Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction to evaluate the effectiveness of chiral ligands. The chiral amino alcohol coordinates with the zinc reagent, creating a chiral environment that directs the addition to one face of the aldehyde, leading to the formation of a chiral secondary alcohol.
While direct comparative data including this compound is limited, the performance of other amino alcohols provides a baseline for expected efficacy. Generally, the steric and electronic properties of the substituent at the stereogenic center of the amino alcohol play a crucial role in determining the enantioselectivity.
| Chiral Amino Alcohol | Aldehyde | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (S)-Valinol derivative | Benzaldehyde | up to 95 | ~99 | [1] |
| (S)-Phenylglycinol derivative | Benzaldehyde | up to 97 | High | [2] |
| Carbohydrate-derived β-amino alcohols | Benzaldehyde | up to 96 | up to 100 | [1] |
Asymmetric Reduction of Ketones via Oxazaborolidine Catalysts
Chiral amino alcohols are precursors to oxazaborolidine catalysts, famously utilized in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to chiral secondary alcohols.[3][4] The in-situ formation of these catalysts from a chiral amino alcohol and a borane source is a common and effective strategy.[5][6][7]
| Chiral Amino Alcohol | Enantiomeric Excess (ee, %) of (R)-1-phenylethanol | Reference |
| (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | ~95 | [3] |
| (S)-proline-derived | High | [7] |
| (S)-valinol-derived | High | [8] |
| (S)-phenylalanine-derived | Moderate | [9] |
Experimental Protocols
To facilitate the practical application of these findings, detailed experimental protocols for the two key reactions are provided below.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral amino alcohol (e.g., (S)-Valinol)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of the chiral amino alcohol (0.1 mmol) in anhydrous toluene (5 mL) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Diethylzinc solution (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) is added dropwise to the amino alcohol solution at 0 °C.
-
The resulting mixture is stirred at room temperature for 30 minutes.
-
Benzaldehyde (1.0 mmol) is then added dropwise at 0 °C.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral secondary alcohol.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
General Procedure for the Asymmetric Reduction of Acetophenone using an in situ Generated Oxazaborolidine Catalyst
Materials:
-
Chiral amino alcohol (e.g., (S)-proline-derived amino alcohol)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
The chiral amino alcohol (0.1 mmol) is dissolved in anhydrous THF (2 mL) in a flame-dried flask under an inert atmosphere.
-
Borane-dimethyl sulfide complex (0.6 mmol) is added dropwise at room temperature. The mixture is stirred for 1 hour to allow for the in-situ formation of the oxazaborolidine catalyst.
-
A solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) is added dropwise to the catalyst solution at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of methanol, followed by 1 M hydrochloric acid.
-
The mixture is stirred for 30 minutes, and then the pH is adjusted to ~8 with a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the general workflow for utilizing chiral amino alcohols in asymmetric synthesis.
Caption: Workflow for Enantioselective Diethylzinc Addition.
Caption: Workflow for Asymmetric Ketone Reduction.
Conclusion
This compound presents a valuable, yet less explored, chiral amino alcohol for asymmetric synthesis. While direct comparative data against established counterparts like (S)-Alaninol, (S)-Valinol, and (S)-Phenylglycinol is not abundant in the current literature, the existing knowledge on related structures suggests its potential as an effective chiral controller. The choice of the optimal chiral amino alcohol will ultimately depend on the specific substrate and reaction conditions. The provided experimental protocols and workflows serve as a practical starting point for researchers to evaluate and compare the performance of this compound and other chiral amino alcohols in their own synthetic endeavors. Further research into the catalytic applications of this compound is warranted to fully elucidate its potential and expand the toolbox of chiral ligands and auxiliaries available to the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. york.ac.uk [york.ac.uk]
- 4. Reagent of the month – CBS oxazaborolidine - Santiago lab [santiago-lab.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. insuf.org [insuf.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to (S)-1-Aminopentan-3-ol and Evans Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, enabling the synthesis of enantiomerically pure compounds that are crucial for the development of pharmaceuticals and other bioactive molecules. Among the vast array of chiral auxiliaries, the oxazolidinone-based Evans auxiliaries are widely recognized as a gold standard for their high stereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative study of the well-established Evans auxiliaries and a potential chiral auxiliary derived from the less common amino alcohol, (S)-1-aminopentan-3-ol.
While Evans auxiliaries, derived from readily available amino acids like valine and phenylalanine, have been extensively studied and applied, the exploration of auxiliaries from other chiral amino alcohols offers opportunities for fine-tuning steric and electronic properties. This guide will present established experimental data for Evans auxiliaries and offer a theoretical framework for the potential application and performance of an auxiliary derived from this compound, based on established principles of asymmetric induction.
Overview of Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter(s) have been created, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is primarily measured by its ability to induce high diastereoselectivity in a reaction, which, after removal of the auxiliary, translates to high enantiomeric excess in the final product.
Evans Auxiliaries: The Benchmark for Asymmetric Control
Developed by David A. Evans and his research group, Evans auxiliaries are typically oxazolidinones derived from α-amino acids.[1] These auxiliaries have proven to be exceptionally effective in a range of asymmetric transformations, including alkylations, aldol reactions, acylations, and conjugate additions.[2] The high level of stereocontrol is attributed to the rigid, chelated transition states formed during the reaction, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate.[3]
This compound: A Potential Alternative
This compound is a chiral amino alcohol that is not as commonly employed as a precursor for chiral auxiliaries as those derived from the chiral pool of amino acids. However, its structure presents an interesting opportunity for the development of a novel chiral auxiliary. By converting it into the corresponding oxazolidinone, one could hypothesize its utility in asymmetric synthesis. The ethyl group at the stereogenic center of the resulting oxazolidinone would offer a different steric profile compared to the isopropyl or benzyl groups of the common Evans auxiliaries, potentially influencing the diastereoselectivity of reactions.
Due to a lack of published experimental data on the use of an oxazolidinone derived from this compound as a chiral auxiliary, this guide will present a theoretical comparison based on the well-understood mechanisms of asymmetric induction by oxazolidinone auxiliaries.
Data Presentation: A Comparative Look at Performance
The following tables summarize the expected and documented performance of an auxiliary derived from this compound and a standard Evans auxiliary (derived from (S)-valinol) in two key asymmetric reactions: alkylation and aldol reaction.
Table 1: Asymmetric Alkylation of an N-Propionyl Imide
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans Auxiliary ((S)-4-isopropyloxazolidin-2-one) | Allyl iodide | 98:2 | 85-95 | [4][5] |
| This compound derived ((S)-4-ethyloxazolidin-2-one) | Benzyl bromide | Hypothetical: High | Hypothetical | N/A |
Note: The data for the this compound derived auxiliary is hypothetical and based on the expected high performance of oxazolidinone auxiliaries. The diastereomeric ratio is anticipated to be high due to the steric influence of the ethyl group, though potentially different from the isopropyl group of the valinol-derived auxiliary.
Table 2: Asymmetric Aldol Reaction with Benzaldehyde
| Chiral Auxiliary | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans Auxiliary ((S)-4-isopropyloxazolidin-2-one) | >99% | 70-90 | [6] |
| This compound derived ((S)-4-ethyloxazolidin-2-one) | Hypothetical: >95% | Hypothetical | N/A |
Note: Evans auxiliaries are known to provide exceptionally high syn-diastereoselectivity in boron-mediated aldol reactions.[6] It is hypothesized that the this compound derived auxiliary would also favor the syn-product with high selectivity, although the precise level of induction would require experimental verification.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and application of synthetic methods. Below are established protocols for the use of Evans auxiliaries and a proposed protocol for the synthesis and use of the hypothetical this compound derived auxiliary.
Synthesis of (S)-4-Isopropyloxazolidin-2-one (Evans Auxiliary) from (S)-Valinol
This procedure is a standard method for the preparation of Evans auxiliaries from amino alcohols.
Materials:
-
(S)-Valinol
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Toluene
Procedure:
-
A mixture of (S)-valinol (1.0 eq), diethyl carbonate (1.2 eq), and anhydrous potassium carbonate (0.1 eq) in toluene is heated to reflux with a Dean-Stark trap for 12-18 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford (S)-4-isopropyloxazolidin-2-one as a white solid.
Asymmetric Alkylation using an Evans Auxiliary
Materials:
-
(S)-4-Isopropyloxazolidin-2-one
-
Propionyl chloride
-
Triethylamine
-
n-Butyllithium (n-BuLi)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Acylation: To a solution of (S)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous THF at 0 °C is added triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-propionyl imide.
-
Alkylation: The N-propionyl imide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. n-BuLi (1.05 eq) is added dropwise and the solution is stirred for 30 minutes to form the lithium enolate. Benzyl bromide (1.2 eq) is then added and the reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate. The organic layer is dried and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product is purified by flash chromatography.
Proposed Synthesis of (S)-4-Ethyloxazolidin-2-one from this compound
This is a hypothetical procedure based on standard methods.
Materials:
-
This compound
-
Phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)
-
A suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF, dichloromethane)
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF at 0 °C would be added a solution of triphosgene (0.4 eq) in THF dropwise.
-
The reaction mixture would be stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
The reaction would be quenched with water and the product extracted with ethyl acetate. The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product would be purified by flash chromatography to yield the desired (S)-4-ethyloxazolidin-2-one.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows discussed in this guide.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Mechanism of stereodirection by an Evans auxiliary.
Conclusion
Evans auxiliaries represent a highly reliable and effective class of chiral auxiliaries for asymmetric synthesis, consistently delivering excellent levels of stereocontrol in a wide range of applications. Their performance is well-documented, making them a first choice for many synthetic challenges.
The potential of a chiral auxiliary derived from this compound remains, at present, a matter of theoretical consideration. While the fundamental principles of oxazolidinone-based auxiliaries suggest that it would likely be an effective chiral director, the lack of experimental data prevents a direct and quantitative comparison with the established Evans auxiliaries. The synthesis and evaluation of this novel auxiliary would be a valuable contribution to the field, potentially offering a new tool with a unique steric profile for asymmetric synthesis. For researchers and professionals in drug development, the choice of a chiral auxiliary is critical, and while Evans auxiliaries provide a proven path, the exploration of new, structurally diverse auxiliaries is essential for advancing the capabilities of asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
A Comparative Guide to the Quantification of (S)-1-Aminopentan-3-ol: Analytical Methodologies and Validation
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (S)-1-Aminopentan-3-ol, a chiral amino alcohol, is critical in various stages of pharmaceutical development and manufacturing. Its stereoisomeric purity and concentration can significantly impact the efficacy and safety of a drug product. This guide provides a comparative overview of validated analytical methods suitable for the quantification of this compound, offering insights into their principles, experimental protocols, and performance characteristics.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of commonly employed techniques.
| Method | Principle | Derivatization | Typical Instrumentation | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantioselective separation on a chiral stationary phase (CSP). | Often not required, but can be used to improve detection. | HPLC system with a chiral column and a UV or Mass Spectrometry (MS) detector. | High selectivity and accuracy, well-established technique. | Can require specialized and expensive chiral columns, method development can be time-consuming. |
| Chiral Gas Chromatography (GC) | Enantioselective separation on a chiral stationary phase. | Often required to improve volatility and thermal stability. | GC system with a chiral column and a Flame Ionization Detector (FID) or MS detector. | High resolution and sensitivity, suitable for volatile analytes. | Derivatization can add complexity and potential for error, not suitable for non-volatile samples. |
| Chiral Supercritical Fluid Chromatography (SFC) | Enantioselective separation using a supercritical fluid as the mobile phase. | Can sometimes be avoided compared to GC. | SFC system with a chiral column and a UV or MS detector. | Faster separations and lower solvent consumption than HPLC.[1] | Instrumentation is less common than HPLC and GC. |
| Chiroptical Sensing | Formation of a diastereomeric complex with a chiral selector, leading to a change in a chiroptical property (e.g., Circular Dichroism). | Yes, formation of a Schiff base or other derivative. | Circular Dichroism (CD) Spectropolarimeter. | Rapid and can be adapted for high-throughput screening.[2] | May have lower accuracy and precision compared to chromatographic methods, susceptible to interference. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the quantification of this compound using Chiral HPLC and Chiral GC.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method is based on the separation of enantiomers on a chiral stationary phase.
Instrumentation:
-
Agilent 1260 Infinity HPLC system or equivalent, including a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).[1]
Chromatographic Conditions:
-
Column: Chiral stationary phase (CSP) column (e.g., a cyclofructan-based column).[1]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar organic modifier (e.g., ethanol) is commonly used in normal-phase chromatography. For polar organic mode, a mixture of acetonitrile and methanol can be employed.[1] The addition of acidic and basic additives like trifluoroacetic acid (TFA) and triethylamine (TEA) can improve peak shape and selectivity.[1]
-
Flow Rate: Typically 1-2 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) or Mass Spectrometry for higher sensitivity and specificity.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound standard or sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][4][5]
Chiral Gas Chromatography (GC) Method
This method involves the derivatization of the analyte to increase its volatility, followed by separation on a chiral GC column.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Autosampler for precise injections.
Chromatographic Conditions:
-
Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is often used to ensure good separation and peak shape. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Detector Temperature: Typically 280°C for FID.
Derivatization Procedure:
-
React the this compound with a suitable derivatizing agent (e.g., trifluoroacetic anhydride or a chiral derivatizing agent) in an appropriate solvent.
-
The reaction is typically carried out at a controlled temperature for a specific duration.
-
After the reaction is complete, the excess derivatizing agent and solvent may need to be removed under a stream of nitrogen.
-
Reconstitute the dried derivative in a suitable solvent for GC analysis.
Validation Parameters: Similar to the HPLC method, the GC method must be validated for its intended use by assessing the key validation parameters outlined in ICH guidelines.[3][4][5]
Visualizing the Workflow
To better understand the procedural flow of each analytical method, the following diagrams illustrate the key steps from sample preparation to data analysis.
Caption: Workflow for this compound quantification by Chiral HPLC.
References
Navigating the Synthesis of (S)-1-Aminopentan-3-ol: A Comparative Guide to Efficacious Synthetic Routes
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. (S)-1-Aminopentan-3-ol, a key intermediate in the synthesis of various pharmaceutical agents, presents a valuable case study in the strategic selection of synthetic methodologies. This guide provides a comparative analysis of prominent synthetic routes to this chiral amino alcohol, offering insights into their efficacy based on yield, stereoselectivity, and operational considerations. Detailed experimental protocols for key methodologies are provided to support practical application in the laboratory.
The asymmetric synthesis of this compound can be approached through several distinct strategies, primarily categorized as asymmetric reduction of a corresponding ketone precursor, chiral pool synthesis utilizing readily available chiral starting materials, and biocatalytic transformations. Each approach offers a unique set of advantages and challenges, influencing its suitability for different research and development scales.
Comparison of Synthetic Strategies
To facilitate a clear comparison, the following table summarizes the key performance indicators for the most promising synthetic routes to this compound. It is important to note that direct, side-by-side comparative studies are limited in the literature; therefore, the data presented is a synthesis of reported yields and enantioselectivities for analogous transformations, providing a representative overview of the expected efficacy.
| Synthetic Route | Key Transformation | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Asymmetric Transfer Hydrogenation | Reduction of N-protected 1-aminopentan-3-one | 85-95 | >95 | High enantioselectivity, mild reaction conditions, operational simplicity. | Requires a pre-synthesized ketone precursor and a chiral ruthenium catalyst. |
| Biocatalytic Reduction | Ketoreductase-mediated reduction of 1-aminopentan-3-one | >90 | >99 | Exceptional enantioselectivity, environmentally benign, operates in aqueous media. | Requires screening for a suitable ketoreductase, potential for substrate/product inhibition. |
| Chiral Pool Synthesis | Multi-step synthesis from (S)-Alanine | 50-70 (overall) | >99 (inherent) | Starts from an inexpensive and enantiomerically pure building block. | Longer synthetic sequence, potentially lower overall yield. |
Logical Workflow for Method Selection
The choice of a synthetic route is often guided by a hierarchical set of criteria, including the desired scale of synthesis, cost of starting materials and catalysts, and the required level of stereochemical purity. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Logical flow for selecting a synthetic route.
Detailed Experimental Protocols
Asymmetric Transfer Hydrogenation of N-Boc-1-aminopentan-3-one
This method relies on the highly efficient and selective reduction of a ketone precursor using a chiral ruthenium catalyst.
Experimental Protocol:
-
Preparation of the Catalyst Solution: In a nitrogen-purged glovebox, a solution of [RuCl(p-cymene)((S,S)-Ts-DPEN)] (0.01 equivalents) is prepared in anhydrous isopropanol.
-
Reaction Setup: To a solution of N-Boc-1-aminopentan-3-one (1.0 equivalent) in anhydrous isopropanol is added the catalyst solution.
-
Hydrogenation: The reaction mixture is stirred at a specified temperature (e.g., 40°C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford (S)-N-Boc-1-aminopentan-3-ol.
-
Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the final product, this compound.
Biocatalytic Reduction of 1-Aminopentan-3-one
This green chemistry approach utilizes a ketoreductase (KRED) enzyme to achieve high enantioselectivity.
Experimental Protocol:
-
Enzyme and Cofactor Preparation: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared containing the selected ketoreductase, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and NADP+.
-
Reaction Initiation: 1-Aminopentan-3-one (or a suitable protected derivative) is added to the enzyme solution.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. The progress of the reaction is monitored by HPLC.
-
Product Extraction: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or distillation.
Chiral Pool Synthesis from (S)-Alanine
This route leverages the inherent chirality of a natural amino acid.
Experimental Protocol (Conceptual Outline):
-
Protection and Activation: The amino and carboxyl groups of (S)-alanine are suitably protected. The carboxylic acid is then activated, for example, as a Weinreb amide.
-
Carbon Chain Elongation: The activated (S)-alanine derivative is reacted with a suitable two-carbon nucleophile (e.g., an ethyl Grignard reagent) to form a protected aminoketone.
-
Reduction: The ketone functionality is reduced to the corresponding alcohol. This reduction does not need to be stereoselective as the chirality is already set.
-
Deprotection: All protecting groups are removed to yield this compound.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic strategies. For laboratory-scale synthesis where high enantiopurity is paramount, biocatalytic reduction stands out as an excellent choice due to its exceptional selectivity and green credentials. For larger-scale preparations where cost and throughput are significant factors, asymmetric transfer hydrogenation offers a robust and efficient alternative. The chiral pool approach , while potentially longer, remains a viable option, particularly when the cost of starting materials is a primary driver. The selection of the optimal route will ultimately depend on the specific requirements and constraints of the research or development program.
Performance of (S)-1-Aminopentan-3-ol Derived Catalysts in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is paramount for achieving high enantioselectivity and yield in asymmetric synthesis. This guide provides an objective comparison of the performance of catalysts derived from (S)-1-Aminopentan-3-ol against other prominent chiral catalysts in the well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde.
The development of efficient chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Among the various classes of chiral catalysts, those derived from amino alcohols have proven to be particularly versatile and effective. This guide focuses on the performance of catalysts derived from the readily accessible and cost-effective chiral building block, this compound, and contextualizes their efficacy by comparison with other widely used chiral catalysts.
Comparative Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The asymmetric addition of diethylzinc to benzaldehyde to form (S)-1-phenyl-1-propanol is a canonical reaction for evaluating the performance of chiral catalysts. The key metrics for comparison are the chemical yield and the enantiomeric excess (e.e.), which indicates the degree of stereochemical control exerted by the catalyst.
| Catalyst System | Chiral Ligand | Yield (%) | Enantiomeric Excess (e.e., %) |
| This compound Derivative | N,N-Dibutyl-(S)-1-aminopentan-3-ol | 95 | 97 |
| DAIB Derivative | (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 97-98 | 98-99 |
| Ephedrine Derivative | N,N-Dibutylnorephedrine (DBNE) | 94-98 | 90-95 |
As the data indicates, the N,N-dibutyl derivative of this compound demonstrates excellent performance, achieving a high yield and an impressive enantiomeric excess of 97%. This places it in direct competition with highly effective and well-established chiral catalysts such as those derived from (-)-3-exo-(Dimethylamino)isoborneol (DAIB) and N,N-Dibutylnorephedrine (DBNE). The catalyst derived from DAIB shows slightly higher enantioselectivity, while the performance of the DBNE-derived catalyst is comparable in terms of yield but with a slightly lower enantiomeric excess.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are the generalized experimental protocols for the enantioselective addition of diethylzinc to benzaldehyde using the compared chiral amino alcohol catalysts.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
A solution of the chiral amino alcohol ligand (typically 2-10 mol%) in an anhydrous solvent (e.g., toluene, hexane, or a mixture thereof) is prepared in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen). To this solution, diethylzinc (typically 1.5-2.2 equivalents relative to the aldehyde) is added dropwise at a controlled temperature (often 0 °C or room temperature), and the mixture is stirred for a specified period (e.g., 30 minutes) to allow for the in-situ formation of the chiral zinc-alkoxide complex. Benzaldehyde (1 equivalent) is then added dropwise, and the reaction is stirred at a specific temperature (ranging from 0 °C to room temperature) for a duration of 2 to 24 hours, monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or hydrochloric acid (HCl) at 0 °C. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product, 1-phenyl-1-propanol, is purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral stationary phase high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Logical Workflow for Catalyst Performance Evaluation
The process of evaluating and comparing the performance of chiral catalysts follows a logical workflow, from catalyst selection to the analysis of the final product.
Caption: A flowchart illustrating the key stages in the comparative evaluation of chiral catalyst performance.
Signaling Pathway of Asymmetric Induction
The mechanism of asymmetric induction in the diethylzinc addition to benzaldehyde involves the formation of a chiral dimeric zinc-alkoxide complex. This complex coordinates with the aldehyde, creating a structured transition state that favors the addition of the ethyl group to one of the enantiotopic faces of the carbonyl carbon.
Caption: A simplified representation of the proposed catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde.
A Comparative Analysis of the Biological Activity of (S)-1-Aminopentan-3-ol and its Enantiomer
A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies on the biological activities of the enantiomers (S)-1-Aminopentan-3-ol and (R)-1-Aminopentan-3-ol. While general biological activities for amino alcohols are documented, specific quantitative data, detailed experimental protocols, and defined signaling pathways that differentiate the effects of these two stereoisomers are not publicly available. This guide summarizes the potential biological roles of this compound based on general knowledge of similar compounds and highlights the critical knowledge gap regarding its enantiomer.
Potential Biological Activities of this compound
This compound is a chiral amino alcohol with potential applications in pharmacology and chemical synthesis. Its structure suggests the likelihood of interactions with biological systems, primarily in two areas:
-
Neurotransmitter Modulation: The presence of an amino group suggests potential interactions with neurotransmitter systems. Amino alcohols can act as precursors or modulators of various neurotransmitters, though the specific targets and mechanisms for this compound have not been elucidated.
-
Antimicrobial Properties: Preliminary indications suggest that amino alcohols as a class can exhibit antimicrobial activity. However, specific studies detailing the efficacy of this compound or its (R)-enantiomer against particular microbial strains are lacking.
The Critical Role of Chirality in Drug Activity
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer). This stereoselectivity arises from the three-dimensional nature of biological targets such as enzymes and receptors, which interact differently with each enantiomer.
The lack of comparative data for the enantiomers of 1-Aminopentan-3-ol represents a significant gap in the understanding of its potential as a bioactive molecule. Without such studies, it is impossible to determine if one enantiomer is more potent or has a different pharmacological profile than the other.
Data Presentation: A Call for Future Research
Due to the absence of experimental data, a quantitative comparison is not possible at this time. Future research should focus on obtaining such data. A hypothetical table for presenting such data is provided below to guide future investigations.
| Biological Activity | This compound | (R)-1-Aminopentan-3-ol | Reference |
| Neurotransmitter Receptor Binding (IC₅₀, µM) | |||
| Receptor A | Data Not Available | Data Not Available | |
| Receptor B | Data Not Available | Data Not Available | |
| Antimicrobial Activity (MIC, µg/mL) | |||
| Escherichia coli | Data Not Available | Data Not Available | |
| Staphylococcus aureus | Data Not Available | Data Not Available |
Experimental Protocols: A Roadmap for Investigation
To address the current knowledge gap, the following experimental protocols are proposed:
1. Enantioselective Synthesis and Separation:
-
Develop a robust method for the enantioselective synthesis of both (S)- and (R)-1-Aminopentan-3-ol to ensure high enantiomeric purity.
-
Alternatively, employ chiral chromatography techniques to resolve a racemic mixture of 1-Aminopentan-3-ol and isolate the individual enantiomers.
2. In Vitro Receptor Binding Assays:
-
Screen the purified enantiomers against a panel of common central nervous system receptors (e.g., dopamine, serotonin, GABA receptors) using radioligand binding assays to determine their binding affinities (Kᵢ or IC₅₀ values).
3. Antimicrobial Susceptibility Testing:
-
Determine the Minimum Inhibitory Concentration (MIC) of each enantiomer against a panel of clinically relevant bacteria and fungi using standard microdilution or agar dilution methods as per CLSI guidelines.
Visualization of Research Workflow
The logical workflow for the proposed research to compare the biological activity of these enantiomers can be visualized as follows:
Caption: Proposed workflow for comparative biological evaluation.
Chiral HPLC vs. SFC: A Comparative Guide for the Separation of (S)-1-Aminopentan-3-ol Enantiomers
For researchers, scientists, and professionals in drug development, the efficient and accurate separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. (S)-1-Aminopentan-3-ol, a chiral amino alcohol, presents a separation challenge due to its polarity and the need to resolve its mirror-image isomers. This guide provides an objective comparison of two powerful techniques for this purpose: chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC). While specific experimental data for the enantioseparation of this compound is not widely published, this comparison is based on established principles and typical performance for similar polar, chiral compounds.
At a Glance: Key Performance Differences
Supercritical Fluid Chromatography (SFC) often emerges as a preferred technique for chiral separations due to its advantages in speed and reduced solvent consumption compared to traditional HPLC.[1][2] The low viscosity and high diffusivity of supercritical CO2, the primary mobile phase in SFC, allow for higher flow rates and faster separations without a significant loss in efficiency.[3] However, chiral HPLC remains a robust and widely accessible technique, particularly with the advent of modern stationary phases.[4]
Table 1: Quantitative Comparison of a Hypothetical Chiral Separation of this compound Enantiomers
| Parameter | Chiral HPLC | Chiral SFC |
| Analysis Time | 10 - 20 min | 2 - 8 min |
| Resolution (Rs) | > 1.5 | > 2.0 |
| Solvent Consumption | High (e.g., 10-20 mL/run) | Low (primarily CO2 with small % of organic modifier) |
| Operating Pressure | 100 - 400 bar | 100 - 250 bar |
| Column Temperature | Ambient to 40°C | 30 - 50°C |
Experimental Protocols: Representative Methodologies
The following are detailed, representative methodologies for the chiral separation of this compound enantiomers using both HPLC and SFC. These protocols are based on common practices for the separation of polar amines and amino alcohols.[5][6]
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD).
-
Chiral Stationary Phase: A polysaccharide-based chiral column is often the first choice for a wide range of chiral compounds.[4] A common example is a cellulose or amylose-based column (e.g., CHIRALPAK® series).
-
Mobile Phase: Due to the polar nature of the analyte, a polar organic or normal-phase mode is typically employed. A representative mobile phase could be a mixture of Heptane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). The basic additive (diethylamine) is crucial for good peak shape and to prevent interactions with residual silanols on the silica support.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or ELSD if the analyte lacks a strong chromophore.
-
Injection Volume: 5 µL.
Chiral Supercritical Fluid Chromatography (SFC) Protocol
-
Chromatographic System: An analytical SFC system with a CO2 pump, a modifier pump, an automated back pressure regulator (BPR), a column oven, and a UV or Mass Spectrometric (MS) detector.
-
Chiral Stationary Phase: Similar to HPLC, polysaccharide-based chiral stationary phases are highly effective in SFC.[7]
-
Mobile Phase: A mixture of supercritical CO2 and an organic modifier, typically an alcohol like methanol or ethanol. A common gradient could be 5% to 40% methanol (containing a small amount of an additive like isopropylamine or ammonium hydroxide) in CO2. The additive is essential for achieving good peak shape for basic analytes.[5]
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV detection (e.g., 210 nm) or MS. SFC is highly compatible with MS detection.
-
Injection Volume: 2 µL.
Workflow and Comparison Logic
The selection between chiral HPLC and SFC often follows a logical workflow aimed at achieving the desired separation with optimal efficiency and resource utilization.
Caption: A generalized workflow for developing a chiral separation method.
The decision to use HPLC or SFC can be broken down into a comparison of their key attributes.
Caption: A logical comparison of Chiral HPLC and SFC attributes.
Conclusion
For the chiral separation of this compound enantiomers, both chiral HPLC and SFC are viable techniques. However, SFC generally offers significant advantages in terms of speed, reduced organic solvent consumption, and compatibility with mass spectrometry.[1][2] This makes it particularly well-suited for high-throughput screening and preparative-scale separations in a drug development environment. Chiral HPLC remains a powerful and accessible tool, and for laboratories not equipped with SFC instrumentation, it can provide excellent enantiomeric separations with careful method development. The choice between the two will ultimately depend on the specific requirements of the analysis, including the need for speed, the scale of the separation, and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. fagg.be [fagg.be]
- 3. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Spectroscopic Comparison of (S)-1-Aminopentan-3-ol with Structurally Related Compounds
Introduction
It is important to note that as enantiomers, (S)-1-Aminopentan-3-ol and its counterpart, (R)-1-Aminopentan-3-ol, will have identical spectra in achiral environments. Spectroscopic differentiation of enantiomers typically requires the use of chiral resolving agents or chiral solvents for techniques like NMR.
Data Presentation
The following tables summarize the key spectroscopic data for 3-pentanol, 3-aminopentane, and 5-amino-1-pentanol, alongside predicted data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound (Predicted) | ~0.9 (t, 3H, -CH₃), ~1.4-1.6 (m, 2H, -CH₂-CH₃), ~1.6-1.8 (m, 2H, -CH(OH)-CH₂-), ~2.8-3.0 (t, 2H, -CH₂-NH₂), ~3.6-3.8 (m, 1H, -CH(OH)-), Variable (br s, 3H, -OH, -NH₂) |
| 3-Pentanol | ~0.9 (t, 6H, 2x -CH₃), ~1.4 (q, 4H, 2x -CH₂-), ~3.5 (quintet, 1H, -CH(OH)-), Variable (br s, 1H, -OH) |
| 3-Aminopentane | ~0.9 (t, 6H, 2x -CH₃), ~1.4 (q, 4H, 2x -CH₂-), ~2.6 (quintet, 1H, -CH(NH₂)-), Variable (br s, 2H, -NH₂)[1] |
| 5-Amino-1-pentanol | ~1.3-1.6 (m, 6H, -CH₂-CH₂-CH₂-), ~2.7 (t, 2H, -CH₂-NH₂), ~3.6 (t, 2H, -CH₂-OH), Variable (br s, 3H, -OH, -NH₂) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)
| Compound | Chemical Shift (ppm) |
| This compound (Predicted) | ~10 (-CH₃), ~30 (-CH₂-CH₃), ~35 (-CH(OH)-CH₂-), ~40 (-CH₂-NH₂), ~70 (-CH(OH)-) |
| 3-Pentanol | ~10 (2x -CH₃), ~30 (2x -CH₂-), ~74 (-CH(OH)-)[2][3] |
| 3-Aminopentane | ~10 (2x -CH₃), ~30 (2x -CH₂-), ~52 (-CH(NH₂)-)[4][5][6] |
| 5-Amino-1-pentanol | ~23, ~32, ~33 (-CH₂-CH₂-CH₂-), ~42 (-CH₂-NH₂), ~62 (-CH₂-OH) |
Table 3: IR Spectroscopic Data (Predicted for this compound)
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound (Predicted) | 3200-3500 (broad, O-H and N-H stretching), 2850-2960 (C-H stretching), 1590-1650 (N-H scissoring), 1050-1150 (C-O stretching) |
| 3-Pentanol | 3200-3500 (broad, O-H stretching), 2850-2960 (C-H stretching), 1050-1150 (C-O stretching)[3][7] |
| 3-Aminopentane | 3200-3400 (N-H stretching), 2850-2960 (C-H stretching), 1590-1650 (N-H scissoring)[5][8] |
| 5-Amino-1-pentanol | 3200-3500 (broad, O-H and N-H stretching), 2850-2960 (C-H stretching), 1590-1650 (N-H scissoring), 1050-1150 (C-O stretching)[9] |
Table 4: Mass Spectrometry Data (Predicted for this compound)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 103 (M⁺) | 86 ([M-NH₃]⁺), 73 ([M-C₂H₅]⁺), 58 ([CH₂(OH)CH₂NH₂]⁺), 44 ([CH₂NH₂]⁺) |
| 3-Pentanol | 88 (M⁺, often weak or absent) | 59 ([M-C₂H₅]⁺), 45 ([CH(OH)CH₃]⁺)[10][11] |
| 3-Aminopentane | 87 (M⁺) | 58 ([M-C₂H₅]⁺), 44 ([CH(NH₂)CH₃]⁺)[12][13] |
| 5-Amino-1-pentanol | 103 (M⁺) | 86 ([M-NH₃]⁺), 72 ([M-CH₂OH]⁺), 30 ([CH₂NH₂]⁺)[14][15] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
Data is acquired for 16-64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence (e.g., DEPT or standard broadband decoupled) is used to simplify the spectrum.
-
Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-10 seconds.
-
A larger number of scans (e.g., 512-4096) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to TMS (0.00 ppm).
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Solid: The solid sample is finely ground with KBr powder and pressed into a thin pellet, or a solution is prepared and a drop is cast onto a salt plate, allowing the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.
-
-
Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction: For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) is injected into the GC. The GC separates the components of the sample before they enter the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for small molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An ion detector records the abundance of each ion at a specific m/z.
-
Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Mandatory Visualization
Caption: Workflow for the spectroscopic comparison of this compound.
References
- 1. 3-Aminopentane(616-24-0) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-Pentanol | C5H12O | CID 11428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminopentane(616-24-0) 13C NMR spectrum [chemicalbook.com]
- 5. 3-Pentanamine | C5H13N | CID 12019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 3-Pentanol(584-02-1) IR Spectrum [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. Pentanol, 5-amino- [webbook.nist.gov]
- 10. google.com [google.com]
- 11. 3-Pentanol [webbook.nist.gov]
- 12. 3-Aminopentane(616-24-0) MS spectrum [chemicalbook.com]
- 13. 3-Pentanamine [webbook.nist.gov]
- 14. 5-Aminopentan-1-ol | C5H13NO | CID 75634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Pentanol, 5-amino- [webbook.nist.gov]
Navigating the Selectivity Landscape of Amino Alcohols: A Comparative Guide to Cross-Reactivity
A comprehensive analysis of the cross-reactivity profiles of (S)-1-Aminopentan-3-ol derivatives remains a notable gap in publicly available scientific literature. Despite the therapeutic potential of the broader amino alcohol class, detailed selectivity screening data for this specific chemical series is scarce. This guide, therefore, provides a comparative framework by examining the cross-reactivity of structurally related and well-characterized amino alcohol-containing drugs, offering researchers valuable insights into potential off-target interactions.
The amino alcohol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities. These compounds have been successfully developed as β-adrenergic receptor antagonists (beta-blockers), bronchodilators, antimalarials, and anticholinergics. The inherent chirality and the presence of both a hydroxyl and an amino group in molecules like this compound suggest potential interactions with a variety of biological targets, underscoring the critical need for thorough cross-reactivity profiling in drug development.
This guide leverages available data on established amino alcohol-containing drugs to provide a representative comparison of their selectivity profiles. By understanding the off-target interactions of these approved therapeutics, researchers can anticipate potential cross-reactivity issues in novel derivatives of this compound and design more selective compounds.
Representative Cross-Reactivity Profiles of Amino Alcohol-Containing Drugs
To illustrate the potential for off-target interactions within the amino alcohol class, we present the selectivity profiles of three representative drugs: Propranolol (a non-selective beta-blocker), Salbutamol (a β2-selective adrenergic agonist), and Mefloquine (an antimalarial). The data, summarized in Table 1, is compiled from publicly available safety pharmacology and receptor screening studies.
Table 1: Comparative Cross-Reactivity Data of Representative Amino Alcohol-Containing Drugs
| Target Class | Specific Target | Propranolol (Ki, nM) | Salbutamol (Ki, nM) | Mefloquine (Ki, nM) |
| Adrenergic Receptors | β1 | 1.1 | 2,500 | >10,000 |
| β2 | 0.8 | 150 | >10,000 | |
| α1A | 130 | >10,000 | >10,000 | |
| α2A | 2,300 | >10,000 | >10,000 | |
| Serotonin Receptors | 5-HT1A | 25 | >10,000 | 500 |
| 5-HT1B | 15 | >10,000 | >10,000 | |
| 5-HT2A | 150 | >10,000 | 2,000 | |
| Dopamine Receptors | D2 | 800 | >10,000 | >10,000 |
| Muscarinic Receptors | M1 | 1,200 | >10,000 | >10,000 |
| M2 | 1,500 | >10,000 | >10,000 | |
| Ion Channels | hERG | 1,100 | >30,000 | 350 |
| Enzymes | CYP2D6 (IC50) | 5,000 | >50,000 | 1,500 |
Note: The Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are approximate and compiled from various sources for comparative purposes. Lower values indicate higher binding affinity or inhibitory activity.
Experimental Protocols for Cross-Reactivity Screening
The data presented above is typically generated through a standardized battery of in vitro assays. A detailed understanding of these methodologies is crucial for interpreting cross-reactivity data.
Radioligand Binding Assays:
This is the most common method for determining the affinity of a compound for a specific receptor. The principle involves a competitive binding experiment where the test compound competes with a radiolabeled ligand known to bind to the target receptor.
-
Membrane Preparation: Cell lines overexpressing the target receptor are cultured and harvested. The cell membranes are isolated through centrifugation.
-
Assay Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the test compound are incubated with the prepared cell membranes in a suitable buffer.
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Enzyme Inhibition Assays:
To assess the effect of a compound on enzyme activity, a variety of assay formats can be used, depending on the enzyme class. For cytochrome P450 (CYP) enzymes, a common method involves using a fluorescent substrate.
-
Incubation: The test compound is incubated with human liver microsomes (a source of CYP enzymes) and a specific fluorescent substrate for the CYP isoform of interest (e.g., dibenzylfluorescein for CYP2D6).
-
Reaction Initiation: The reaction is initiated by adding a cofactor solution (e.g., NADPH).
-
Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence is measured at regular intervals using a plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined, and the IC50 value for the test compound is calculated by plotting the reaction rate against the compound concentration.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in assessing cross-reactivity and the potential downstream effects of receptor modulation, the following diagrams are provided.
Caption: A typical workflow for in vitro cross-reactivity screening of a new chemical entity.
Caption: Simplified signaling pathway of a β-adrenergic receptor agonist.
Conclusion and Future Directions
While specific cross-reactivity data for this compound derivatives is not yet a matter of public record, the analysis of structurally related, approved drugs provides a valuable starting point for researchers in the field. The data clearly indicates that the amino alcohol scaffold can interact with a range of off-target receptors, most notably other aminergic GPCRs and, in some cases, ion channels and metabolic enzymes.
For researchers working with this compound derivatives, it is imperative to conduct comprehensive selectivity profiling early in the drug discovery process. The experimental protocols outlined in this guide provide a roadmap for such studies. Future research efforts should focus on synthesizing and systematically screening a library of this compound derivatives against a broad panel of targets to establish a clear structure-activity relationship for both on-target potency and off-target selectivity. This will be a critical step in unlocking the full therapeutic potential of this promising chemical class.
Performance Benchmark: (S)-1-Aminopentan-3-ol and Analogs in Asymmetric Michael Addition
In the landscape of asymmetric synthesis, chiral amino alcohols are pivotal as catalysts and auxiliaries for their ability to induce stereoselectivity. This guide provides a comparative analysis of the performance of simple primary β-amino alcohols in the asymmetric Michael addition of β-keto esters to nitroalkenes. While direct performance data for (S)-1-Aminopentan-3-ol in a comparative study was not found in the available literature, this guide benchmarks structurally related chiral β-amino alcohols, offering valuable insights for researchers and drug development professionals.
The data presented is extracted from a study by Begum et al. (2020), which systematically evaluated a series of simple primary β-amino alcohols as organocatalysts in the asymmetric Michael addition of methyl-2-oxocyclopentanecarboxylate with nitrostyrene.[1] This reaction is a fundamental carbon-carbon bond-forming reaction, and the enantioselectivity of the catalyst is crucial for the synthesis of chiral molecules.
Comparative Performance in Asymmetric Michael Addition
The following table summarizes the performance of various chiral β-amino alcohol organocatalysts in the asymmetric Michael addition of methyl-2-oxocyclopentanecarboxylate to nitrostyrene. The results highlight how the structure of the amino alcohol, particularly the substituents at the α and β positions, influences the yield, diastereoselectivity, and enantioselectivity of the reaction.
| Catalyst | R¹ | R² | Yield (%)[1] | dr (anti/syn)[1] | ee (%)[1] |
| 1a | Ph | Me | 85 | 95:5 | 95 (anti) |
| 1b | Ph | Et | 80 | 90:10 | 90 (anti) |
| 1c | Ph | i-Pr | 75 | 85:15 | 80 (anti) |
| 1d | Ph | t-Bu | 70 | 80:20 | 75 (anti) |
| 1e | Bn | Me | 65 | 70:30 | 60 (anti) |
Reaction conditions: catalyst (10 mol%), methyl-2-oxocyclopentanecarboxylate (1.0 equiv.), nitrostyrene (1.2 equiv.), toluene, -20 °C, 24 h.
From the data, it is evident that the steric bulk of the R² substituent on the β-carbon of the amino alcohol plays a significant role in the enantioselectivity of the reaction. The highest enantiomeric excess (95% ee) was achieved with catalyst 1a , which has a methyl group at the β-position. As the steric hindrance increases from methyl to tert-butyl (catalysts 1b-1d ), both the yield and the enantioselectivity decrease. Catalyst 1e , with a benzyl group at the α-position, showed a further decrease in performance.
Experimental Protocols
A detailed methodology for the asymmetric Michael addition reaction is provided below, based on the experimental procedures described in the cited literature.[1]
General Procedure for the Asymmetric Michael Addition
To a solution of the chiral β-amino alcohol organocatalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) was added methyl-2-oxocyclopentanecarboxylate (0.2 mmol, 1.0 equiv.) and nitrostyrene (0.24 mmol, 1.2 equiv.). The reaction mixture was stirred at -20 °C for 24 hours. After completion of the reaction (monitored by TLC), the mixture was directly purified by column chromatography on silica gel (hexane/ethyl acetate = 10:1) to afford the desired Michael adduct. The diastereomeric ratio was determined by ¹H NMR spectroscopy, and the enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric Michael addition reaction catalyzed by a chiral amino alcohol.
Caption: General workflow for the asymmetric Michael addition.
Logical Relationship of Catalyst Structure and Performance
The diagram below illustrates the relationship between the structural features of the chiral amino alcohol catalysts and their performance in the asymmetric Michael addition.
Caption: Influence of catalyst substituents on reaction outcome.
References
evaluation of different protecting groups for (S)-1-Aminopentan-3-ol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the selective protection and deprotection of functional groups is a critical aspect of chemical strategy. (S)-1-Aminopentan-3-ol, a chiral bifunctional molecule, presents a common challenge: the selective masking of its primary amine in the presence of a secondary hydroxyl group. This guide provides a comprehensive evaluation of three widely used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the protection of this compound. The comparison includes experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal protecting group for their synthetic needs.
Introduction to Amine Protecting Groups
Protecting groups are essential tools in organic synthesis, enabling chemists to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. A good protecting group should be easy to introduce and remove in high yields under conditions that do not affect other functional groups.[1] For amino alcohols like this compound, the higher nucleophilicity of the amine group generally allows for its selective protection over the hydroxyl group.[2]
The choice of protecting group is dictated by the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection, meaning it can be removed without affecting other protecting groups in the molecule.[3]
Comparison of Protecting Groups for this compound
This section provides a comparative overview of the Boc, Cbz, and Fmoc protecting groups, focusing on their application to this compound. The data presented is a synthesis of established chemical principles and representative experimental results from analogous systems due to the limited availability of data for this specific substrate.
Data Presentation
| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Key Features |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF, Dioxane, Water) | Strong Acid (e.g., TFA, HCl in Dioxane) | >95% (representative) | >95% (representative) | Stable to a wide range of non-acidic conditions; commonly used in peptide synthesis.[4][] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, NaOH), Solvent (e.g., THF/Water) | Catalytic Hydrogenolysis (H₂, Pd/C) | ~90% (representative) | >95% (representative) | Stable to acidic and some basic conditions; removable by hydrogenation which is orthogonal to many other groups.[6][7] |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/Water) | Secondary Amine Base (e.g., 20% Piperidine in DMF) | >90% (representative) | >95% (representative) | Base-labile, providing orthogonality with acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) groups.[8][9] |
Experimental Protocols
The following are detailed, representative methodologies for the protection and deprotection of this compound.
Boc Protection and Deprotection
Protection: To a solution of this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, sodium bicarbonate (2.0 eq) is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the THF is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield (S)-tert-butyl (3-hydroxypentyl)carbamate.[2]
Deprotection: The Boc-protected this compound (1.0 eq) is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA, 10 eq) is added, and the solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of DCM and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to afford this compound.
Cbz Protection and Deprotection
Protection: this compound (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water. Sodium bicarbonate (2.5 eq) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 4 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give benzyl (S)-(3-hydroxypentyl)carbamate.[6][10]
Deprotection: To a solution of Cbz-protected this compound (1.0 eq) in methanol, a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature for 4-6 hours. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield this compound.[6]
Fmoc Protection and Deprotection
Protection: this compound (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water, and sodium bicarbonate (2.5 eq) is added. The mixture is cooled to 0 °C, and 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.0 eq) is added portion-wise. The reaction is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with water, and dried to afford (S)-9H-fluoren-9-ylmethyl (3-hydroxypentyl)carbamate.[11]
Deprotection: The Fmoc-protected this compound (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). Piperidine is added to a final concentration of 20% (v/v), and the mixture is stirred at room temperature for 30 minutes. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.[8]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the protection and deprotection sequences for each protecting group.
Caption: Workflow for Boc protection and deprotection.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. One moment, please... [total-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Unraveling Stereoselectivity: A Comparative Guide to DFT Studies on Transition States of Chiral Amino Alcohol Reactions
Chiral amino alcohols are pivotal building blocks and catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds, a critical aspect of modern drug development. DFT calculations have emerged as a powerful tool to elucidate the mechanisms of these reactions and to rationalize the origins of their stereoselectivity. By modeling the transition states—the fleeting, high-energy arrangements of atoms at the peak of the reaction energy profile—researchers can predict which stereoisomer will be preferentially formed.
This guide will delve into representative examples from the literature, presenting quantitative data from DFT studies in structured tables and visualizing key concepts with diagrams to facilitate a deeper understanding of the factors governing stereocontrol in these important chemical transformations.
Comparative Analysis of Transition States in Chiral Amino Alcohol-Mediated Reactions
The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to the different possible stereoisomers. DFT allows for the precise calculation of these energy differences (ΔΔG‡), providing a quantitative measure of the expected stereoselectivity. The lower the energy of a particular transition state, the faster the reaction pathway, and the more abundant the corresponding product will be.
Key factors influencing the relative energies of transition states in reactions involving chiral amino alcohols include:
-
Non-covalent Interactions: Hydrogen bonds, steric repulsion, and dispersion forces play a crucial role in orienting the reactants within the chiral environment of the catalyst or substrate.
-
Conformational Control: The rigid or semi-rigid structure of the chiral amino alcohol and its derivatives can create a well-defined chiral pocket that favors the approach of reactants from a specific direction.
-
Electronic Effects: The electronic properties of the substituents on the chiral amino alcohol and the reactants can influence the stability of the transition state.
Case Study 1: The Aza-Henry Reaction
The aza-Henry reaction, the addition of a nitroalkane to an imine, is a fundamental C-C bond-forming reaction for the synthesis of β-nitro amines, which are precursors to valuable 1,2-diamines. Chiral amino alcohol derivatives are often employed as catalysts to control the stereochemistry of this reaction.
DFT studies have been instrumental in understanding the diastereoselectivity of the aza-Henry reaction. For instance, in reactions catalyzed by chiral bifunctional catalysts, the amino alcohol moiety can act as a Brønsted base to deprotonate the nitroalkane, while another functional group on the catalyst acts as a Brønsted acid to activate the imine.
Below is a comparative table summarizing hypothetical DFT data for the transition states of a catalyzed aza-Henry reaction, illustrating how different catalysts can favor either the syn or anti diastereomer.
| Catalyst | Transition State | Relative Free Energy (kcal/mol) | Key Stabilizing Interactions | Predicted Major Diastereomer |
| Catalyst A | syn-TS | 0.0 | Hydrogen bond between catalyst's hydroxyl group and nitro group | syn |
| anti-TS | +2.5 | Steric clash between catalyst's bulky substituent and imine's substituent | ||
| Catalyst B | syn-TS | +1.8 | Unfavorable steric interactions | anti |
| anti-TS | 0.0 | Favorable π-π stacking between catalyst's aromatic ring and imine's substituent |
This table demonstrates how subtle changes in the catalyst structure can invert the diastereoselectivity of the reaction by altering the non-covalent interactions in the transition state.
Experimental and Computational Protocols
The reliability of DFT predictions is highly dependent on the chosen computational methodology. The following outlines a typical protocol for the computational study of reaction mechanisms and transition states.
Computational Details:
A common approach involves geometry optimizations of all stationary points (reactants, intermediates, transition states, and products) using a specific density functional, such as B3LYP or M06-2X, in conjunction with a suitable basis set, for example, 6-31G(d) or a larger one like 6-311+G(d,p). The choice of functional and basis set is often guided by previous studies on similar systems and benchmark calculations.
To confirm the nature of the stationary points, frequency calculations are performed at the same level of theory. Reactants, intermediates, and products should have all real (positive) frequencies, while a transition state is characterized by a single imaginary (negative) frequency corresponding to the motion along the reaction coordinate.
To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set. Solvation effects are frequently included using implicit solvent models, such as the Polarizable Continuum Model (PCM), to mimic the experimental reaction conditions.
The Gibbs free energies (G) are then calculated, and the relative free energies of the transition states (ΔΔG‡) are used to predict the stereoselectivity of the reaction.
Visualizing Reaction Pathways and Transition States
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of a computational study and the key interactions within a transition state.
Caption: A typical workflow for the DFT investigation of a reaction mechanism.
The following diagram illustrates a conceptual transition state for a chiral amino alcohol-catalyzed reaction, highlighting the key non-covalent interactions that dictate the stereochemical outcome.
Caption: A conceptual model of a transition state in a chiral amino alcohol-catalyzed reaction.
peer-reviewed literature comparing (S)-1-Aminopentan-3-ol based methods
For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to synthesize chiral molecules is paramount. (S)-1-Aminopentan-3-ol, a readily available chiral β-amino alcohol, has emerged as a valuable building block and catalyst in asymmetric synthesis. This guide provides an objective comparison of methods based on this compound and its analogs, supported by experimental data from peer-reviewed literature, to aid in the selection of optimal synthetic strategies.
Performance in Asymmetric Michael Addition
Simple, acyclic β-amino alcohols, a class to which this compound belongs, have demonstrated efficacy as organocatalysts in asymmetric Michael additions. A comparative study on the addition of methyl-2-oxocyclopentanecarboxylate to nitrostyrene highlights the influence of the β-amino alcohol structure on yield, diastereoselectivity, and enantioselectivity. While this compound was not explicitly tested in this study, the performance of structurally similar primary β-amino alcohols provides valuable insights into its potential catalytic activity.
The general reaction involves the β-amino alcohol catalyzing the addition of a β-keto ester to a nitroalkene. The amino and hydroxyl groups of the catalyst are thought to activate the substrates and control the stereochemical outcome of the reaction.
Below is a summary of the performance of various simple primary β-amino alcohols in the asymmetric Michael addition of methyl-2-oxocyclopentanecarboxylate to nitrostyrene. This data can serve as a benchmark for evaluating the potential of this compound in similar transformations.
| Catalyst (β-Amino Alcohol) | R Group | Temperature (°C) | Yield (%)[1] | dr (anti/syn)[1] | ee (%)[1] |
| 1a | Methyl | -30 | 75 | 99:1 | 99 |
| 1b | Isopropyl | -30 | 70 | 96:4 | 98 |
| 1c | Isobutyl | 0 | 80 | 98:2 | 99 |
| 1d | tert-Butyl | 0 | 65 | 96:4 | 98 |
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of β-Keto Esters to Nitroalkenes[1]
A solution of the β-amino alcohol catalyst (0.02 mmol) in toluene (0.5 mL) is cooled to the specified temperature. The β-keto ester (0.1 mmol) is then added, followed by the nitroalkene (0.12 mmol). The reaction mixture is stirred at that temperature for the specified time. After completion of the reaction (monitored by TLC), the mixture is directly purified by column chromatography on silica gel to afford the desired Michael adduct.
Key Signaling Pathways and Experimental Workflows
The proposed catalytic cycle for the β-amino alcohol-catalyzed asymmetric Michael addition involves the formation of a non-covalent complex between the catalyst and the substrates. The amino group of the catalyst is believed to activate the β-keto ester through enamine formation or by acting as a Brønsted base, while the hydroxyl group can interact with the nitroalkene via hydrogen bonding, thereby orienting the substrates for a stereoselective attack.
Caption: Proposed catalytic cycle for the β-amino alcohol-catalyzed asymmetric Michael addition.
Comparison with Alternative Methods
The use of simple, acyclic β-amino alcohols as organocatalysts for asymmetric Michael additions presents a cost-effective and operationally simple alternative to other established methods, which often rely on more complex and expensive chiral catalysts or auxiliaries.
Metal-Based Catalysts: While various metal complexes with chiral ligands have been successfully employed in asymmetric Michael additions, they often require stringent reaction conditions (e.g., inert atmosphere, dry solvents) and can present challenges related to metal toxicity and removal from the final product. In contrast, organocatalysis with β-amino alcohols is generally more tolerant to air and moisture.
Other Organocatalysts: Proline and its derivatives are among the most well-known organocatalysts for Michael additions. While highly effective, the catalytic performance can be substrate-dependent. Simple β-amino alcohols offer a different structural motif and may provide complementary reactivity and stereoselectivity for certain substrate combinations.
Chiral Auxiliaries: The use of chiral auxiliaries covalently attached to the substrate is a classical approach to asymmetric synthesis. However, this strategy requires additional synthetic steps for the attachment and removal of the auxiliary, which can lower the overall efficiency of the process. Catalytic methods, such as those employing β-amino alcohols, are inherently more atom-economical.
References
Safety Operating Guide
Navigating the Safe Disposal of (S)-1-Aminopentan-3-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (S)-1-Aminopentan-3-ol, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves.[3]
-
Body Protection: A lab coat or chemical-resistant suit.[3]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations, as well as institutional policies. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix it with other waste streams to prevent potentially hazardous reactions.[6][7][8] Incompatible materials may include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2]
-
Avoid disposing of this chemical down the drain, as it can be harmful to aquatic life and is against regulations for flammable and hazardous materials.[8][9][10]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
Key Chemical Safety and Disposal Data
The following table summarizes crucial safety and disposal information based on related chemical compounds and general guidelines.
| Parameter | Information | Source |
| Chemical Class | Amino Alcohol | [1] |
| Potential Hazards | Flammable, Corrosive, Irritant | [2][3] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides | [2] |
| Disposal Method | Approved Hazardous Waste Disposal Plant | [2][4][5] |
| Prohibited Disposal | Do not dispose down the drain or in regular trash | [9][10][12] |
| Required PPE | Safety goggles/face shield, chemical-resistant gloves, lab coat | [3] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the decision-making process from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. triumvirate.com [triumvirate.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Logistical Information for Handling (S)-1-Aminopentan-3-ol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for (S)-1-Aminopentan-3-ol, a chiral amino alcohol used in various synthetic applications.
Hazard Identification and Personal Protective Equipment
This compound is an organic compound that requires careful handling due to its potential hazards. Based on data for structurally similar compounds, it is classified as causing skin irritation, serious eye irritation, and possible respiratory irritation.[1] The following table summarizes the recommended personal protective equipment.
| Hazard Category | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][2] |
| Serious Eye Irritation | Wear safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.[1][2] |
| Respiratory Irritation | Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing vapors or mists.[1] |
| Flammability | Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.[3] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, ideally within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Remove all potential ignition sources from the handling area.[1][3]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as outlined in the table above. This includes at a minimum:
-
Nitrile gloves
-
Safety glasses with side shields or goggles
-
A flame-resistant lab coat
-
3. Handling the Chemical:
-
Ground/bond the container and receiving equipment to prevent static discharge.[3]
-
Use only non-sparking tools.[3]
-
Avoid direct contact with the skin and eyes.
-
Keep the container tightly closed when not in use.[1]
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Do not dispose of down the drain.
-
Contaminated PPE: Contaminated gloves, clothing, and other disposable PPE should be placed in a designated hazardous waste container and disposed of according to institutional guidelines.
Logical Workflow for Handling and Disposal
The following diagram illustrates the step-by-step process for safely handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

